ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-(difluoromethyl)-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-8(13)5-4-11-12(2)6(5)7(9)10/h4,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCXDJXKBPZTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672908 | |
| Record name | Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851725-98-9 | |
| Record name | Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 1-Methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate: A Technical Guide to Regiocontrolled Synthesis
Abstract
This technical guide provides an in-depth analysis of the synthesis of Ethyl 1-Methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate (CAS No. 851725-98-9). While its regioisomer, the 3-(difluoromethyl) analogue, is a cornerstone intermediate for numerous modern fungicides, the synthesis of the 5-(difluoromethyl) isomer presents a significant challenge in regioselectivity. This document delineates the prevalent synthesis pathway via the Knorr-type condensation of a functionalized β-ketoester with methylhydrazine. We will dissect the mechanistic underpinnings that dictate the formation of the two possible regioisomers and present field-proven strategies to influence this outcome. Detailed experimental protocols for the synthesis of the key precursor, the cyclization reaction, and the chromatographic separation of isomers are provided, alongside guidelines for analytical characterization. This guide is intended for researchers and process chemists in the agrochemical and pharmaceutical industries seeking to navigate the complexities of fluorinated pyrazole synthesis.
Introduction: The Challenge of Regioisomerism
Fluorinated pyrazoles are a class of privileged structures in modern chemistry, with applications ranging from pharmaceuticals to high-performance agrochemicals.[1] The 1-methyl-pyrazole-4-carboxylate scaffold, in particular, is central to the billion-dollar industry of succinate dehydrogenase inhibitor (SDHI) fungicides. The vast majority of these commercial products, such as Bixafen and Fluxapyroxad, are derived from the ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate core.
However, the classical Knorr pyrazole synthesis, when applied to unsymmetrical fluorinated 1,3-dicarbonyl precursors and methylhydrazine, invariably produces a mixture of the 3-(difluoromethyl) and 5-(difluoromethyl) regioisomers.[2] The target of this guide, this compound, is often the minor, "unwanted" isomer in industrial campaigns. Understanding, controlling, and potentially maximizing the formation of this specific isomer is a nuanced chemical challenge that requires a deep understanding of reaction mechanisms.
This guide provides the technical framework for approaching this challenge, focusing on the critical cyclization step where the regiochemical fate of the reaction is decided.
Retrosynthetic Analysis and the Mechanistic Dichotomy
A logical retrosynthetic approach to the target molecule reveals a straightforward disconnection to common starting materials. The pyrazole ring is formed from the reaction between a hydrazine (methylhydrazine) and a 1,3-dicarbonyl equivalent. This pathway highlights the central challenge: the unsymmetrical nature of both reactants leads to a critical bifurcation in the reaction pathway.
The forward reaction involves the cyclization of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate with methylhydrazine. Methylhydrazine has two distinct nitrogen atoms: the N1 (methylated) and the N2 (primary amine). The dicarbonyl precursor has two distinct electrophilic carbons: the ketone carbon (C3) and the enol ether carbon (C1). The initial nucleophilic attack of the N2 amine can occur at either electrophilic site, leading directly to the two different regioisomers.
-
Electronic Effects : The ketone carbon, adjacent to the strongly electron-withdrawing difluoromethyl group (-CF₂H), is significantly more electrophilic. This electronic bias strongly favors nucleophilic attack at this position, leading to the 3-(difluoromethyl) isomer as the major product under standard conditions (e.g., ethanol solvent).[3]
-
Steric Effects : The difluoromethyl group is sterically more demanding than the ester group. An attack at the less hindered enol ether position would be sterically favored, which would lead to the desired 5-(difluoromethyl) isomer.
-
Solvent and pH : The reaction environment is a critical, often overlooked, determinant. The solvent can influence the tautomeric equilibrium of the ketoester and the nucleophilicity of the hydrazine.[3][4] Acidic or basic conditions can protonate or deprotonate reactants, altering the reaction course.[5][6]
Synthesis Pathway & Regiocontrol Strategies
The synthesis is a two-step process from commercially available starting materials. The key to obtaining the desired product lies in manipulating the conditions of the second step.
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
This key intermediate is reliably prepared by reacting ethyl 4,4-difluoroacetoacetate with an excess of triethyl orthoformate in the presence of acetic anhydride. The acetic anhydride acts as a water scavenger, driving the reaction to completion.
Step 2: The Regiodetermining Cyclization
This step is the core of the synthesis. To favor the formation of the 5-(difluoromethyl) isomer, conditions must be chosen that override the strong electronic preference for the formation of the 3-substituted isomer.
Field-Proven Insight: The Fluorinated Alcohol Effect
Research has shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , as the solvent can dramatically increase regioselectivity.[1][2] These solvents, through their unique hydrogen-bonding capabilities and polarity, can stabilize transition states differently than traditional solvents like ethanol.[4] They can enhance the kinetic preference for attack at the less electronically favored but sterically more accessible enol ether position, thereby increasing the yield of the desired 5-(difluoromethyl) isomer.[3]
Experimental Protocols
Safety Precaution: These procedures involve hazardous chemicals. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| Ethyl 4,4-difluoroacetoacetate | 16.6 g (0.1 mol) | 1.0 |
| Triethyl orthoformate | 29.6 g (0.2 mol) | 2.0 |
| Acetic anhydride | 30.6 g (0.3 mol) | 3.0 |
| Temperature | 120-130 °C | - |
| Reaction Time | 4-6 hours | - |
Methodology:
-
To a three-necked flask equipped with a mechanical stirrer, thermometer, and distillation head, add ethyl 4,4-difluoroacetoacetate, triethyl orthoformate, and acetic anhydride.
-
Heat the mixture to 120-130 °C and maintain for 4-6 hours. During this time, lower-boiling byproducts (e.g., ethyl acetate) will distill off.
-
After the reaction is complete (monitored by GC or TLC), cool the mixture to 60-70 °C.
-
Remove the excess acetic anhydride and triethyl orthoformate under reduced pressure.
-
The resulting crude oil, Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, can be used in the next step without further purification.
Protocol 2: Regio-Influenced Cyclization and Isomer Separation
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| Crude Intermediate from 4.1 | ~22.2 g (0.1 mol) | 1.0 |
| Methylhydrazine | 5.1 g (0.11 mol) | 1.1 |
| 2,2,2-Trifluoroethanol (TFE) | 100 mL | - |
| Temperature | 0 °C to Room Temp. | - |
| Reaction Time | 2-4 hours | - |
Methodology:
-
Dissolve the crude Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate in 2,2,2-trifluoroethanol (TFE) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add methylhydrazine dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the TFE solvent under reduced pressure.
-
Dissolve the resulting crude oil in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a crude mixture of the 3- and 5-(difluoromethyl) regioisomers.
Protocol 3: Isomer Separation by Column Chromatography
The separation of pyrazole regioisomers is a well-established but often challenging procedure that relies on their slight differences in polarity.[5][7]
System:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane. A starting point is typically 10% ethyl acetate in hexane, gradually increasing to 30-40%. The optimal gradient should be determined by preliminary TLC analysis.
Methodology:
-
Prepare a silica gel column.
-
Dissolve the crude isomer mixture in a minimal amount of dichloromethane or the starting eluent mixture.
-
Load the sample onto the column.
-
Begin elution with the starting mobile phase (e.g., 90:10 hexane:ethyl acetate).
-
Collect fractions and monitor by TLC, staining with potassium permanganate or visualizing under UV light.
-
The two isomers should separate, with one eluting before the other. Combine the fractions containing the pure desired isomer.
-
Remove the solvent from the combined fractions under reduced pressure to yield pure This compound .
Characterization and Quality Control
| Technique | Expected Data/Observation |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.9-8.1 (s, 1H, pyrazole C-H), ~6.6-6.9 (t, J ≈ 54 Hz, 1H, CH F₂), ~4.3 (q, 2H, -OCH ₂CH₃), ~4.0 (s, 3H, N-CH ₃), ~1.35 (t, 3H, -OCH₂CH ₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | A single signal with a doublet multiplicity (due to coupling with the proton) is expected. |
| Mass Spec (ESI+) | m/z = 205.08 [M+H]⁺, 227.06 [M+Na]⁺ |
Conclusion
The synthesis of this compound is a prime example of the challenges and subtleties of regioselectivity in heterocyclic chemistry. While standard protocols heavily favor the 3-substituted isomer due to electronic effects, this guide demonstrates that a reasoned, mechanistically-informed approach can be employed to influence the reaction's outcome. The strategic use of fluorinated alcohol solvents like TFE is a key, field-proven technique to enhance the formation of the desired 5-(difluoromethyl) product. Coupled with a robust chromatographic separation method, this approach provides a reliable pathway for obtaining this specific, less common regioisomer for further research and development.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Spectral data of ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE
An In-depth Technical Guide to the Spectral Analysis of ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE
Introduction
This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] A thorough spectroscopic analysis is essential for the unambiguous identification, purity assessment, and structural elucidation of this molecule and its derivatives. This guide provides a comprehensive overview of the expected spectral data from core spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Molecular Structure and Spectroscopic Overview
The structure of this compound incorporates several key functional groups that give rise to characteristic spectroscopic signals: an N-methylated pyrazole ring, an ethyl ester, and a difluoromethyl group. Each of these moieties will be interrogated using a suite of spectroscopic techniques to confirm the overall structure.
Figure 1: Chemical structure of the target compound.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and relative number of protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.[1]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals to determine the relative proton ratios.
Predicted ¹H NMR Data
The following table summarizes the expected ¹H NMR spectral data for this compound.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 (pyrazole ring) | ~8.0 | Singlet (s) | - | 1H |
| -CHF₂ | ~6.8 - 7.2 | Triplet (t) | ²JHF ≈ 55-60 | 1H |
| -O-CH₂-CH₃ | ~4.3 | Quartet (q) | ³JHH ≈ 7.1 | 2H |
| N-CH₃ | ~3.9 | Singlet (s) | - | 3H |
| -O-CH₂-CH₃ | ~1.3 | Triplet (t) | ³JHH ≈ 7.1 | 3H |
Interpretation and Rationale
The predicted chemical shifts are based on the analysis of similar pyrazole structures and the known electronic effects of the substituents.[3][4]
-
H-3 Proton: The proton at the C-3 position of the pyrazole ring is expected to be the most downfield signal (around 8.0 ppm) due to the anisotropic effect of the aromatic ring and the electron-withdrawing nature of the adjacent nitrogen and the ester group at C-4.
-
Difluoromethyl Proton (-CHF₂): The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). Its chemical shift will be significantly downfield due to the strong electron-withdrawing effect of the two fluorine atoms.[5]
-
Ethyl Ester Protons: The methylene (-O-CH₂) and methyl (-CH₃) protons of the ethyl ester group will exhibit a characteristic quartet and triplet pattern, respectively, due to mutual coupling (³JHH). The methylene protons are deshielded by the adjacent oxygen atom.
-
N-Methyl Protons: The protons of the N-methyl group are expected to appear as a sharp singlet around 3.9 ppm.
Figure 2: Key ¹H NMR correlations.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically used compared to ¹H NMR.
-
Data Acquisition: The spectrum is acquired on a 400 MHz (or higher) spectrometer, observing at approximately 100 MHz. A standard proton-decoupled pulse sequence is used to obtain singlets for all unique carbon atoms. Key parameters include a spectral width of 0-200 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.[1]
Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Coupled) |
| C=O (ester) | ~165 | Singlet |
| C-5 (pyrazole ring) | ~145 | Triplet (²JCF) |
| C-3 (pyrazole ring) | ~140 | Singlet |
| C-4 (pyrazole ring) | ~110 | Singlet |
| -CHF₂ | ~115 | Triplet (¹JCF) |
| -O-CH₂- | ~60 | Singlet |
| N-CH₃ | ~39 | Singlet |
| -CH₃ (ethyl) | ~14 | Singlet |
Interpretation and Rationale
The predicted chemical shifts are based on data from various substituted pyrazoles.[6][7][8]
-
Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal.
-
Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the substituents. The C-5 carbon, attached to the electron-withdrawing difluoromethyl group, will be significantly downfield. In a proton-coupled spectrum, it would appear as a triplet due to two-bond coupling with the fluorine atoms. The C-3 and C-4 carbons will have shifts typical for substituted pyrazoles.
-
Difluoromethyl Carbon (-CHF₂): This carbon will appear as a triplet in a proton-coupled spectrum due to the large one-bond C-F coupling constant (¹JCF).
-
Ethyl and N-Methyl Carbons: These aliphatic carbons will appear in the upfield region of the spectrum.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a common method for relatively small, volatile molecules.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or direct infusion into a mass spectrometer can be used.
-
Data Acquisition: The mass spectrum is typically scanned over a range of m/z 40 to 400.
Predicted Mass Spectrum Data
Molecular Weight: 204.17 g/mol
| m/z | Proposed Fragment | Notes |
| 204 | [M]⁺ | Molecular Ion |
| 159 | [M - OEt]⁺ | Loss of the ethoxy group |
| 131 | [M - COOEt]⁺ | Loss of the carbethoxy group |
| 88 | [McLafferty Rearrangement]⁺ | Possible, but likely low intensity |
Interpretation and Rationale
The fragmentation pattern is predicted based on the known behavior of ethyl esters and heterocyclic compounds upon electron ionization.[1][9]
-
Molecular Ion ([M]⁺): A peak at m/z 204 corresponding to the molecular weight of the compound is expected.
-
Loss of Ethoxy Group ([M - OEt]⁺): A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), leading to an acylium ion at m/z 159.
-
Loss of the Carbethoxy Group ([M - COOEt]⁺): The loss of the entire carbethoxy group would result in a fragment at m/z 131.
-
McLafferty Rearrangement: While common for esters with a γ-hydrogen, it is not expected to be a major pathway for this molecule.[1]
Figure 3: Predicted fragmentation pathways.
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.[1]
-
Data Acquisition: The IR spectrum is typically recorded from 4000 to 400 cm⁻¹.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2980-2850 | C-H stretch (aliphatic) | Medium |
| ~1720 | C=O stretch (ester) | Strong |
| ~1600, ~1500 | C=C, C=N stretch (pyrazole ring) | Medium |
| ~1250 | C-O stretch (ester) | Strong |
| ~1100 | C-F stretch | Strong |
Interpretation and Rationale
The predicted absorption frequencies are based on standard IR correlation tables.[10][11][12]
-
C=O Stretch: A strong absorption band around 1720 cm⁻¹ is highly characteristic of the carbonyl group in the ethyl ester.
-
C-H Stretches: Absorptions just above 3000 cm⁻¹ are expected for the pyrazole ring C-H, while those just below 3000 cm⁻¹ are for the aliphatic C-H bonds of the methyl and ethyl groups.
-
C-F Stretches: The C-F bonds of the difluoromethyl group will give rise to strong absorption bands in the fingerprint region, typically around 1100 cm⁻¹.
-
Pyrazole Ring Vibrations: The C=C and C=N stretching vibrations of the pyrazole ring will appear in the 1600-1500 cm⁻¹ region.
-
C-O Stretch: A strong band corresponding to the C-O stretch of the ester will be present around 1250 cm⁻¹.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. The presented data, derived from the analysis of analogous structures and fundamental principles, offers a robust framework for the characterization of this and related fluorinated pyrazole compounds. The detailed protocols and interpretations serve as a valuable resource for researchers in synthetic and medicinal chemistry, enabling them to confidently verify the structure and purity of their compounds.
References
- 1. tdx.cat [tdx.cat]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
Biological Activity Screening of ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE: A Strategic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1][2][3] This guide presents a comprehensive, field-proven strategy for the systematic biological activity screening of a novel pyrazole-containing compound, ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE. We will move beyond a simple listing of protocols to provide a logical, tiered screening cascade that begins with broad, high-throughput primary screens and progresses to detailed mechanistic and preclinical profiling. The causality behind each experimental choice is explained, ensuring that the data generated is robust, interpretable, and effectively guides a go/no-go decision-making process in a drug discovery program.
Introduction: The Rationale for Screening
The pyrazole nucleus is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure that allows for versatile chemical modifications and interactions with a wide array of biological targets.[2][4] Its presence in blockbuster drugs like Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and numerous kinase inhibitors (e.g., Ibrutinib, Ruxolitinib) underscores its therapeutic importance.[1][3] The subject of this guide, this compound, is a novel chemical entity (NCE) incorporating this key pharmacophore. The difluoromethyl group can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially offering advantages over non-fluorinated analogs.
The objective of this screening guide is to systematically uncover the therapeutic potential of this NCE by subjecting it to a rigorous, multi-phase evaluation designed to identify its primary biological activity, assess its potency and selectivity, and provide an early assessment of its drug-like properties.
Compound Profile & Pre-Assay Considerations
Before initiating any biological screening, a thorough understanding of the compound's physicochemical properties is paramount for designing robust assays and ensuring data integrity. These properties dictate solubility in assay buffers, potential for non-specific binding, and cell permeability.
| Property | Value (Predicted/Reported) | Implication for Screening |
| Molecular Formula | C₈H₁₀F₂N₂O₂ | Used for calculating concentrations.[5] |
| Molecular Weight | 204.175 g/mol | Essential for accurate stock solution preparation.[5] |
| LogP | 1.534 | Indicates moderate lipophilicity, suggesting potential for good cell membrane permeability without excessive non-specific binding.[5] |
| Aqueous Solubility | (Not Reported) | Critical to determine experimentally. Poor solubility can lead to compound precipitation and false-negative or artifactual results. Initial stock solutions should be prepared in 100% DMSO. |
| Chemical Stability | (Not Reported) | Crucial to assess. The compound's stability in aqueous buffer and cell culture media over the course of the experiment must be confirmed to ensure the observed activity is from the parent compound.[6] |
| pKa | -1.26 (Predicted) | The compound is not expected to be ionized at physiological pH.[5] |
Causality: Failure to account for poor solubility is a leading cause of artifacts in high-throughput screening (HTS).[7] If a compound precipitates in the assay well, it can interfere with optical readouts or result in an underestimation of its true potency. Therefore, an initial kinetic and thermodynamic solubility assessment is a non-negotiable first step.[8]
The Integrated Screening Cascade
A tiered approach is the most efficient method for screening, maximizing resource allocation by focusing only on promising candidates. Our proposed workflow is designed to fail compounds early and fast, a core principle in modern drug discovery.
Caption: The tiered biological screening cascade for a novel chemical entity.
Phase 1: Primary Screening – Casting a Wide Net
The goal of primary screening is to efficiently test the compound against a representative set of biological systems to identify a potential area of activity.[7][9] Given the prevalence of pyrazole-based anticancer agents, a cell-based screen against a panel of cancer cell lines is a logical and cost-effective starting point.[10][11]
Protocol: Primary Cytotoxicity Screen (XTT Assay)
This protocol is designed for a 96-well plate format and is amenable to automation for high-throughput screening (HTS).[12] The XTT assay is chosen over the traditional MTT assay because its formazan product is water-soluble, eliminating a solubilization step and reducing potential errors.[13][14]
Objective: To determine the percent growth inhibition of cancer cells upon treatment with the test compound at a single, high concentration (e.g., 10 µM).
Materials:
-
Selected cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma, MCF-7 breast cancer).[10][15][16]
-
Complete cell culture medium (specific to cell line).
-
Test Compound: this compound, prepared as a 10 mM stock in 100% DMSO.
-
Positive Control: Doxorubicin or Staurosporine (10 µM).
-
XTT Cell Viability Assay Kit.[13]
-
96-well flat-bottom cell culture plates.
-
Microplate reader capable of measuring absorbance at 450 nm and 660 nm.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a working solution of the test compound by diluting the 10 mM DMSO stock into complete medium. Ensure the final DMSO concentration in the well will be ≤0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of medium containing the test compound (10 µM), positive control, or vehicle control (medium with 0.5% DMSO).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
XTT Reagent Preparation and Addition:
-
Data Acquisition:
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance at 450 nm (formazan) and 660 nm (background reference) using a microplate reader.[13]
-
Data Analysis:
-
Correct the absorbance by subtracting the 660 nm reading from the 450 nm reading.
-
Calculate the Percent Viability using the following formula:
-
% Viability = [(Abs_Compound - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
-
Percent Inhibition is 100 - % Viability.
A compound is typically considered a "hit" if it demonstrates >50% growth inhibition in one or more cell lines.
Phase 2: Hit Confirmation and Potency Determination
A single-point "hit" from a primary screen is not sufficient; it must be rigorously confirmed. This phase validates the initial observation and quantifies the compound's potency.
Protocol: Dose-Response and IC₅₀ Determination
Objective: To determine the concentration of the compound that inhibits 50% of cell viability (IC₅₀), a key measure of potency.
Methodology: This protocol follows the same steps as the primary XTT assay, with one critical modification in the "Compound Treatment" step:
-
Instead of a single concentration, a serial dilution of the test compound is prepared. A typical 8-point dose-response curve might range from 100 µM down to 0.03 µM.
-
The resulting data (% inhibition vs. log[concentration]) is plotted using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
Example Data Presentation:
| Concentration (µM) | % Viability (Mean ± SD) |
| 100 | 2.5 ± 1.1 |
| 30 | 8.9 ± 2.4 |
| 10 | 25.6 ± 4.5 |
| 3 | 48.9 ± 5.2 |
| 1 | 75.3 ± 6.1 |
| 0.3 | 91.2 ± 4.8 |
| 0.1 | 98.5 ± 3.3 |
| 0 (Vehicle) | 100 ± 4.1 |
Trustworthiness: A confirmed hit should have a well-defined sigmoidal curve with a good R² value (>0.95). An orthogonal assay , which measures a different cellular endpoint (e.g., ATP content via CellTiter-Glo®), should be performed. If both assays yield similar IC₅₀ values, it significantly increases confidence that the observed activity is a true biological effect and not an artifact of the primary assay technology.
Phase 3: Selectivity and Early ADME Profiling
A potent compound is not necessarily a good drug candidate. It must be selective for its target (to minimize off-target toxicity) and possess favorable drug-like properties.[8][18]
Selectivity Profiling
The IC₅₀ of the compound should be determined in a non-cancerous, normal cell line (e.g., human fibroblasts). The ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells provides the Selectivity Index (SI) . A higher SI is desirable, indicating the compound is preferentially toxic to cancer cells.
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion)
Early in vitro ADME assays are essential to de-risk a compound and ensure its properties are compatible with further development.[19][20]
Protocol: Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s), providing an early prediction of its in vivo half-life.[6]
Methodology:
-
Incubation: The test compound (e.g., at 1 µM) is incubated with pooled human liver microsomes and a NADPH-regenerating system (to initiate the enzymatic reaction) at 37°C.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculation: The percentage of compound remaining at each time point is plotted against time. The slope of the line from the natural log plot is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Interpretation: A compound with high clearance in microsomes is likely to have a short half-life in vivo, which may be undesirable for a therapeutic agent.
Phase 4: Elucidating the Mechanism of Action (MoA)
If a compound is potent, selective, and has a promising ADME profile, the next critical step is to understand how it works.[21][22] Given that many pyrazole-containing drugs are kinase inhibitors, this is a primary hypothesis to investigate.[10][23]
Potential MoA Studies:
-
Target-Based Screening: Screen the compound against a broad panel of recombinant kinases to identify direct enzymatic inhibition.
-
Cellular Target Engagement: Use techniques like cellular thermal shift assays (CETSA) to confirm the compound binds to its putative target inside the cell.
-
Pathway Analysis: Employ Western blotting to measure the phosphorylation status of key proteins in a signaling pathway downstream of the identified target kinase. For example, if the compound inhibits EGFR, one would expect to see a decrease in phosphorylated ERK.[10]
Caption: Hypothetical inhibition of a kinase signaling pathway by the test compound.
Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven framework for the biological characterization of this compound. By following this tiered screening cascade, researchers can efficiently generate high-quality, decision-enabling data. The process begins with broad, cell-based assays to identify a potential therapeutic area, followed by rigorous confirmation of potency and selectivity. Early in vitro ADME profiling provides a critical filter for drug-like properties, ensuring that resources are focused on compounds with a higher probability of downstream success. Positive results from this comprehensive screening funnel would provide a strong rationale for advancing the compound into more complex MoA studies, lead optimization, and eventually, in vivo efficacy models.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. criver.com [criver.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Screening Methods for Drug Discovery | Technology Networks [technologynetworks.com]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 15. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pjps.pk [pjps.pk]
- 17. benchchem.com [benchchem.com]
- 18. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 19. In Vitro ADME Assays [conceptlifesciences.com]
- 20. bioivt.com [bioivt.com]
- 21. Determining the mode of action of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nutridynamics: mechanism(s) of action of bioactive compounds and their effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benthamdirect.com [benthamdirect.com]
Physical and chemical properties of ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and agrochemistry. The incorporation of a difluoromethyl group into the pyrazole scaffold can significantly modulate the physicochemical and biological properties of the molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its synthesis and potential applications.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various research and development settings.
| Property | Value | Source |
| CAS Number | 851725-98-9 | [1] |
| Molecular Formula | C₈H₁₀F₂N₂O₂ | [2] |
| Molecular Weight | 204.175 g/mol | [2] |
| Boiling Point | 83-85 °C (Predicted) | [2] |
| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | -1.26 ± 0.10 (Predicted) | [2] |
| LogP | 1.53440 (Predicted) | [2] |
| Physical Form | Solid | [3] |
Chemical Structure and Reactivity
The structure of this compound features a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted with a methyl group at the N1 position, an ethyl carboxylate group at the C4 position, and a difluoromethyl group at the C5 position.
Caption: Chemical structure of this compound.
The reactivity of this molecule is dictated by the interplay of its functional groups. The pyrazole ring is generally stable to many reaction conditions but can undergo electrophilic substitution, although the electron-withdrawing nature of the carboxylate and difluoromethyl groups can deactivate the ring towards such reactions.
Key potential reactions include:
-
Hydrolysis of the Ester: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of a variety of derivatives, such as amides and other esters.
-
Amide Coupling: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amide derivatives. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a lead compound.
Synthesis
A general synthetic approach for the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid esters has been described in the patent literature.[4] The synthesis involves a multi-step sequence starting from readily available materials.
Caption: General synthetic pathway to this compound.
Experimental Protocol: Synthesis of Ethyl Pyrazole-4-carboxylates (General Procedure)
It is important to note that this is a generalized procedure and may require optimization for the specific target molecule.
-
Reaction Setup: To a solution of a suitable pyrazole precursor in an appropriate solvent (e.g., ethanol), add the necessary reagents for the desired transformation. For instance, for an esterification from the corresponding carboxylic acid, an excess of ethanol and a catalytic amount of a strong acid (e.g., sulfuric acid) would be used.
-
Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the reaction mixture is typically quenched, for example, by the addition of water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure ethyl pyrazole-4-carboxylate.
Spectroscopic Characterization
While specific spectral data for this compound is not currently published, the expected spectroscopic features can be predicted based on the analysis of similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), a singlet for the N-methyl group, and a triplet for the proton of the difluoromethyl group (due to coupling with the two fluorine atoms). The position of the pyrazole ring proton will also be observed.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the ethyl group carbons, the N-methyl carbon, and the carbon of the difluoromethyl group (which will appear as a triplet due to coupling with the two fluorine atoms).
-
FTIR: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group, typically in the region of 1700-1730 cm⁻¹. C-H stretching vibrations for the alkyl and aromatic protons, as well as C-F stretching vibrations, will also be present.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (204.175 g/mol ). Fragmentation patterns may involve the loss of the ethoxy group or other substituents.
Applications in Drug Discovery and Agrochemicals
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry and agrochemical research. The introduction of fluorine-containing substituents, such as the difluoromethyl group, is a common strategy to enhance the biological activity and pharmacokinetic properties of molecules.
The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially forming hydrogen bonds with biological targets. Its electron-withdrawing nature can also influence the acidity of nearby protons and the overall electronic properties of the molecule.
Given these properties, this compound and its derivatives are promising candidates for screening in various biological assays. They may exhibit a range of activities, including but not limited to, antifungal, anti-inflammatory, and enzyme inhibitory properties. The ester can serve as a key intermediate for the synthesis of a diverse library of compounds for high-throughput screening in drug and pesticide discovery programs.
Conclusion
This compound is a valuable building block for the development of novel bioactive molecules. While detailed experimental and analytical data for this specific compound are still emerging, this guide provides a solid foundation of its known physical and chemical properties, along with insights into its synthesis and potential applications. Further research into the reactivity and biological activity of this compound and its derivatives is warranted and holds promise for the discovery of new therapeutic agents and crop protection solutions.
References
- 1. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | C8H10F2N2O2 | CID 11644126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Ethyl-5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 4. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 5. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE solubility in organic solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Solubility Profile of Ethyl 1-methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 851725-98-9). While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, predicted physicochemical properties, and data from structurally analogous compounds to build a robust solubility profile. Crucially, this guide provides a detailed, field-proven experimental protocol for researchers to determine precise solubility values in their own laboratory settings. By understanding the theoretical underpinnings and mastering the practical measurement of solubility, researchers can significantly accelerate process development, formulation, and chemical synthesis workflows.
Introduction: The Significance of Solubility
This compound belongs to a class of fluorinated pyrazole derivatives, which are pivotal structural motifs in modern agrochemicals and pharmaceuticals. The difluoromethyl (-CF₂H) group, in particular, is a fascinating functional group that can act as a bioisosteric replacement for hydroxyl or thiol moieties and is capable of forming weak hydrogen bonds, thereby influencing metabolic stability, membrane permeability, and target binding affinity[1][2][3].
Understanding the solubility of this compound in various organic solvents is not merely an academic exercise; it is a critical prerequisite for:
-
Reaction Chemistry: Ensuring the compound remains in solution for homogeneous reaction kinetics.
-
Purification: Developing effective crystallization and chromatography procedures.
-
Formulation: Creating stable, bioavailable formulations for drug delivery or agricultural applications.
-
Analytical Method Development: Preparing stock solutions and standards for assays like HPLC or NMR.
This guide provides the theoretical framework and practical tools necessary to master the solubility challenges associated with this compound.
Physicochemical Profile and Theoretical Solubility
The solubility of a molecule is governed by its intrinsic physicochemical properties. Based on available data and predictive models, we can construct a profile for this compound.
Table 1: Key Physicochemical Properties
| Property | Predicted Value / Observation | Implication for Solubility | Source |
| Molecular Formula | C₈H₁₀F₂N₂O₂ | - | [4] |
| Molecular Weight | 204.175 g/mol | Moderate molecular weight suggests it does not present a significant steric barrier to solvation. | [4] |
| LogP (Octanol/Water) | 1.53 | A positive LogP indicates a preference for lipophilic (organic) solvents over water. The value suggests moderate lipophilicity. | [4] |
| pKa | -1.26 | The highly negative pKa suggests the molecule is not ionizable under typical pH conditions, meaning its solubility will be less dependent on pH compared to acidic or basic compounds. | [4] |
| Key Functional Groups | Pyrazole Ring, Ethyl Ester, Difluoromethyl Group | The ester and pyrazole nitrogens can act as hydrogen bond acceptors. The polarized C-H bond in the -CF₂H group can act as a hydrogen bond donor[2][5]. | - |
Structural Analysis:
-
Pyrazole Core: The pyrazole ring itself is a heterocyclic aromatic structure. While pyrazole has limited water solubility, its derivatives are often soluble in a range of organic solvents[6][7].
-
Ethyl Ester Group: This group adds lipophilicity and provides hydrogen bond acceptor sites at its carbonyl and ether oxygens, enhancing solubility in moderately polar to polar aprotic solvents.
-
Difluoromethyl (-CF₂H) Group: This is a key modulator. Unlike the more common trifluoromethyl (-CF₃) group, the -CF₂H moiety is a known hydrogen bond donor[5]. This unique capability can enhance interactions with protic solvents (like alcohols) and polar aprotic solvents that are strong hydrogen bond acceptors (like DMSO or acetone). It also increases lipophilicity relative to a methyl group, further favoring solubility in organic media[2].
Based on this profile, the compound is expected to exhibit good solubility in polar aprotic and moderately polar solvents, and limited solubility in highly nonpolar solvents or water.
Qualitative Solubility Expectations
While quantitative data requires experimental determination, a qualitative assessment based on structurally similar compounds and the principle of "like dissolves like" provides a useful starting point for solvent screening. For example, the related compound 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is known to be soluble in polar organic solvents like methanol, ethanol, and DMSO[8].
Table 2: Expected Qualitative Solubility in Common Organic Solvents
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Soluble to Very Soluble | Strong dipole-dipole interactions and hydrogen bond accepting capabilities align well with the compound's structure. |
| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding (both donating and accepting) with the compound's functional groups. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Good general-purpose solvents for moderately polar organic compounds. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble | Moderate polarity and hydrogen bond accepting ability. Solubility may be lower in less polar ethers like diethyl ether. |
| Aromatic | Toluene | Slightly Soluble | Weaker interactions compared to more polar solvents. |
| Nonpolar Alkanes | Hexane, Heptane | Insoluble to Sparingly Soluble | The compound's polarity is too high for significant solubility in nonpolar solvents. |
Quantitative Solubility Determination: A Validated Protocol
To obtain precise, reliable, and reproducible solubility data, a standardized experimental approach is mandatory. The Saturation Shake-Flask Method , aligned with OECD Guideline 105, is the gold standard for this purpose[9][10]. It is a robust method for determining the equilibrium solubility of a compound in a given solvent at a controlled temperature[11].
Principle:
An excess amount of the solid compound is agitated in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the saturated supernatant is quantified using a suitable analytical technique (e.g., HPLC, UV-Vis).
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of this compound to a glass vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point is 5-10 mg of solid.
-
Pipette a precise, known volume (e.g., 1.00 mL) of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period. Causality: A sufficient equilibration time is required to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states. A 24-hour period is often adequate, but 48 or 72 hours may be necessary to confirm equilibrium has been reached (i.e., concentrations measured at 48 and 72 hours are identical)[11].
-
-
Phase Separation:
-
After equilibration, allow the vial to stand briefly to let larger particles settle.
-
Centrifuge the vial at a moderate speed (e.g., 10,000 x g for 10 minutes) at the same constant temperature[10]. Causality: Centrifugation is superior to filtration for separating the solid phase, as it avoids potential adsorption of the analyte onto a filter membrane, which would lead to an underestimation of solubility.
-
-
Sampling and Analysis:
-
Carefully remove a known aliquot of the clear supernatant, being cautious not to disturb the solid pellet.
-
Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical system) to a concentration that falls within the linear range of your analytical method's calibration curve.
-
Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
-
Calculation:
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] × [Dilution Factor]
-
Safety and Handling
When conducting solubility studies, adherence to safety protocols is paramount.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and for each solvent used to understand specific hazards.
-
Handle the solid compound carefully to avoid generating dust.
Conclusion
This compound is a moderately lipophilic compound (Predicted LogP ≈ 1.53) with hydrogen bond donating and accepting capabilities. It is expected to be readily soluble in polar aprotic and protic organic solvents, with limited solubility in nonpolar media. While published quantitative data is scarce, this guide provides the theoretical foundation and a robust, validated experimental protocol based on the shake-flask method to empower researchers to generate high-quality, reliable solubility data. This data is fundamental for optimizing synthetic routes, enabling efficient purification, and designing effective formulations in both pharmaceutical and agrochemical research.
References
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound|lookchem [lookchem.com]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. ijnrd.org [ijnrd.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. hnsincere.com [hnsincere.com]
- 9. oecd.org [oecd.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Avibactam: A Technical Guide to a Novel β-Lactamase Inhibitor
Introduction
In the ever-escalating battle against antimicrobial resistance, the emergence of novel β-lactamase inhibitors has provided a critical lifeline for preserving the efficacy of our β-lactam antibiotic arsenal. Avibactam (CAS Number: 1192500-31-4, although often linked to its intermediates in searches) is a pioneering, non-β-lactam β-lactamase inhibitor that has significantly impacted the treatment of serious Gram-negative bacterial infections.[1][2] Unlike traditional inhibitors, Avibactam boasts a broader spectrum of activity and a unique, reversible covalent mechanism of action.[1][3] This guide offers an in-depth exploration of the physicochemical properties, mechanism of action, and therapeutic applications of Avibactam, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties of Avibactam
A thorough understanding of a compound's physicochemical properties is fundamental to its development and application. Avibactam is a diazabicyclooctane derivative, a structural class that distinguishes it from classic β-lactam-based inhibitors.[4] Its key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | [(2S,5R)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | [2] |
| Molecular Formula | C7H11N3O6S | [2][5] |
| Molecular Weight | 265.24 g/mol | [2][5] |
| Appearance | White crystalline powder | [4] |
| Topological Polar Surface Area | 139 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 6 | [5] |
| Protein Binding | 5.7% - 8.2% | [6] |
| Excretion | Primarily renal (97%) | [2] |
Mechanism of Action: A Reversible Covalent Inhibition
Avibactam's innovative mechanism of action is central to its clinical utility. It potently inhibits a wide range of β-lactamase enzymes, including Ambler class A, class C, and some class D enzymes.[1][7] These are the primary enzymes responsible for resistance to many cephalosporins and other β-lactam antibiotics in pathogens like Pseudomonas aeruginosa and Enterobacteriaceae.[1][7]
The inhibitory process involves a covalent but reversible reaction with the serine residue in the active site of the β-lactamase. The reaction proceeds via the opening of Avibactam's diazabicyclooctane ring, forming a stable acyl-enzyme intermediate.[1][3] Unlike traditional inhibitors that are hydrolyzed and lead to irreversible enzyme inactivation, the Avibactam-enzyme complex can slowly deacylate, regenerating the intact, active Avibactam molecule.[1][8] This reversibility contributes to its sustained inhibitory activity.
Caption: Reversible covalent inhibition of β-lactamase by Avibactam.
Therapeutic Applications and Clinical Significance
Avibactam is not used as a standalone antibiotic; its value lies in its ability to restore the activity of β-lactam antibiotics against resistant bacteria.[9][10] It is most notably available in a fixed-dose combination with the third-generation cephalosporin, ceftazidime.[11]
Ceftazidime-Avibactam (CAZ-AVI)
The combination of ceftazidime and avibactam (brand names Avycaz, Zavicefta) is approved for the treatment of several serious infections caused by multidrug-resistant Gram-negative pathogens.[11][12]
Approved Indications:
-
Complicated Intra-Abdominal Infections (cIAI): Often used in combination with metronidazole to ensure anaerobic coverage.[11][13]
-
Complicated Urinary Tract Infections (cUTI), including Pyelonephritis. [11]
-
Hospital-Acquired Bacterial Pneumonia and Ventilator-Associated Bacterial Pneumonia (HABP/VAP). [11]
Clinical trials have demonstrated that ceftazidime-avibactam is an effective and well-tolerated treatment for these infections, providing a valuable alternative to carbapenems, especially in cases of resistance mediated by enzymes like Klebsiella pneumoniae carbapenemases (KPCs) and AmpC β-lactamases.[8][14][15]
Emerging Combinations
The success of Avibactam has spurred research into other combinations:
-
Aztreonam-Avibactam (ATM-AVI): This combination is particularly promising for treating infections caused by metallo-β-lactamase (MBL)-producing bacteria.[2] While Avibactam does not inhibit MBLs, it protects aztreonam from co-produced β-lactamases (like AmpC and ESBLs) that would otherwise degrade it.[2]
-
Ceftaroline fosamil-Avibactam: This combination is also in development.[1]
Synthesis of Avibactam: An Overview
The chemical synthesis of Avibactam is a multi-step process that requires precise stereochemical control. While numerous synthetic routes have been developed, a common strategy involves the construction of the key diazabicyclo[3.2.1]octane core.[16][17]
A scalable manufacturing process has been described starting from commercially available materials like Boc-benzyl-glutamate.[18] Key steps in these synthetic pathways often include:
-
Formation of the piperidine ring: This is a crucial early step in building the bicyclic core.
-
Introduction of the second nitrogen atom and cyclization: This forms the characteristic diazabicyclooctane structure.
-
Functional group manipulations: This includes the introduction of the carbamoyl group and the final sulfation step.
Researchers have focused on optimizing these routes to improve overall yield, reduce the use of hazardous reagents, and ensure the process is scalable for commercial production.[16][18]
Caption: Conceptual workflow for the synthesis of Avibactam.
Experimental Protocol: In Vitro Susceptibility Testing
To evaluate the efficacy of Avibactam in combination with a β-lactam antibiotic against a bacterial isolate, broth microdilution is a standard method.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Ceftazidime-Avibactam.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Ceftazidime analytical standard
-
Avibactam analytical standard (at a fixed concentration, typically 4 mg/L)
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Procedure:
-
Prepare Antibiotic Solutions: Create a serial two-fold dilution series of ceftazidime in CAMHB in a 96-well plate.
-
Add Avibactam: To each well containing the ceftazidime dilution, add Avibactam to achieve a final, constant concentration of 4 mg/L.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of ceftazidime, in the presence of 4 mg/L of Avibactam, that completely inhibits visible bacterial growth.
Rationale for Experimental Choices:
-
CAMHB: This is the standardized medium for susceptibility testing of most non-fastidious bacteria, ensuring reproducibility.
-
Fixed Concentration of Avibactam: Using a fixed concentration of 4 mg/L mimics the clinical exposure and is the standard for regulatory testing.
-
Standardized Inoculum: A precise starting concentration of bacteria is critical for accurate and reproducible MIC results.
Conclusion
Avibactam represents a significant advancement in the fight against antimicrobial resistance. Its unique chemical structure and reversible covalent mechanism of inhibition provide a robust defense against a wide array of β-lactamases, thereby restoring the clinical utility of established β-lactam antibiotics. For drug development professionals, Avibactam serves as a successful blueprint for the design of next-generation β-lactamase inhibitors. For researchers and clinicians, it provides a much-needed therapeutic option for treating patients with serious and difficult-to-treat Gram-negative infections.
References
- 1. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avibactam - Wikipedia [en.wikipedia.org]
- 3. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Avibactam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Avibactam | C7H11N3O6S | CID 9835049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. tianmingpharm.com [tianmingpharm.com]
- 11. Ceftazidime/avibactam - Wikipedia [en.wikipedia.org]
- 12. idstewardship.com [idstewardship.com]
- 13. Ceftazidime and Avibactam Injection: MedlinePlus Drug Information [medlineplus.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Efficacy and safety of ceftazidime/avibactam in patients with infections caused by β-lactamase-producing Gram-negative pathogens: a pooled analysis from the Phase 3 clinical trial programme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Methodological & Application
A Comprehensive Guide to the Multinuclear NMR Spectral Analysis of ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE
An Application Note for Researchers and Drug Development Professionals
Introduction
ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE is a key heterocyclic building block, integral to the synthesis of various agrochemicals and pharmaceutical agents. The precise substitution pattern on the pyrazole ring, particularly the presence of the difluoromethyl group, imparts unique physicochemical properties that are critical to the end molecule's biological activity. Consequently, unambiguous structural verification and purity assessment are paramount during its synthesis and quality control.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the structural elucidation of such complex organic molecules.[1][2][3] This application note provides an in-depth guide to the analysis of this compound using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. We will move beyond a simple listing of steps to explain the causality behind experimental choices and spectral interpretation, providing field-proven insights for researchers, chemists, and quality control analysts. The protocols and interpretive guides described herein are designed to be a self-validating system for confident structural confirmation.
Part 1: Molecular Structure & Predicted NMR Signals
A thorough understanding of the molecule's structure is the foundation for any spectral analysis. The key to predicting the NMR spectrum is to identify the unique, or chemically non-equivalent, nuclei.
Caption: Structure of this compound.
Based on this structure, we can predict the following unique signals:
-
¹H NMR: 5 distinct signals.
-
¹³C NMR: 8 distinct signals.
-
¹⁹F NMR: 1 distinct signal (the two fluorine atoms are chemically equivalent).
Part 2: Experimental Protocols
Methodical sample preparation and data acquisition are crucial for obtaining high-quality, reproducible NMR data.
Protocol 1: NMR Sample Preparation
The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[4]
Materials:
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Pasteur pipettes and bulbs
-
Vortex mixer
-
Filter (e.g., cotton plug in pipette)
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 15-25 mg for ¹³C NMR into a clean, dry vial.[4] Higher concentrations are needed for less sensitive nuclei like ¹³C.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial. The choice of solvent is critical; it must dissolve the compound completely without reacting with it.
-
Dissolution: Vortex the sample until the solid is completely dissolved. Visually inspect against a light source to ensure no suspended particles remain.
-
Transfer: Filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube. This removes any microparticulates that can degrade spectral quality by disrupting the magnetic field homogeneity.
-
Volume Check: Ensure the final sample height in the NMR tube is between 4-5 cm, which is optimal for the active region of the NMR probe coil.[4]
-
Capping: Cap the NMR tube securely and label it clearly.
Protocol 2: NMR Data Acquisition
These are generalized parameters for a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C{¹H} NMR | ¹⁹F NMR |
| Pulse Program | zg30 | zgpg30 | zg30 |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Scans (NS) | 8 - 16 | 1024 - 4096 | 16 - 64 |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | 2.0 s |
| Acquisition Time (AQ) | 3.0 s | 1.0 s | 1.5 s |
| Spectral Width (SW) | 20 ppm | 240 ppm | 250 ppm |
| Reference | TMS (0 ppm) | CDCl₃ (77.16 ppm) | External CFCl₃ (0 ppm) |
Causality Behind Parameter Choices:
-
¹³C{¹H} NMR: The pulse program zgpg30 includes proton decoupling, which collapses ¹³C-¹H coupling, simplifying the spectrum to singlets for each carbon and providing a signal enhancement via the Nuclear Overhauser Effect (NOE).[5] The higher number of scans is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[4]
-
¹⁹F NMR: ¹⁹F is a highly sensitive nucleus with 100% natural abundance, similar to ¹H, thus requiring fewer scans.[6] Its large chemical shift range necessitates a wider spectral width.[6][7]
Part 3: Spectral Interpretation: A Detailed Analysis
¹H NMR Spectrum: Decoding the Proton Environments
The ¹H NMR spectrum provides information on the number of different proton types and their connectivity.
| Assignment | Structure Fragment | Expected δ (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Rationale |
| H-3 | Pyrazole-H | ~7.5 - 8.0 | Singlet (s) | 1H | N/A | Aromatic proton on the pyrazole ring with no adjacent protons. |
| -CHF₂ | -H CF₂ | ~6.8 - 7.3 | Triplet (t) | 1H | ²JHF ≈ 56 Hz | The proton is coupled to two equivalent fluorine nuclei (n=2), resulting in a triplet (2nI+1 = 22½+1 = 3).[8] |
| -OCH₂CH₃ | -O-CH₂ -CH₃ | ~4.3 - 4.4 | Quartet (q) | 2H | ³JHH ≈ 7.1 Hz | Coupled to the three equivalent protons of the adjacent methyl group (n=3), giving a quartet (n+1 = 4). |
| N-CH₃ | N-CH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | N/A | Methyl group attached to nitrogen with no adjacent protons. |
| -OCH₂CH₃ | -OCH₂-CH₃ | ~1.3 - 1.4 | Triplet (t) | 3H | ³JHH ≈ 7.1 Hz | Coupled to the two equivalent protons of the adjacent methylene group (n=2), giving a triplet (n+1 = 3). |
¹³C NMR Spectrum: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom as a singlet, but coupling to fluorine remains, providing crucial connectivity information.
| Assignment | Structure Fragment | Expected δ (ppm) | Multiplicity (from ¹⁹F) | J-Coupling (Hz) | Rationale |
| C=O | Ester C =O | ~160 - 165 | Singlet (s) | N/A | Typical chemical shift for an ester carbonyl carbon.[9] |
| C-5 | Pyrazole C -CHF₂ | ~145 - 150 | Triplet (t) | ²JCF ≈ 25-35 Hz | Pyrazole carbon attached to the electron-withdrawing CHF₂ group. Split into a triplet by the two geminal fluorine atoms.[8] |
| C-3 | Pyrazole C -H | ~140 - 145 | Singlet (s) | N/A | Aromatic carbon in the pyrazole ring. |
| CHF₂ | -C HF₂ | ~110 - 115 | Triplet (t) | ¹JCF ≈ 240-250 Hz | The carbon is directly bonded to two fluorine atoms, causing a large downfield shift and a large one-bond C-F coupling, resulting in a triplet.[8] |
| C-4 | Pyrazole C -C=O | ~105 - 110 | Singlet (s) | N/A | Quaternary pyrazole carbon attached to the ester group. |
| OCH₂ | -O-CH₂ -CH₃ | ~60 - 62 | Singlet (s) | N/A | Methylene carbon of the ethyl ester. |
| N-CH₃ | N-CH₃ | ~38 - 40 | Singlet (s) | N/A | Methyl carbon attached to the pyrazole nitrogen. |
| OCH₂CH₃ | -OCH₂-CH₃ | ~14 - 15 | Singlet (s) | N/A | Terminal methyl carbon of the ethyl ester. |
¹⁹F NMR Spectrum: The Fluorine Signature
¹⁹F NMR is exceptionally useful for confirming the presence and environment of fluorine atoms.[10][11]
| Assignment | Structure Fragment | Expected δ (ppm) | Multiplicity | J-Coupling (Hz) | Rationale |
| -CHF₂ | -CHF₂ | ~ -90 to -120 | Doublet (d) | ²JHF ≈ 56 Hz | The two fluorine atoms are chemically equivalent and are coupled to the single proton on the same carbon (n=1), resulting in a doublet (n+1 = 2).[8] |
Part 4: Data Integration and Structural Workflow
No single spectrum tells the whole story. The true power of NMR lies in integrating data from multiple experiments to build a cohesive and validated structure. Two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are invaluable for confirming these assignments.
Caption: A logical workflow for structure elucidation using a combination of 1D and 2D NMR experiments.
Key J-Coupling Relationships
Understanding the spin-spin coupling network is essential for connecting the molecular fragments.
Caption: Diagram of the most significant J-coupling interactions within the molecule.
-
³JHH Coupling: The coupling between the -OCH₂ - and -CH₃ protons over three bonds is crucial for identifying the ethyl group. Its magnitude of ~7 Hz is characteristic for freely rotating alkyl chains.[12][13]
-
²JHF Coupling: The two-bond coupling between the proton and the two fluorine atoms of the -CHF₂ group is large (~56 Hz) and is a definitive marker for this functional group.[8][14]
-
¹JCF and ²JCF Coupling: The one-bond and two-bond carbon-fluorine couplings are invaluable. The very large ¹JCF value confirms the direct C-F bond, while the smaller but significant ²JCF confirms the attachment of the -CHF₂ group to the C5 position of the pyrazole ring.[15][16]
Conclusion
The structural elucidation of this compound is achieved with high confidence through a synergistic application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each spectrum provides a unique and complementary piece of the structural puzzle. The characteristic triplet in the ¹H NMR, the large ¹JCF coupling in the ¹³C NMR, and the doublet in the ¹⁹F NMR all converge to unambiguously confirm the identity and integrity of the difluoromethyl moiety and its position on the pyrazole ring. By following the detailed protocols and interpretive logic presented in this guide, researchers can effectively utilize multinuclear NMR as a robust tool for routine analysis and quality assurance in their synthetic and development workflows.
References
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. omicsonline.org [omicsonline.org]
- 4. organomation.com [organomation.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. biophysics.org [biophysics.org]
- 8. rsc.org [rsc.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. J-coupling - Wikipedia [en.wikipedia.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. researchgate.net [researchgate.net]
- 15. modgraph.co.uk [modgraph.co.uk]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Elucidating the Fragmentation Pathways of Ethyl 1-methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate by Mass Spectrometry
Abstract
This application note provides a detailed protocol and analysis of the mass spectrometry fragmentation of ethyl 1-methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and agrochemical research. Understanding the fragmentation pattern of this molecule is crucial for its unambiguous identification, structural confirmation, and for metabolic studies. This guide outlines the optimal instrumental parameters for both electron ionization (EI) and electrospray ionization (ESI) mass spectrometry and proposes the primary fragmentation pathways based on established chemical principles and spectral data from analogous structures. The presented methodologies are designed to be self-validating, ensuring reliable and reproducible results for researchers in drug discovery and development.
Introduction
This compound (C₈H₁₀F₂N₂O₂) is a substituted pyrazole, a class of heterocyclic compounds renowned for their diverse biological activities.[1] Pyrazole derivatives are integral components in many pharmaceutical and agricultural agents. The presence of a difluoromethyl group at the 5-position and an ethyl carboxylate at the 4-position of the N-methylated pyrazole ring introduces unique electronic properties that influence the molecule's stability and reactivity, and consequently, its fragmentation behavior under mass spectrometric conditions.
Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel chemical entities.[2] Electron Ionization (EI) provides detailed structural information through extensive fragmentation, while Electrospray Ionization (ESI) is a softer ionization technique often used for determining the molecular weight of more polar or thermally labile compounds.[1][3] This application note will detail the expected fragmentation patterns under both ionization techniques to provide a comprehensive analytical guide.
Chemical Structure and Properties
-
Chemical Name: this compound
-
CAS Number: 851725-98-9[4]
-
Molecular Formula: C₈H₁₀F₂N₂O₂[4]
-
Molecular Weight: 204.175 g/mol [4]
-
Structure:
Figure 1. Chemical Structure of the Analyte.
Experimental Protocols
Sample Preparation
For optimal results, prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent such as methanol or acetonitrile. For direct infusion analysis, further dilute the stock solution to a concentration of 1-10 µg/mL. For GC-MS analysis, a concentration of 10-100 µg/mL is recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This protocol is designed for a standard GC-MS system equipped with a quadrupole mass analyzer.
Gas Chromatography Parameters:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL (splitless mode)
Mass Spectrometry (EI) Parameters:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-300
-
Scan Speed: 1000 amu/s
Causality behind Experimental Choices: The 70 eV electron energy is a standard in EI-MS, providing sufficient energy to induce reproducible and extensive fragmentation, which is crucial for structural elucidation and library matching.[3] The GC oven program is designed to ensure good chromatographic separation and peak shape for a compound of this molecular weight and polarity.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
This protocol is suitable for an LC-MS system, particularly for confirming the molecular weight and observing protonated or adducted molecular ions.
Liquid Chromatography Parameters:
-
LC Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry (ESI) Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr (Nitrogen)
-
Mass Range: m/z 50-350
Causality behind Experimental Choices: Positive ion mode is selected due to the presence of basic nitrogen atoms in the pyrazole ring, which are readily protonated. Formic acid is added to the mobile phase to facilitate this protonation. The cone voltage is kept relatively low to minimize in-source fragmentation and preserve the molecular ion.
Predicted Fragmentation Pathways
The fragmentation of this compound is predicted to be driven by the functionalities present: the ethyl ester, the difluoromethyl group, and the N-methylated pyrazole ring.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion ([M]⁺• at m/z 204) is expected to be observed, followed by a cascade of fragmentation events.
Workflow for EI Fragmentation Analysis
Caption: Predicted workflow for EI fragmentation analysis.
Key Fragmentation Pathways:
-
Loss of an Ethoxy Radical (•OC₂H₅): A common fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the formation of a stable acylium ion.
-
[M]⁺• (m/z 204) → [M - •OC₂H₅]⁺ (m/z 159)
-
This fragment at m/z 159 is expected to be a prominent peak in the spectrum.
-
-
McLafferty Rearrangement (Loss of Ethylene, C₂H₄): Esters with a gamma-hydrogen can undergo a McLafferty rearrangement. In this case, a hydrogen from the ethyl group is transferred to the carbonyl oxygen, leading to the elimination of a neutral ethylene molecule.
-
[M]⁺• (m/z 204) → [M - C₂H₄]⁺• (m/z 176)
-
The resulting radical cation corresponds to the carboxylic acid form of the molecule.
-
-
Loss of the Difluoromethyl Radical (•CHF₂): The C-C bond between the pyrazole ring and the difluoromethyl group can cleave, resulting in the loss of a difluoromethyl radical. This is analogous to the loss of a trifluoromethyl radical seen in related compounds.
-
[M]⁺• (m/z 204) → [M - •CHF₂]⁺ (m/z 153)
-
-
Secondary Fragmentations:
-
The acylium ion at m/z 159 can further lose a molecule of carbon monoxide (CO) to form a fragment at m/z 131.
-
The fragment at m/z 153 may lose hydrogen cyanide (HCN), a characteristic fragmentation of pyrazole rings, to yield a fragment at m/z 126.
-
Electrospray Ionization (ESI) Fragmentation
In positive ion ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 205. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.
Logical Flow for ESI-MS/MS Analysis
Caption: Logical flow for ESI-MS/MS analysis.
Key Fragmentation Pathways:
-
Loss of Ethylene (C₂H₄): Similar to the McLafferty rearrangement in EI, the protonated molecule can lose a neutral ethylene molecule.
-
[M+H]⁺ (m/z 205) → [M+H - C₂H₄]⁺ (m/z 177)
-
-
Loss of Ethanol (C₂H₅OH): A neutral loss of ethanol from the protonated ester is also a probable fragmentation pathway.
-
[M+H]⁺ (m/z 205) → [M+H - C₂H₅OH]⁺ (m/z 159)
-
-
Loss of Hydrogen Fluoride (HF): The difluoromethyl group can facilitate the loss of a neutral HF molecule.
-
[M+H]⁺ (m/z 205) → [M+H - HF]⁺ (m/z 185)
-
Summary of Predicted Fragment Ions
The following table summarizes the major predicted fragment ions for this compound under both EI and ESI conditions.
| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss | Proposed Fragment Structure |
| EI | 204 ([M]⁺•) | 176 | C₂H₄ | [C₆H₆F₂N₂O₂]⁺• |
| 159 | •OC₂H₅ | [C₆H₅F₂N₂O]⁺ | ||
| 153 | •CHF₂ | [C₇H₉N₂O₂]⁺ | ||
| 159 | 131 | CO | [C₅H₅F₂N₂]⁺ | |
| ESI-MS/MS | 205 ([M+H]⁺) | 177 | C₂H₄ | [C₆H₇F₂N₂O₂]⁺ |
| 159 | C₂H₅OH | [C₆H₅F₂N₂O]⁺ | ||
| 185 | HF | [C₈H₉FN₂O₂]⁺ |
Conclusion
The mass spectrometric fragmentation of this compound is characterized by predictable pathways involving the ethyl ester and difluoromethyl functionalities, as well as the inherent stability and fragmentation patterns of the pyrazole core. Under electron ionization, key fragments arise from the loss of an ethoxy radical, ethylene, and the difluoromethyl radical. In electrospray ionization, tandem MS analysis of the protonated molecule is expected to show losses of ethylene and ethanol. The protocols and fragmentation schemes detailed in this application note provide a robust framework for the confident identification and structural characterization of this compound and its analogues in various research and development settings.
References
Mastering the Atomic Blueprint: An Application Note on the X-ray Crystallography of ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE
Abstract
This comprehensive guide delineates a robust protocol for the single-crystal X-ray diffraction analysis of ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE, a fluorinated heterocyclic compound of significant interest in medicinal and agrochemical research.[1][2] Pyrazole derivatives are foundational scaffolds in drug discovery, exhibiting a wide spectrum of biological activities.[3][4][5][6] The precise determination of their three-dimensional molecular structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of next-generation therapeutic agents.[7] This document provides a detailed methodology, from single-crystal growth to structure solution and refinement, offering field-proven insights to guide researchers in obtaining high-quality crystallographic data for this class of compounds.
Introduction: The Significance of Structural Elucidation
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs.[6][8] The introduction of fluorine-containing substituents, such as the difluoromethyl group, can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and target-binding affinity.[1][2] Consequently, compounds like this compound are of high interest.
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[9] It provides an unambiguous three-dimensional map of electron density, revealing precise bond lengths, bond angles, and intermolecular interactions.[9] This atomic-level insight is crucial for drug development professionals to visualize how a molecule might interact with its biological target, thereby guiding lead optimization and the design of more potent and selective drugs.
This guide is structured to provide not just a sequence of steps, but the underlying rationale, empowering researchers to troubleshoot and adapt the protocol as needed.
Synthesis and Sample Preparation
A reliable synthesis route is the prerequisite for obtaining a high-purity sample for crystallization. A known method for preparing the title compound involves the ring-closing reaction of an appropriate precursor with methylhydrazine.[10]
Synthesis Outline: A plausible synthetic route, based on related literature, involves the reaction of an alkomethylene-difluoro-oxobutyrate derivative with methylhydrazine in a two-phase system, often facilitated by a weak base like sodium or potassium carbonate.[10]
Purification: Post-synthesis, the crude product must be purified to the highest possible degree (>98%) to maximize the probability of successful crystallization. Column chromatography on silica gel is a standard and effective method. The choice of eluent (e.g., a hexane/ethyl acetate gradient) should be optimized using thin-layer chromatography (TLC).
Purity Verification: The purity of the final compound should be rigorously assessed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To quantify purity.
Only a sample deemed pure by these methods should be advanced to the crystallization stage.
Single-Crystal Growth: The Art and Science
Growing diffraction-quality single crystals is often the most challenging step in X-ray crystallography. For small organic molecules like the title compound, solution-based methods are typically the most successful.[11][12] The key principle is to allow the molecules to slowly self-assemble into a highly ordered crystal lattice.
Recommended Crystallization Protocol
The following protocol is based on successful crystallization of structurally similar fluorinated pyrazole carboxylates.[5]
Materials:
-
Purified this compound
-
High-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)
-
Small glass vials (e.g., 1-2 mL) with screw caps or septa
-
Micro-syringes and needles
Method 1: Slow Evaporation
-
Solvent Screening: In a small vial, dissolve approximately 5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., methanol or ethanol) at room temperature to create a clear, saturated, or near-saturated solution.
-
Setup: Cover the vial with a cap, pierced with a fine needle. This allows for very slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment (a crucial and often overlooked factor). Monitor for crystal growth over several days to weeks. The rate of evaporation can be controlled by the gauge of the needle or by adjusting the tightness of the cap.
Method 2: Solvent Diffusion
-
Prepare Saturated Solution: Dissolve 5-10 mg of the compound in a small volume (e.g., 0.5 mL) of a "good" solvent in which it is readily soluble (e.g., acetone or ethyl acetate). Place this in a small, narrow vial.
-
Layer Anti-Solvent: Carefully layer a "poor" solvent (an "anti-solvent") in which the compound is sparingly soluble (e.g., hexane) on top of the saturated solution. The anti-solvent should be less dense and miscible with the good solvent.
-
Diffusion and Crystallization: Seal the vial and leave it undisturbed. Slow diffusion at the interface of the two solvents will gradually decrease the solubility of the compound, promoting crystallization.
X-ray Diffraction Data Collection
Once a suitable single crystal (ideally 0.1-0.3 mm in each dimension, with sharp edges and no visible defects) is obtained, it is ready for data collection.
Crystal Mounting and Data Collection Protocol
-
Crystal Selection: Under a polarizing microscope, select a high-quality single crystal.
-
Mounting: Mount the crystal on a goniometer head (e.g., using a cryoloop and a small amount of cryoprotectant oil).
-
Data Collection Instrument: A modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source and a CCD or CMOS detector is standard.
-
Cryo-cooling: The crystal should be flash-cooled to a low temperature (typically 100-120 K) in a stream of cold nitrogen gas.[7] This minimizes thermal vibrations of the atoms, leading to higher resolution data.
-
Data Collection Strategy:
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam (the rotation method).
-
A complete dataset is typically obtained by collecting multiple runs of data with different crystal orientations (e.g., varying ω and φ angles). A full 180° rotation is often required to cover the reciprocal space adequately.[9]
-
The exposure time per frame and the detector distance should be optimized to ensure good spot separation and signal-to-noise ratio.
-
Data Processing and Structure Solution
The raw diffraction images must be processed to extract the intensities of the individual reflections, which are then used to solve the crystal structure.
Data Processing and Refinement Workflow
-
Integration, Scaling, and Merging:
-
The diffraction spots on the images are indexed and their intensities are integrated using software such as SAINT or XDS.
-
The integrated intensities are then scaled and merged to produce a single reflection file (e.g., an .hkl file). An absorption correction (e.g., multi-scan) is applied to account for the absorption of X-rays by the crystal.
-
-
Structure Solution:
-
The "phase problem" is the central challenge in crystallography, as the phases of the diffracted waves cannot be directly measured.[9] For small molecules, this is typically solved using direct methods, which are statistical methods for phase determination.
-
Software like SHELXT is highly effective for this step, often providing an initial electron density map that reveals the positions of most non-hydrogen atoms.
-
-
Structure Refinement:
-
The initial atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).
-
This is an iterative process where atomic positions, displacement parameters (describing thermal motion), and other parameters are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model.
-
Difference Fourier maps are calculated at each stage to locate missing atoms (like hydrogens) or to identify regions of disorder.
-
Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
-
Data Presentation and Interpretation
The final output of a successful crystallographic study is a set of atomic coordinates and a wealth of geometric data. It is standard practice to present this information in a clear, tabular format.
Representative Crystallographic Data
While the precise data for the title compound must be determined experimentally, the following table presents typical parameters based on closely related fluorinated pyrazole structures.
| Parameter | Expected Value / Range |
| Chemical Formula | C₈H₁₀F₂N₂O₂ |
| Formula Weight | 204.17 |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c, P-1, or similar centrosymmetric group |
| a (Å) | 7 - 22 |
| b (Å) | 6 - 16 |
| c (Å) | 9 - 23 |
| α (°) | 90 (or ~85-105 for triclinic) |
| β (°) | 95 - 105 |
| γ (°) | 90 (or ~85-105 for triclinic) |
| Volume (ų) | 400 - 1500 |
| Z (molecules/unit cell) | 2 or 4 |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Reflections Collected | > 4000 |
| Independent Reflections | > 1000 |
| R_int | < 0.05 |
| Final R indices [I>2σ(I)] | R1 < 0.05, wR2 < 0.15 |
| Goodness-of-fit (S) | ~1.0 |
Conclusion
The protocol detailed in this application note provides a comprehensive framework for the successful X-ray crystallographic analysis of this compound. By combining meticulous sample preparation and crystallization with systematic data collection and refinement strategies, researchers can obtain a precise and unambiguous three-dimensional structure. This atomic-level information is invaluable, serving as a critical tool for advancing research in drug discovery and materials science by enabling a deeper understanding of molecular conformation and intermolecular interactions.
References
- 1. Synthesis, X-ray crystal structure and fluorescent spectra of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | C8H10F2N2O2 | CID 11644126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ethyl 4-methyl-1H-pyrazole-5-carboxylate | C7H10N2O2 | CID 13405303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate (Journal Article) | OSTI.GOV [osti.gov]
- 8. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 9. lookchem.com [lookchem.com]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. researchgate.net [researchgate.net]
Title: A Systematic Approach to HPLC Method Development and Validation for the Analysis of Pyrazole Carboxylates
An Application Note from the Office of the Senior Application Scientist
Abstract
This comprehensive guide details a systematic and robust strategy for developing and validating a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of pyrazole carboxylate derivatives. Pyrazole carboxylates are a pivotal class of heterocyclic compounds with broad applications in the pharmaceutical and agrochemical industries.[1][2][3] Their accurate quantification is critical for quality control, stability testing, and pharmacokinetic studies. This document provides field-proven insights and detailed protocols, moving from analyte characterization to full method validation in accordance with ICH guidelines, ensuring scientific integrity and regulatory compliance.
Introduction: The Analytical Challenge of Pyrazole Carboxylates
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the core of a vast library of synthetic compounds.[4] When functionalized with a carboxylic acid group, the resulting pyrazole carboxylates exhibit a unique combination of chemical properties: the aromatic, relatively non-polar pyrazole ring and the ionizable, highly polar carboxylate group.[5] This amphipathic nature presents a distinct challenge in chromatographic analysis. The primary analytical goal is to achieve adequate retention on a reversed-phase column while ensuring a sharp, symmetrical peak shape, free from the tailing often associated with polar, acidic analytes.
This application note addresses this challenge by providing a logical, step-by-step workflow. We will explain the causality behind each experimental choice, grounding our protocols in established chromatographic theory and regulatory standards such as the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[6][7][8]
Foundational Strategy: Analyte Characterization
Before any instrument is programmed, a thorough understanding of the analyte's physicochemical properties is paramount. This foundational step dictates the entire method development trajectory.
-
Structure and Polarity: Consider a representative molecule, 1H-Pyrazole-3-carboxylic acid. It possesses a polar surface area conferred by the nitrogens and the carboxylic acid group, making it water-soluble, particularly in its ionized (carboxylate) form.[9]
-
pKa (Acid Dissociation Constant): The carboxylic acid moiety is the primary driver of pH-dependent behavior. The pKa of the carboxylic acid group on similar structures is typically in the range of 3-5. This is the single most critical parameter for method development, as the analyte's charge state—and thus its retention on a reversed-phase column—is controlled by the mobile phase pH.
-
UV Absorbance: The pyrazole ring contains a conjugated π-electron system, which results in strong UV absorbance.[10] A UV scan should be performed on a dilute solution of the analyte to determine the wavelength of maximum absorbance (λ-max), which ensures the highest sensitivity for detection.
| Parameter | Characteristic Value (1H-Pyrazole-3-carboxylic acid) | Implication for HPLC Method Development |
| Molecular Weight | 112.09 g/mol [9] | Standard HPLC-UV is suitable; no special requirements for mass. |
| pKa | ~3-5 (estimated for carboxylic acid) | Mobile phase pH must be controlled to be <2 units below the pKa to ensure the analyte is in its neutral, more retentive form. |
| UV λ-max | Experimentally determined (typically 210-280 nm) | Dictates the optimal detector wavelength for maximum sensitivity. |
| Polarity (LogP) | Low (hydrophilic) | Reversed-phase chromatography is appropriate, but retention may be limited without pH control. |
HPLC Method Development Workflow
The development process follows a logical progression from initial scouting to fine-tuned optimization. This workflow is designed to efficiently identify robust operating conditions.
Caption: Workflow for systematic HPLC method development.
Phase 1: Initial Method Scouting
The goal of this phase is to establish a baseline separation and identify the most critical parameters for optimization.
Protocol 1: Column and Mobile Phase Scouting
-
Column Selection:
-
Rationale: A C18 (octadecyl) bonded silica column is the workhorse of reversed-phase chromatography and the logical starting point.[11][12] Its non-polar nature will interact with the pyrazole ring, providing retention.
-
Procedure: Install a high-quality C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Rationale: To ensure the pyrazole carboxylate is in its neutral (protonated) form, the mobile phase pH must be buffered to approximately 2.5. This suppresses the ionization of the carboxylic acid, drastically increasing retention and improving peak shape.[13] Phosphoric acid is a simple and effective choice for UV-based methods. Acetonitrile (ACN) is often preferred over methanol (MeOH) as the organic modifier as it typically provides lower backpressure and better peak efficiency.
-
Procedure:
-
Mobile Phase A (Aqueous): Prepare 0.1% (v/v) phosphoric acid in HPLC-grade water.
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
-
-
Detector Wavelength:
-
Rationale: Setting the detector at the wavelength of maximum absorbance (λ-max) provides the best signal-to-noise ratio.
-
Procedure: If previously determined, set the UV/PDA detector to the λ-max of the pyrazole carboxylate. If unknown, use a PDA detector to acquire the full spectrum during the initial run. A wavelength of 254 nm is a common starting point for aromatic compounds.
-
-
Initial Gradient Run:
-
Rationale: A broad gradient quickly reveals the approximate elution conditions for the analyte and any impurities, serving as the basis for optimization.
-
Procedure: Program a fast, linear gradient as described in the table below.
-
Table 1: Initial Scouting Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% H₃PO₄ in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | PDA at λ-max (or 254 nm) |
Phase 2: Method Optimization
Based on the results of the scouting run, the method is refined to achieve the desired resolution, peak shape, and run time.
Caption: Interplay of key parameters for pyrazole analysis.
Protocol 2: Gradient Optimization
-
Analyze Scouting Run: Identify the percentage of Mobile Phase B at which the main peak elutes.
-
Adjust Gradient Slope:
-
Rationale: A shallower gradient around the elution point of the analyte will improve resolution between the main peak and any closely eluting impurities.
-
Procedure: Modify the gradient to have a much slower rate of change around the target elution percentage. For example, if the peak eluted at 40% B, a new gradient might be:
-
0-2 min: Hold at 20% B
-
2-12 min: Linear ramp from 20% to 60% B
-
12-14 min: Ramp to 95% B (column wash)
-
14-16 min: Hold at 95% B
-
16-16.1 min: Return to 20% B
-
16.1-20 min: Re-equilibration
-
-
-
Fine-Tune Flow Rate and Temperature:
-
Rationale: Maintaining a constant temperature is crucial for reproducible retention times. A standard flow rate of 1.0 mL/min is generally efficient for a 4.6 mm ID column. Adjustments are permitted within certain ranges by pharmacopeial guidelines.[14][15]
-
Procedure: Keep the temperature constant (e.g., 30 °C) and the flow rate at 1.0 mL/min unless specific resolution issues require modification.
-
Table 2: Example of Optimized Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (MS-compatible alternative) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 20% to 60% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | PDA at 265 nm (Experimentally Determined) |
System Suitability and Method Validation
Once an optimized method is established, its performance must be formally verified.
System Suitability Testing (SST)
Rationale: SST is a mandatory part of any analytical run, demonstrating that the chromatographic system is performing adequately on that day.[6][8] It is governed by standards set by pharmacopeias.
Protocol 3: Performing System Suitability
-
Prepare a system suitability solution (a standard solution of the pyrazole carboxylate analyte).
-
Make five or six replicate injections of the solution.
-
Calculate the key performance parameters and check them against predefined acceptance criteria.
Table 3: System Suitability Parameters and Acceptance Criteria (per USP/EP)
| Parameter | Purpose | Acceptance Criterion |
|---|---|---|
| Tailing Factor (T) | Measures peak symmetry | T ≤ 2.0 (USP), 0.8 - 1.8 (Ph. Eur.)[8][16] |
| Theoretical Plates (N) | Measures column efficiency | N > 2000 |
| Relative Standard Deviation (%RSD) | Measures injection precision | %RSD of peak area < 2.0% (for 5-6 injections) |
| Resolution (Rs) | Measures separation of adjacent peaks | Rs > 2.0 (if critical pair exists) |
Method Validation
Rationale: Method validation is a formal, documented process that proves an analytical method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides the framework for this process.[17][18][19]
Protocol 4: Validation Parameter Assessment
-
Specificity: Demonstrate that the analyte peak is free from interference from excipients, impurities, or degradation products. This is often done by analyzing a placebo sample and by performing forced degradation studies.
-
Linearity: Analyze a series of standards across a defined concentration range (e.g., 50% to 150% of the target concentration). Plot the peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay): Analyze multiple preparations of the same sample on the same day.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD for the results.
-
-
Limits of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
-
Robustness: Intentionally make small variations to method parameters (e.g., pH ±0.2, column temperature ±5°C, organic modifier composition ±2%) and evaluate the impact on the results.
Table 4: Summary of Validation Parameters and Typical Acceptance Criteria (ICH Q2)
| Parameter | Purpose | Typical Acceptance Criterion |
|---|---|---|
| Specificity | To ensure selective measurement of the analyte. | No interference at the retention time of the analyte. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | To assess the closeness of results to the true value. | % Recovery within 98.0% - 102.0% |
| Precision (%RSD) | To measure the degree of scatter in the data. | %RSD ≤ 2.0% |
| LOQ | To define the lower limit for precise quantification. | Signal-to-Noise ≥ 10; acceptable precision and accuracy. |
| Robustness | To ensure reliability during normal use. | System suitability parameters must be met after minor changes. |
Conclusion
This application note provides a comprehensive, science-based framework for the development and validation of an HPLC method for pyrazole carboxylate analysis. By starting with a thorough understanding of the analyte's physicochemical properties, particularly its pKa, a logical path can be followed to select an appropriate column and mobile phase. The key to success lies in controlling the mobile phase pH to suppress ionization, thereby achieving excellent retention and peak symmetry on a standard C18 column. The outlined protocols for method optimization, system suitability, and full validation according to ICH guidelines ensure that the final method is accurate, precise, and robust, making it suitable for deployment in regulated research, development, and quality control environments.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 9. 1H-Pyrazole-3-carboxylic acid 97 1621-91-6 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. uhplcs.com [uhplcs.com]
- 12. labtech.tn [labtech.tn]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. agilent.com [agilent.com]
- 15. Revision of European Pharmacopeia (EP) Chapter 2.2.46 [phenomenex.com]
- 16. Chromatography [usp.org]
- 17. scribd.com [scribd.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. database.ich.org [database.ich.org]
Application Notes and Protocols: ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE in Agrochemical Synthesis
Introduction: A Scaffold of Significance in Modern Fungicide Development
ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE is a pivotal heterocyclic building block in the landscape of modern agrochemical research and development. Its true significance lies in its role as a key intermediate for a new generation of highly effective fungicides.[1] The presence of the difluoromethyl (CHF2) group at the 5-position of the pyrazole ring is a critical structural motif that imparts desirable physicochemical properties to the final active ingredients, including enhanced metabolic stability and optimal lipophilicity, which are crucial for potent fungicidal activity.
This pyrazole carboxylate is the direct precursor to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a cornerstone for the synthesis of a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[1] These SDHIs have a specific mode of action, targeting and inhibiting the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of pathogenic fungi.[2] This disruption of the fungal energy supply leads to potent and broad-spectrum disease control. Several commercially successful fungicides, including bixafen, fluxapyroxad, and sedaxane, are derived from this essential pyrazole scaffold, underscoring the industrial and agricultural importance of its parent ester.[2]
This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent conversion into advanced fungicidal agents. The methodologies are designed for researchers, scientists, and professionals in the field of drug and agrochemical development.
Chemical Profile
| Property | Value |
| IUPAC Name | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate |
| CAS Number | 177443-46-8 |
| Molecular Formula | C₈H₁₀F₂N₂O₂ |
| Molecular Weight | 204.18 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Boiling Point | Approx. 288.4 °C |
Application in Agrochemical Synthesis: A Gateway to Potent SDHI Fungicides
The primary application of this compound is as a precursor to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its corresponding acyl chloride. This acid chloride is then coupled with various aniline derivatives to produce a range of potent SDHI fungicides.
Mechanism of Action of Derived Fungicides
The fungicidal activity of the final products stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi. This enzyme is a key component of the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for the oxidation of succinate to fumarate. By blocking this crucial step, the fungicides effectively halt cellular respiration and energy production, leading to the death of the fungal pathogen.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a common synthetic route starting from ethyl 4,4-difluoroacetoacetate. The synthesis proceeds in two main steps: formation of an enol ether intermediate, followed by cyclization with methylhydrazine.
Step 1a: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
This step involves the reaction of ethyl 4,4-difluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride.
-
Reagents and Materials:
-
Ethyl 4,4-difluoroacetoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Reaction vessel equipped with a stirrer, condenser, and thermometer
-
-
Procedure:
-
In a suitable reaction vessel, combine ethyl 4,4-difluoroacetoacetate and a molar excess of triethyl orthoformate.
-
Add acetic anhydride to the mixture. The acetic anhydride acts as a water scavenger and catalyst.
-
Heat the reaction mixture to reflux (typically around 100-105 °C) and maintain for several hours (e.g., 6 hours).[3]
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).
-
Once the reaction is complete, cool the mixture to 60-70 °C.
-
Remove the excess acetic anhydride, triethyl orthoformate, and the ethyl acetate byproduct by distillation under reduced pressure.[3]
-
The resulting residue is the crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, which can be used in the next step without further purification.
-
Step 1b: Cyclization to form this compound
This step involves the reaction of the enol ether intermediate with methylhydrazine to form the pyrazole ring.
-
Reagents and Materials:
-
Procedure:
-
Prepare a two-phase system by dissolving potassium carbonate and methylhydrazine in water and adding toluene.[3]
-
Cool the aqueous base/methylhydrazine solution to a low temperature, for instance between -10 °C and 0 °C.[3]
-
Slowly add the crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate to the cold, stirred biphasic mixture.
-
Maintain the low temperature and continue stirring for 1-2 hours after the addition is complete.[3]
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
The organic layer contains the desired product. It can be concentrated under vacuum.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., toluene/petroleum ether) to yield pure this compound as a pale yellow crystal.[3]
-
Caption: Synthetic workflow for this compound.
Protocol 2: Saponification to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is the direct precursor for the final amidation step.
-
Reagents and Materials:
-
This compound
-
Sodium hydroxide (NaOH) or other suitable base
-
Water
-
Methanol or ethanol (co-solvent)
-
Hydrochloric acid (HCl) for acidification
-
Reaction vessel with stirring and heating capabilities
-
-
Procedure:
-
Dissolve the pyrazole ethyl ester in a mixture of water and methanol.
-
Add a stoichiometric amount of sodium hydroxide.[4]
-
Heat the mixture to around 60 °C and stir for several hours (e.g., 4 hours) until the hydrolysis is complete (monitored by TLC or LC-MS).[4]
-
Cool the reaction mixture to room temperature and remove the methanol by concentration under reduced pressure.[4]
-
Cool the remaining aqueous solution to 0-5 °C.[4]
-
Slowly acidify the solution with hydrochloric acid to precipitate the carboxylic acid.
-
Stir the cold suspension for a couple of hours to ensure complete precipitation.[4]
-
Filter the white solid, wash with cold water, and dry to obtain 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with high purity.[4]
-
Protocol 3: Synthesis of a Representative Fungicide (Bixafen)
This protocol details the final amidation step to produce the fungicide bixafen. It involves the conversion of the carboxylic acid to the acid chloride, followed by coupling with the appropriate aniline.
Step 3a: Formation of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Reagents and Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
A catalytic amount of dimethylformamide (DMF)
-
An inert solvent (e.g., dichloromethane or toluene)
-
Reaction vessel with a reflux condenser and gas trap
-
-
Procedure:
-
Suspend the carboxylic acid in the inert solvent.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the suspension.
-
Heat the mixture to reflux and maintain until the reaction is complete (cessation of gas evolution).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which is often used directly in the next step.
-
Step 3b: Amidation to form Bixafen
-
Reagents and Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
2-(3,4-dichlorophenyl)-4-fluoroaniline
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
An inert solvent (e.g., xylene or toluene)
-
Reaction vessel with stirrer and thermometer
-
-
Procedure:
-
Dissolve 2-(3,4-dichlorophenyl)-4-fluoroaniline in xylene in a reaction vessel.
-
Heat the solution to reflux.
-
Slowly add a xylene solution of 1-methyl-3-difluoromethyl-1H-pyrazole-4-carbonyl chloride dropwise to the refluxing aniline solution.
-
Maintain the reaction at reflux for several hours (e.g., 5 hours) after the addition is complete.
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with water to remove any salts.
-
Concentrate the organic layer and cool to induce crystallization of bixafen.
-
Filter the solid product and dry to obtain bixafen with high purity and yield.
-
Caption: General workflow from the pyrazole ester to the final fungicidal product.
Fungicidal Activity Data
The fungicides derived from this compound exhibit potent activity against a broad spectrum of plant pathogenic fungi. The following table summarizes some of the reported biological activity data for bixafen and fluxapyroxad.
| Fungicide | Pathogen | Activity Metric | Value (µg/mL) | Reference |
| Bixafen | Sclerotinia sclerotiorum | EC₅₀ | 0.0417 - 0.4732 | [5] |
| Mean EC₅₀ | 0.1968 | [5] | ||
| Fluxapyroxad | Rhizoctonia solani | EC₅₀ | 0.0101 - 0.1297 | [6] |
| Mean EC₅₀ | 0.0657 | [6] | ||
| Rhizoctonia solani | IC₅₀ (SDH inhibition) | 1.226 | [6] | |
| Sclerotinia sclerotiorum | EC₅₀ | 0.021 - 0.095 | [7] | |
| Didymella applanata | EC₅₀ | 0.82 - 5.92 | [7] |
EC₅₀: The concentration that causes 50% inhibition of mycelial growth. IC₅₀: The concentration that causes 50% inhibition of enzyme activity.
Conclusion
This compound is a cornerstone intermediate in the synthesis of a highly successful class of SDHI fungicides. The protocols outlined in this document provide a framework for its synthesis and elaboration into valuable agrochemical products. The inherent biological activity of the difluoromethyl-pyrazole scaffold, combined with the versatility of its chemical modification, ensures its continued importance in the development of new and effective crop protection solutions. Researchers and professionals in the field can leverage these methodologies to explore novel derivatives and further advance the field of agrochemical synthesis.
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. nyxxb.cn [nyxxb.cn]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Utility of ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE as a Pivotal Fungicide Intermediate
Introduction: The Rise of Pyrazole Carboxamides in Crop Protection
In the landscape of modern agricultural chemistry, the development of highly effective and specific fungicides is paramount for ensuring global food security. Among the most significant classes of fungicides are the pyrazole carboxamides, which have demonstrated remarkable efficacy against a broad spectrum of plant pathogens.[1][2] These compounds function primarily as Succinate Dehydrogenase Inhibitors (SDHIs), targeting a crucial enzyme in the mitochondrial respiratory chain of fungi.[3][4][5][6][7] This guide focuses on a critical building block for many of these leading fungicides: ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE .
This intermediate is the cornerstone for synthesizing a new generation of SDHIs, including commercial successes like Bixafen, Fluxapyroxad, and Sedaxane.[8][9][10] Its importance is intrinsically linked to the presence of the difluoromethyl (CF₂H) group. The strategic incorporation of fluorine-containing moieties is a well-established strategy in drug and agrochemical design to enhance molecular properties.[11] The difluoromethyl group, in particular, moderately regulates metabolic stability, lipophilicity, and bioavailability.[12][13][14] It can also act as a hydrogen bond donor, a unique characteristic that can significantly improve the binding affinity of the final molecule to its target enzyme.[15]
This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed synthetic protocols, and the scientific rationale for using this key pyrazole intermediate in the discovery and development of novel fungicides.
PART 1: Synthesis of the Core Intermediate: this compound
The synthesis of this pyrazole ester is a critical first step in the production of numerous SDHI fungicides. While several routes have been developed, a common and illustrative method involves the cyclization of a difluorinated β-ketoester precursor with methylhydrazine. This approach provides good yields of the desired pyrazole regioisomer, which is essential for the biological activity of the final product.[10][16]
Protocol 1: Two-Step Synthesis of the Pyrazole Intermediate
This protocol outlines the synthesis starting from ethyl 2,2-difluoroacetoacetate.
Step 1: Formation of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, combine ethyl 2,2-difluoroacetoacetate (1 equivalent) and triethyl orthoformate (1.2 equivalents).
-
Initiation: Add acetic anhydride (1.5 equivalents) to the mixture.
-
Reaction Execution: Heat the mixture to 120-130°C and maintain for 4-6 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).
-
Causality Note: Acetic anhydride acts as a water scavenger, driving the reaction towards the formation of the enol ether product.
-
-
Work-up: After cooling, remove the volatile components under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.
Step 2: Cyclization to form this compound
-
Reaction Setup: Dissolve the crude product from Step 1 in a suitable solvent such as ethanol or toluene in a reaction vessel cooled to 0-5°C.
-
Reagent Addition: Slowly add a solution of methylhydrazine (1.1 equivalents) dropwise, maintaining the low temperature.
-
Causality Note: The regioselectivity of the cyclization (i.e., the position of the methyl group on the pyrazole ring) is critical. The reaction of methylhydrazine with the asymmetric precursor can lead to two isomers. The desired isomer, with the methyl group adjacent to the ester, is typically the major product under controlled conditions.[10]
-
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the final product as a solid or oil.
-
Data Summary: Synthesis Parameters
| Parameter | Step 1: Enol Ether Formation | Step 2: Pyrazole Cyclization |
| Key Reagents | Ethyl 2,2-difluoroacetoacetate, Triethyl orthoformate | Methylhydrazine |
| Solvent/Catalyst | Acetic Anhydride | Ethanol or Toluene |
| Temperature | 120-130°C | 0°C to Room Temperature |
| Typical Yield | >90% (crude) | 70-85% (after purification) |
Visualization: Synthetic Workflow
Caption: Workflow for the synthesis of the target pyrazole intermediate.
PART 2: Application in the Synthesis of an SDHI Fungicide
The ethyl ester intermediate is not the final active molecule. It must be converted into an amide. This is typically achieved through hydrolysis to the corresponding carboxylic acid, followed by activation (e.g., conversion to an acid chloride), and subsequent coupling with a selected aniline moiety. The nature of the aniline determines the specific properties and target spectrum of the resulting fungicide.
Protocol 2: Three-Step Synthesis of a Bixafen-type Fungicide
This protocol demonstrates the conversion of the intermediate into a potent pyrazole carboxamide fungicide.
Step A: Saponification to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Reaction Setup: Dissolve the ethyl ester intermediate (1 equivalent) in a mixture of ethanol and water.
-
Hydrolysis: Add sodium hydroxide (NaOH, 1.5 equivalents) and heat the mixture to reflux (approx. 80°C) for 2-4 hours.
-
Work-up: After cooling, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with concentrated HCl to a pH of ~2. The carboxylic acid will precipitate.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate in its own right.[10]
Step B: Formation of the Acid Chloride
-
Reaction Setup: In a flask under an inert atmosphere (N₂), suspend the carboxylic acid from Step A (1 equivalent) in a suitable solvent like dichloromethane or toluene.
-
Activation: Add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[17]
-
Reaction Execution: Heat the mixture to reflux (40-60°C) for 1-2 hours until gas evolution ceases.
-
Isolation: Remove the excess solvent and thionyl chloride under reduced pressure to obtain the crude acid chloride, which is highly reactive and typically used immediately in the next step.
Step C: Amide Coupling to Form the Final Fungicide
-
Reaction Setup: In a separate flask, dissolve the desired aniline (e.g., 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine for Bixafen) (1 equivalent) and a base like triethylamine or pyridine (1.5 equivalents) in an aprotic solvent such as dichloromethane.
-
Coupling Reaction: Cool the aniline solution to 0-5°C and add a solution of the crude acid chloride from Step B in the same solvent dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up and Purification:
-
Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.
-
Visualization: Amide Coupling Mechanism
Caption: Mechanism of amide formation between the pyrazole acid chloride and aniline.
PART 3: Scientific Rationale & Mechanism of Action
The fungicides synthesized from this pyrazole intermediate belong to the SDHI class. Their mode of action is the targeted disruption of fungal respiration.
-
Target: The enzyme succinate dehydrogenase (SDH), also known as Complex II, located in the inner mitochondrial membrane.
-
Mechanism: SDH is a key component of both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, physically blocking the natural substrate from accessing the active site.[3][18]
-
Consequence: This inhibition halts the entire respiratory process, depriving the fungal cells of ATP (energy), which ultimately leads to cell death.
The molecular structure derived from our intermediate is exquisitely tailored for this function:
-
Pyrazole Carboxylic Acid Head: This portion of the molecule is crucial for anchoring the inhibitor within the binding pocket of the SDH enzyme.
-
Amide Linker: Provides the correct spatial orientation and flexibility for the two halves of the molecule to adopt the optimal conformation for binding.[18]
-
Difluoromethyl Group (CHF₂): This group is vital. It enhances binding affinity through potential hydrogen bonding and optimizes the lipophilicity of the molecule, which improves its ability to penetrate fungal cell membranes and reach the mitochondrial target.[12][15]
-
Aniline Tail: This hydrophobic part of the molecule typically interacts with a hydrophobic region of the enzyme, further strengthening the binding and contributing to the fungicide's spectrum of activity.
Visualization: Inhibition of Fungal Respiration
Caption: SDHI fungicides block the electron transport chain at Complex II.
PART 4: Analytical Characterization and Quality Control
Rigorous analytical chemistry is essential to verify the structure and purity of the intermediate and the final active ingredient. A combination of spectroscopic and chromatographic methods should be employed.
Protocol 3: Standard Analytical Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the presence and connectivity of protons. Key signals for the ethyl ester intermediate include the ethyl group (a quartet and a triplet), the pyrazole ring proton (a singlet), the N-methyl group (a singlet), and the characteristic triplet for the CHF₂ proton.
-
¹³C NMR & ¹⁹F NMR: Provide further structural confirmation, identifying the carbon skeleton and the presence of the difluoromethyl group.[2][17]
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition by providing a highly accurate mass-to-charge (m/z) ratio.[17]
-
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the synthesized compounds. An area percentage of >98% is typically required for subsequent use.
-
Data Summary: Expected Analytical Data for the Intermediate
| Analysis | Expected Result for this compound |
| Molecular Formula | C₈H₁₀F₂N₂O₂ |
| Molecular Weight | 204.18 g/mol |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺: 205.0783; Found: 205.07XX |
| ¹H NMR (CDCl₃) | δ ~7.9 (s, 1H, pyrazole-H), ~6.8 (t, 1H, CHF₂), ~4.3 (q, 2H, OCH₂), ~3.9 (s, 3H, NCH₃), ~1.3 (t, 3H, CH₃) |
| Purity (HPLC) | >98% |
References
- 1. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of succinate dehydrogenase fungicide via computational substitution optimization - American Chemical Society [acs.digitellinc.com]
- 7. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 11. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scilit.com [scilit.com]
- 15. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 16. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Introduction: The Enduring Significance of the Pyrazole Scaffold in Modern Drug Discovery
An Application Note and Detailed Protocol for the Synthesis of Pyrazole Derivatives from Ethyl Esters
The pyrazole nucleus is a privileged five-membered heterocyclic motif that constitutes the core of a remarkable number of approved pharmaceuticals and agrochemicals. Its unique structural and electronic properties, including its ability to act as a versatile hydrogen bond donor and acceptor, allow for potent and selective interactions with a wide array of biological targets. From the blockbuster anti-inflammatory drug Celecoxib (Celebrex®) to the anxiolytic Fipronil, the pyrazole scaffold has proven to be a cornerstone of medicinal chemistry. The synthesis of functionalized pyrazoles, therefore, remains a highly relevant and active area of research for chemists in academia and industry.
This application note provides a detailed, field-tested protocol for the synthesis of pyrazole derivatives, focusing on the classic and highly reliable condensation reaction between an ethyl ester (specifically, a β-ketoester like ethyl acetoacetate) and a hydrazine derivative. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and discuss critical parameters that ensure high yield and purity.
Mechanistic Insights: The Knorr Pyrazole Synthesis
The most common and direct route to pyrazole-5-ones from ethyl esters involves the condensation of a β-ketoester with a hydrazine, a transformation known as the Knorr pyrazole synthesis. The reaction proceeds through a well-established pathway involving initial nucleophilic attack followed by cyclization and dehydration.
The process begins with the nucleophilic attack of the more basic nitrogen atom of the hydrazine (e.g., phenylhydrazine) on the highly electrophilic ketone carbonyl of the ethyl ester (e.g., ethyl acetoacetate). This forms a tetrahedral intermediate which subsequently dehydrates to yield a hydrazone intermediate. The second, and rate-determining, step involves an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the ester carbonyl. This cyclization event forms a five-membered ring intermediate, which then eliminates ethanol to afford the final pyrazole-5-one product. The choice of solvent and catalyst (often an acid) can significantly influence the reaction rate and outcome.
Caption: Figure 1: Reaction Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol details the synthesis of a model pyrazolone compound from ethyl acetoacetate and phenylhydrazine. The principles outlined are broadly applicable to a range of substituted ethyl esters and hydrazines.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier (Example) |
| Ethyl Acetoacetate (EAA) | C₆H₁₀O₃ | 130.14 | 13.0 g (0.1 mol) | Sigma-Aldrich |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 10.8 g (0.1 mol) | Acros Organics |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | Fisher Scientific |
| Ethanol (95%) | C₂H₅OH | 46.07 | For recrystallization | VWR Chemicals |
| Round-bottom flask (250 mL) | - | - | 1 | - |
| Reflux Condenser | - | - | 1 | - |
| Magnetic Stirrer & Stir Bar | - | - | 1 set | - |
| Heating Mantle | - | - | 1 | - |
| Buchner Funnel & Flask | - | - | 1 set | - |
| Filter Paper | - | - | As needed | - |
Safety Precautions: Phenylhydrazine is toxic and a suspected carcinogen; handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Acetic acid is corrosive.
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow for Pyrazole Synthesis.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (13.0 g, 0.1 mol) and glacial acetic acid (50 mL). The acetic acid serves as both the solvent and an acid catalyst to facilitate the condensation.
-
Addition of Hydrazine: Place the flask in an ice bath to control the initial exothermic reaction. Slowly add phenylhydrazine (10.8 g, 0.1 mol) dropwise to the stirred solution over a period of 15-20 minutes.
-
Reflux: Once the addition is complete, attach a reflux condenser to the flask. Heat the mixture to reflux (approximately 110-120°C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Isolation of Crude Product: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate should form.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid product on the filter paper with several portions of cold water to remove any residual acetic acid and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot 95% ethanol to dissolve it completely. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven. The expected yield is typically in the range of 80-90%. The final product, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, should be a white to pale yellow crystalline solid.
Characterization and Validation
To ensure the identity and purity of the synthesized compound, a full characterization is essential.
-
Melting Point: The purified product should have a sharp melting point consistent with literature values (approx. 128-131°C).
-
Spectroscopy:
-
¹H NMR: Will confirm the presence of aromatic protons, the methyl group, and the CH₂ group of the pyrazole ring.
-
¹³C NMR: Will show the expected number of carbon signals, including the carbonyl carbon.
-
IR Spectroscopy: Will display a characteristic C=O stretching frequency for the pyrazolone ring (around 1700 cm⁻¹) and C=N stretching.
-
Conclusion and Broader Applications
The protocol described provides a robust and high-yielding method for accessing a fundamental pyrazole derivative from a readily available ethyl ester. This synthetic strategy is not only a staple in academic and teaching laboratories but also serves as a foundational platform for the development of more complex, biologically active molecules in the pharmaceutical and agrochemical industries. By modifying the β-ketoester and hydrazine starting materials, a vast library of substituted pyrazoles can be generated, enabling extensive structure-activity relationship (SAR) studies essential for modern drug development.
Application Note & Protocol: A Validated In Vitro Antifungal Susceptibility Testing Workflow for Novel Pyrazole Compounds
Abstract
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. Pyrazole and its derivatives have been identified as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antifungal properties.[1][2] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust in vitro antifungal assay protocol tailored for the evaluation of pyrazole-based compounds. The core of this protocol is the broth microdilution method, harmonized with the principles set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Beyond a mere recitation of steps, this guide elucidates the scientific rationale behind each procedural choice, establishes a self-validating system through rigorous quality control, and provides a framework for accurate data interpretation.
Introduction: The Rationale for Pyrazole-Specific Antifungal Screening
Pyrazole derivatives represent a significant area of interest in medicinal chemistry due to their versatile scaffold, which allows for diverse functionalization and optimization of biological activity.[2][3] Several studies have highlighted their potential as antifungal agents, with some derivatives exhibiting potent activity against clinically relevant fungi, including azole-resistant strains.[4] A notable mechanism of action for some pyrazole-based fungicides is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[5] This distinct mechanism underscores the importance of a standardized and reliable screening protocol to identify and characterize the most promising candidates for further development.
This guide is built upon the foundational and globally recognized broth microdilution protocols established by the CLSI (specifically document M27-A3 for yeasts) and EUCAST.[6][7][8][9][10] While these standards provide a general framework, this document adapts and elaborates upon them to address the specific challenges and considerations when screening novel synthetic compounds like pyrazoles.
The Broth Microdilution Method: A Step-by-Step Workflow
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[7] The MIC is defined as the lowest concentration of the compound that prevents the visible growth of a microorganism after a specified incubation period. This section details the protocol, breaking it down into logical phases.
Diagram: Overall Experimental Workflow
Caption: High-level overview of the antifungal assay workflow.
Materials Required
-
Test Compounds: Pyrazole derivatives synthesized and purified.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile.
-
Culture Media: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0.[11][12]
-
Fungal Strains:
-
Clinically relevant yeast strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans).[13]
-
Filamentous fungi (molds) if applicable (e.g., Aspergillus fumigatus).
-
-
Quality Control (QC) Strains: Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are essential for validating yeast susceptibility tests.[14][15][16]
-
Apparatus:
-
Sterile, 96-well, U-bottom microtiter plates.[12]
-
Multichannel pipettes.
-
Spectrophotometer (microplate reader).
-
Incubator set to 35°C.
-
Hemocytometer or spectrophotometer for inoculum standardization.
-
Sterile tubes, pipette tips, and reservoirs.
-
Protocol Phase 1: Preparation
1. Preparation of Pyrazole Compound Stock Solutions:
- Rationale: DMSO is the most common solvent for novel synthetic compounds due to its high solubilizing capacity. However, its concentration must be controlled as it can inhibit fungal growth at higher levels.
- Procedure: a. Accurately weigh the pyrazole compounds. b. Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or as solubility permits). c. Create an intermediate dilution in RPMI-1640 medium to minimize the final DMSO concentration in the assay wells. The final DMSO concentration should not exceed 1% (v/v).
2. Preparation of Fungal Inoculum:
- Rationale: A standardized inoculum is critical for assay reproducibility. A high inoculum density can lead to falsely elevated MICs, while a low density can result in false susceptibility. The 0.5 McFarland standard provides a reference for cell density.
- Procedure: a. Subculture the fungal strains onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours to ensure purity and viability. b. Select several well-isolated colonies and suspend them in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.[1] d. Further dilute this adjusted suspension in RPMI-1640 medium to achieve the final target inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.[16]
Protocol Phase 2: Assay Setup (Broth Microdilution)
1. Serial Dilution of Test Compounds:
- Rationale: This creates a concentration gradient across the microtiter plate, allowing for the determination of the MIC. A two-fold serial dilution is standard practice.
- Procedure: a. Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well plate. b. Add 200 µL of the highest concentration of the pyrazole compound (at 2x the final desired concentration) to well 1. c. Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Repeat this serial transfer from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. e. Well 12 serves as the growth control (no compound). A sterility control (medium only) should also be included.
2. Inoculation:
- Procedure: a. Add 100 µL of the standardized fungal inoculum (prepared in Phase 1) to each well (wells 1 through 12). b. This brings the total volume in each well to 200 µL and dilutes the compound concentrations to their final test values.
Diagram: Microtiter Plate Setup
Caption: Example plate layout for a single compound test.
Protocol Phase 3: Incubation and MIC Determination
1. Incubation:
- Procedure: Seal the plates (e.g., with an adhesive plastic sealer) to prevent evaporation and incubate at 35°C for 24 to 48 hours.[11][17] The exact duration depends on the growth rate of the fungus being tested.
2. Reading the MIC:
- Rationale: The endpoint determination is a critical step. For azoles and other fungistatic agents, a significant reduction in growth (≥50% or ≥80%) is often used as the endpoint, whereas for fungicidal agents like Amphotericin B, complete inhibition is the standard.[14] For novel pyrazole compounds, a conservative endpoint of ≥80% growth inhibition is recommended initially.
- Procedure (Visual): Use a reading mirror to observe the button of growth at the bottom of the U-shaped wells. The MIC is the lowest concentration showing a significant reduction in turbidity compared to the growth control.
- Procedure (Spectrophotometric): Read the optical density (OD) of the plates at a suitable wavelength (e.g., 530 nm). The MIC can be defined as the lowest drug concentration that causes a ≥80% reduction in OD compared to the growth control.
The Self-Validating System: Trustworthiness through Quality Control
A protocol's trustworthiness is established by its internal validation systems. Rigorous quality control ensures that the results are accurate and reproducible.
1. Growth and Sterility Controls:
- Growth Control (Drug-free well): Must show robust turbidity. Lack of growth invalidates the test for that organism.
- Sterility Control (Uninoculated medium): Must remain clear. Any turbidity indicates contamination.
- Solvent Control (DMSO at highest concentration): Must show growth comparable to the growth control to ensure the solvent is not inhibiting the fungus.
2. Use of ATCC Reference Strains:
- Rationale: QC strains have well-defined, expected MIC ranges for standard antifungal agents.[18][19] Running these strains in parallel with the pyrazole compounds validates the entire testing system, from media preparation to final reading.
- Procedure: Test QC strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258) against a standard antifungal (e.g., Fluconazole).
- Acceptance Criteria: The resulting MICs for the QC strains must fall within the established ranges published by CLSI (document M60) or EUCAST.[14][20] If QC results are out of range, all results from that run must be considered invalid.
Table: Example Quality Control Parameters
| QC Strain | Antifungal Agent | CLSI Published MIC Range (µg/mL) |
| C. parapsilosis ATCC 22019 | Fluconazole | 1.0 - 4.0 |
| C. krusei ATCC 6258 | Fluconazole | 16 - 64 |
| C. parapsilosis ATCC 22019 | Amphotericin B | 0.25 - 1.0 |
| C. krusei ATCC 6258 | Amphotericin B | 0.5 - 2.0 |
Note: These are example ranges. Always refer to the latest CLSI M60 or EUCAST documentation for current QC ranges.
Data Presentation and Interpretation
Data should be summarized in a clear and concise manner to facilitate comparison between compounds.
Table: Example MIC Data for Novel Pyrazole Compounds
| Compound ID | C. albicans (SC5314) MIC (µg/mL) | C. glabrata (ATCC 90030) MIC (µg/mL) | C. neoformans (H99) MIC (µg/mL) |
| PYR-001 | 8 | 16 | 4 |
| PYR-002 | 0.5 | 1 | 2 |
| PYR-003 | >64 | >64 | 32 |
| Fluconazole | 0.5 | 8 | 4 |
Conclusion and Field-Proven Insights
This protocol provides a robust framework for the initial in vitro screening of novel pyrazole compounds. Key insights from experience include:
-
Solubility is Key: Poor solubility of pyrazole derivatives is a common challenge. If a compound precipitates in the aqueous RPMI medium, the resulting MIC will be inaccurate. Always visually inspect the stock solutions and the first well of the dilution series for any signs of precipitation.
-
Trailing Effect: Some compound-organism combinations may exhibit a "trailing" phenomenon, where reduced, but persistent, growth occurs over a wide range of concentrations. This can complicate MIC determination. Adhering to a strict 24-hour reading time (for yeasts) and a defined endpoint (e.g., 80% inhibition) helps to standardize the reading and minimize variability.[21]
-
Mechanism of Action Clues: If pyrazole compounds are suspected SDH inhibitors, their activity might be influenced by the metabolic state of the fungus. The use of RPMI, which is a defined medium, provides a consistent metabolic baseline for testing.
By integrating the standardized methodologies of CLSI and EUCAST with specific considerations for novel chemical entities, this protocol enables researchers to generate reliable, reproducible, and trustworthy data, forming a solid foundation for the development of the next generation of antifungal therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structure–activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel py… [ouci.dntb.gov.ua]
- 4. Attempts to Access a Series of Pyrazoles Lead to New Hydrazones with Antifungal Potential against Candida species including Azole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 15. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 18. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. EUCAST: Fungi (AFST) [eucast.org]
- 21. intertekinform.com [intertekinform.com]
Application Notes and Protocols: Derivatization of ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE for Bioassay Development
Introduction: The Strategic Value of a Fluorinated Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, with derivatives exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1] The subject of this guide, ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE, represents a particularly intriguing starting material for the development of novel bioassay probes and screening compounds. Its strategic value lies in the unique combination of the pyrazole core and a difluoromethyl (CF₂H) group. The CF₂H moiety can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also act as a hydrogen bond donor, potentially enhancing interactions with biological targets.[2][3][4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this versatile pyrazole ester. We will explore key chemical transformations that convert the relatively inert ethyl ester into functional handles amenable to a variety of bioassay formats. The protocols detailed herein are designed to be robust and adaptable, with an emphasis on explaining the underlying chemical principles to empower researchers in their assay development endeavors.
Core Derivatization Strategies: Unlocking the Potential of the Pyrazole Core
The ethyl ester at the 4-position of the pyrazole ring is the primary site for derivatization. By transforming this group, we can introduce functionalities that allow for conjugation to reporters (e.g., fluorophores), immobilization onto solid supports, or direct interaction with biological targets in a variety of assay formats. The three primary derivatization pathways we will explore are:
-
Hydrolysis to the Carboxylic Acid: This is the gateway to a multitude of subsequent modifications, most notably amidation reactions.
-
Direct Amidation: The formation of amides introduces a diverse range of chemical functionalities, depending on the amine used.
-
Conversion to the Hydrazide: This derivative serves as a valuable intermediate for the synthesis of hydrazones and other heterocyclic systems with interesting biological properties.
The following sections will provide detailed, step-by-step protocols for each of these key transformations, along with insights into reaction optimization and characterization of the products.
Diagram of Derivatization Pathways
References
- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Fluorescence Imaging Probes for Labeling COX-1 in Live Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. organic-synthesis.com [organic-synthesis.com]
Application Note & Protocol: A Guide to the Scale-up Synthesis of Difluoromethyl Pyrazole Carboxamides
Abstract
Difluoromethyl pyrazole carboxamides represent a cornerstone in modern agrochemical development, particularly as highly effective succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2][3] Their synthesis, while straightforward at the laboratory scale, presents unique challenges related to cost, safety, and purity when transitioning to pilot and industrial-scale production. This document provides a comprehensive guide for researchers and process chemists, detailing a robust and scalable synthetic strategy. We will focus on the critical transformation of the key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), into the target carboxamides, explaining the rationale behind procedural choices and outlining detailed, field-proven protocols.
Introduction: The Significance of Difluoromethyl Pyrazole Carboxamides
The pyrazole carboxamide scaffold is a highly privileged structure in the agrochemical industry. The introduction of a difluoromethyl group at the 3-position of the pyrazole ring has led to the development of a new generation of fungicides with a broad spectrum of activity against major crop diseases.[1][4] Prominent commercial examples derived from the common intermediate DFPA include Fluxapyroxad and Benzovindiflupyr, which see extensive use in protecting vital crops.[1] The mechanism of action for these compounds involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain, which ultimately leads to fungal cell death.[3][5]
Given the growing global demand for these effective fungicides, the development of efficient, safe, and economically viable large-scale synthetic routes is of paramount importance.[6] This guide focuses on the final, crucial stages of synthesis: the conversion of the pivotal building block, DFPA, into the desired active pharmaceutical ingredient (API).
Strategic Approach to Scale-Up Synthesis
The most common and industrially viable route to difluoromethyl pyrazole carboxamides involves a two-step sequence starting from the pre-synthesized DFPA.
-
Step 1: Activation of the Carboxylic Acid. The carboxylic acid group of DFPA must be activated to facilitate amide bond formation. While numerous peptide coupling reagents are available, their high cost, poor atom economy, and the generation of stoichiometric byproducts make them unsuitable for large-scale production.[7][8][9][10] The preferred industrial method is the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, typically using an inexpensive chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[9][11]
-
Step 2: Amide Bond Formation. The resulting 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is then reacted with the desired amine (often a substituted aniline) to form the final carboxamide product. This reaction is typically rapid and high-yielding.
This acid chloride-mediated pathway is favored for scale-up due to its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which are easily removed from the reaction mixture.
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis of difluoromethyl pyrazole carboxamides.
Detailed Protocols and Methodologies
Disclaimer: These protocols involve hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A thorough risk assessment must be conducted before commencing any work.[12]
Protocol 1: Scale-Up Preparation of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (2)
This protocol details the conversion of the carboxylic acid (DFPA) to its corresponding acid chloride, a critical intermediate for the subsequent amidation.
Reaction Scheme: (DFPA) + SOCl₂ --(cat. DMF, Toluene)--> (Acid Chloride Intermediate) + SO₂ (g) + HCl (g)
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA, 1 )
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
Procedure:
-
Vessel Preparation: Equip a suitable, dry, three-necked reactor with a mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet. The outlet of the condenser should be connected to a gas scrubber system containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.[13]
-
Charging Reagents: Charge the reactor with DFPA (1 ) (1.0 eq) and anhydrous toluene (5-10 volumes). Begin stirring to form a slurry.
-
Catalyst Addition: Under a nitrogen atmosphere, add a catalytic amount of anhydrous DMF (e.g., 0.05-0.1 eq). The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active catalyst for the reaction.
-
Thionyl Chloride Addition: Begin the slow, dropwise addition of thionyl chloride (1.2-1.5 eq) to the slurry. The reaction is exothermic; maintain the internal temperature below 40 °C using a cooling bath if necessary.[12]
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. The reaction progress can be monitored by HPLC until the starting material (DFPA) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure. It is critical to ensure all excess thionyl chloride is removed, as it can interfere with the subsequent step. The crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (2 ) is typically a solid or oil and is often used directly in the next step without further purification.[4][11]
Protocol 2: Amide Coupling to Synthesize Final Product (3)
This protocol describes the reaction of the acid chloride intermediate with an appropriate amine to yield the target carboxamide.
Reaction Scheme: (Acid Chloride Intermediate) + ArNH₂ --(Base, DCM)--> (Final Product) + Base·HCl
Materials:
-
Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (2 ) from Protocol 1
-
Substituted aniline (or other amine, ArNH₂)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or another suitable aprotic solvent
Procedure:
-
Vessel Preparation: In a separate, dry reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, dissolve the desired amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1-1.3 eq) in the chosen solvent (e.g., DCM).
-
Cooling: Cool the amine solution to 0-5 °C using an ice bath. This is done to control the exothermicity of the acylation reaction.
-
Addition of Acid Chloride: Dissolve the crude acid chloride (2 ) from Protocol 1 in a minimal amount of the same solvent and add it dropwise to the cold amine solution, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or HPLC to confirm the disappearance of the acid chloride.
-
Work-up and Isolation:
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic phase sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) to afford the difluoromethyl pyrazole carboxamide (3 ) in high purity.[14]
Process Optimization and Critical Parameters
Successful scale-up requires careful control over several parameters. The following table summarizes key considerations for the described two-step synthesis.
| Parameter | Step 1: Acid Chloride Formation | Step 2: Amide Coupling | Rationale & Impact on Scale-Up |
| Solvent | Toluene, Dichloromethane | Dichloromethane, Ethyl Acetate | Toluene is preferred for Step 1 due to its higher boiling point, facilitating reaction completion and azeotropic removal of HCl. Solvent choice in Step 2 depends on substrate solubility and ease of work-up. |
| Temperature | 30-70 °C | 0 °C to Room Temperature | Step 1: Requires heating to drive the reaction to completion. Step 2: Initial cooling is critical to manage the highly exothermic reaction between the acid chloride and amine, preventing side reactions and ensuring safety. |
| Reagent Stoichiometry | SOCl₂ (1.2-1.5 eq) | Base (1.1-1.3 eq) | A slight excess of thionyl chloride ensures complete conversion of the carboxylic acid. An excess of base in Step 2 is required to neutralize the HCl generated, driving the reaction forward. |
| Catalyst (DMF) | 0.05-0.1 eq | N/A | A catalytic amount is sufficient; excessive DMF can lead to side reactions and complicate purification. Must be anhydrous. |
| Off-Gas Management | Critical | Minimal | The evolution of toxic and corrosive SO₂ and HCl gases in Step 1 necessitates a robust scrubbing system. This is a major safety and engineering consideration for scale-up.[15][16] |
| Purification | Distillation / Direct Use | Recrystallization | The intermediate acid chloride is often used crude. The final product's purity is critical, making recrystallization the preferred method for removing impurities on a large scale. |
Safety and Hazard Management
The primary hazard in this synthetic sequence is the use of **thionyl chloride (SOCl₂) **.
-
Toxicity and Corrosivity: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water to release HCl and SO₂ gases.[15] All manipulations must be conducted in a certified, high-flow fume hood.[12][13]
-
Reactive Hazards: The reaction with the carboxylic acid and the quenching of excess thionyl chloride are exothermic and require careful temperature control.
-
Gas Evolution: The process generates significant volumes of HCl and SO₂. A properly designed and sized caustic scrubber is mandatory for any scale-up operation to prevent the release of these acidic gases into the environment.
-
Personal Protective Equipment (PPE): Standard PPE includes safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.
Conclusion
The synthetic route via an acid chloride intermediate represents a robust, economical, and scalable method for producing difluoromethyl pyrazole carboxamides. The key to successful scale-up lies in meticulous control over reaction conditions, particularly temperature, and the implementation of rigorous safety protocols to manage the hazards associated with thionyl chloride and the resulting off-gassing. By following the detailed protocols and considering the critical parameters outlined in this guide, research and development professionals can effectively transition this vital synthesis from the bench to pilot-scale production.
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme.de [thieme.de]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 15. orgsyn.org [orgsyn.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE
Welcome to the technical support center for the synthesis of Ethyl 1-Methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you optimize your synthesis and achieve high yields of your target compound with excellent purity.
I. Overview of the Primary Synthesis Route
The most common and industrially relevant synthesis of this compound is achieved through a two-step process. The first step involves the formation of a key intermediate, ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, followed by a cyclocondensation reaction with methylhydrazine. This method is favored for its efficiency and control over the final product's regiochemistry.
Reaction Scheme:
Caption: Overall synthesis scheme for this compound.
This guide will focus on troubleshooting and optimizing the critical cyclocondensation step, as it is where the majority of challenges, such as low yield and impurity formation, are encountered.
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high regioselectivity in this synthesis?
A1: The key to high regioselectivity lies in the nature of your electrophilic precursor, ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate. The ethoxymethylene group acts as a protecting group for one of the carbonyl functionalities, directing the initial nucleophilic attack of methylhydrazine to the more electrophilic ketone carbonyl. The subsequent cyclization and dehydration steps then favor the formation of the desired 5-(difluoromethyl) isomer. Controlling the reaction temperature is also crucial; running the reaction at a lower temperature (e.g., -10°C to 10°C) can further enhance selectivity by minimizing side reactions.[1]
Q2: What are the common impurities I should expect to see?
A2: The most common impurity is the undesired regioisomer, Ethyl 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylate . Other potential impurities include unreacted starting materials, and pyrazoline intermediates resulting from incomplete aromatization.[2][3] Side reactions involving methylhydrazine can also introduce colored impurities into your reaction mixture.[2]
Q3: How can I monitor the progress of the reaction effectively?
A3: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended for monitoring the reaction.[2][4] TLC can provide a quick qualitative assessment of the consumption of starting materials and the formation of the product. For more quantitative analysis and to track the formation of isomers and other byproducts, a reversed-phase HPLC method is highly effective.[5] Gas Chromatography (GC) can also be a useful tool.[2]
Q4: What are the best practices for handling methylhydrazine safely?
A4: Methylhydrazine is a toxic and flammable substance and should be handled with extreme care in a well-ventilated fume hood.[6][7][8] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Tychem®), safety goggles, and a lab coat.[6] It is highly reactive with oxidizing agents and strong acids, so these should be kept separate.[6][7] In case of skin contact, immediately wash the affected area with copious amounts of water.[8]
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Degradation of starting material or product: The key intermediate, ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, can be sensitive to high temperatures.[1] 3. Suboptimal reaction temperature: Running the reaction at too high a temperature can lead to side reactions and degradation. | 1. Extend reaction time: Monitor the reaction by HPLC or TLC until the starting material is consumed. 2. Purify the intermediate carefully: When preparing ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, use vacuum distillation at a low temperature to remove volatile byproducts.[1] 3. Optimize temperature: Conduct the cyclization at a controlled low temperature, typically between -10°C and 10°C.[1] |
| Presence of the undesired regioisomer | 1. Loss of regiocontrol: The reaction conditions may not be optimal to direct the nucleophilic attack of methylhydrazine selectively. 2. Isomerization: Although less common for this specific substrate, some reaction conditions can promote isomerization. | 1. Control temperature: Maintain a low reaction temperature throughout the addition of methylhydrazine. 2. Solvent selection: While a variety of solvents can be used, a two-phase system with a weak base can promote the desired reaction pathway.[1] Protic solvents have been shown to influence regioselectivity in other pyrazole syntheses.[9] |
| Formation of colored impurities | 1. Side reactions of methylhydrazine: Hydrazines can undergo self-condensation or oxidation to form colored byproducts.[2] | 1. Use high-purity methylhydrazine: Ensure the quality of your methylhydrazine. 2. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Difficulty in purifying the final product | 1. Similar polarity of isomers: The desired product and its regioisomer often have very similar polarities, making separation by column chromatography challenging.[3] 2. Presence of persistent impurities: Some byproducts may co-elute with the product. | 1. Optimize chromatography: Use a high-performance silica gel and a carefully selected eluent system. A gradient elution may be necessary. 2. Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. 3. Acid salt formation: Consider forming an acid addition salt of the pyrazole mixture. The different isomers may have different crystallization properties as salts, allowing for separation.[10] |
Troubleshooting Workflow
References
- 1. EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. ijcpa.in [ijcpa.in]
- 6. nj.gov [nj.gov]
- 7. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE
Introduction: Welcome to the technical support guide for ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE (CAS No. 851725-98-9). This molecule is a key building block in the synthesis of advanced agrochemicals, particularly a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[1][2] The presence of the difluoromethyl group enhances the biological activity of the final products but can introduce unique challenges during synthesis and purification.[3][4][5]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based answers to common purification challenges, moving beyond simple protocols to explain the scientific reasoning behind each step. Our goal is to empower you to troubleshoot effectively and achieve high purity for your target compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude this compound?
The two most effective and widely applicable purification techniques for this compound and its analogs are silica gel column chromatography and recrystallization.[6][7][8]
-
Silica Gel Column Chromatography is the method of choice for complex crude mixtures containing multiple impurities, especially structural isomers which are common in pyrazole synthesis.[8][9] It offers the highest resolution for separating components with different polarities.
-
Recrystallization is ideal when the crude material is already of moderate to high purity (e.g., >90%) and the goal is to remove minor impurities. It is often more scalable and economical than chromatography.[10][11]
Q2: What are the most likely impurities I will encounter during the synthesis and purification of this compound?
Understanding potential impurities is critical for developing an effective purification strategy. Key impurities often include:
-
Regioisomers: The cyclization step in pyrazole synthesis can produce isomeric products. For this target, the primary regioisomer would be Ethyl 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylate. These isomers often have very similar polarities, making column chromatography the only viable method for their separation.[1][8]
-
Unreacted Starting Materials: Depending on the synthetic route, residual hydrazines or 1,3-dicarbonyl precursors may be present.[12][13]
-
Hydrolysis Products: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, 1-methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, especially if exposed to acidic or basic conditions during workup.
-
Solvent Residues: Inadequate drying can leave residual solvents like ethanol, ethyl acetate, or dichloromethane, which can prevent the product from solidifying.[8]
Q3: My final product is an off-white or yellowish solid, not the expected pure white crystals. How can I remove the color?
Colored impurities are typically non-polar, highly conjugated organic byproducts. While often present in trace amounts, they can be persistent.
-
Charcoal Treatment: Before the final recrystallization step, you can dissolve the crude product in a suitable solvent (like ethyl acetate or ethanol), add a small amount (1-2% by weight) of activated charcoal, and stir for 15-30 minutes at room temperature. The charcoal adsorbs the colored impurities. Filter the mixture through a pad of Celite to remove the charcoal, then proceed with recrystallization.[8]
-
Silica Gel Plug Filtration: For smaller scales, dissolve the compound in a minimal amount of a moderately polar solvent (e.g., 10% ethyl acetate in hexane) and pass it through a short "plug" of silica gel in a pipette or funnel. The highly colored impurities will often bind strongly to the top of the silica, allowing the desired product to be eluted.[8]
Section 2: Troubleshooting and Optimization Guide
This section addresses specific experimental problems in a direct question-and-answer format, providing actionable solutions grounded in chemical principles.
Problem 1: My column chromatography provides poor separation between my product and an impurity.
-
Symptoms: Fractions contain a mixture of your product and an unknown spot (as seen on TLC), or the desired spot is broad and overlaps with others.
-
Causality and Solution: This is almost always due to a suboptimal solvent system. The goal is to find an eluent that gives your target compound a retention factor (Rf) of approximately 0.3-0.4 on a TLC plate, as this provides the best balance between resolution and run time.[8]
-
If Spots are Too High (Rf > 0.5): Your eluent is too polar. Decrease the proportion of the polar solvent. For example, switch from 20% ethyl acetate in hexane to 10% or 15%.
-
If Spots are Too Low (Rf < 0.2): Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., from 20% to 30% ethyl acetate in hexane).
-
If Spots are Streaking: This can indicate that the compound is interacting too strongly with the acidic silica gel, which is common for basic heterocycles. To mitigate this, add a small amount of triethylamine (TEA) (~0.1-0.5% v/v) to your eluent system to neutralize the acidic sites on the silica.[8]
-
If Isomers Won't Separate: If you suspect a regioisomer, you may need to screen different solvent systems entirely. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.
-
| Table 1: Recommended Solvent Systems for Column Chromatography | ||
| Solvent System | Polarity Index | Notes & Application |
| Hexane / Ethyl Acetate | Low to Medium | The standard starting point. A 10-30% EtOAc gradient is typically effective for pyrazole carboxylates.[6] |
| Dichloromethane / Methanol | Medium to High | Use for more polar compounds. A 1-5% MeOH gradient is often sufficient. Be aware of DCM's higher density. |
| Hexane / Acetone | Low to Medium | An alternative to EtOAc systems; can sometimes offer different selectivity for isomer separation.[10] |
Problem 2: My compound "oils out" during recrystallization instead of forming crystals.
-
Symptoms: Upon cooling the recrystallization solution, a liquid layer (oil) separates instead of a solid precipitate.
-
Causality and Solution: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a eutectic mixture of your compound and impurities).[10] The compound precipitates as a liquid rather than a solid crystal lattice.
-
Re-heat and Add More Solvent: Heat the solution back to boiling until the oil redissolves completely. Then, add more of the "good" solvent (the one it's soluble in when hot) in 5-10% increments. This lowers the saturation point, allowing crystallization to occur at a lower temperature, hopefully below the melting point.[10]
-
Slow Cooling: Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature first, perhaps insulated with a beaker of warm water or towels. Slow cooling is crucial for forming well-ordered crystals.[10]
-
Scratch/Seed: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. Alternatively, if you have a pure crystal, add a tiny speck (a "seed crystal") to the cooled, supersaturated solution to induce crystallization.[10]
-
Change Solvent System: If the problem persists, the chosen solvent may be inappropriate. Switch to a solvent with a lower boiling point or try a mixed-solvent system.[10]
-
| Table 2: Recommended Solvents for Recrystallization | |
| Solvent System | Type |
| Isopropanol or Ethanol | Single Protic Solvent |
| Ethyl Acetate / Hexane | Mixed Non-polar/Polar |
| Ethanol / Water | Mixed Protic Solvent |
| Dichloromethane / Hexane | Mixed Non-polar/Polar |
Problem 3: My recovery yield after purification is very low.
-
Symptoms: Significant loss of mass after chromatography or recrystallization.
-
Causality and Solution:
-
In Recrystallization: The most common cause is using too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point, not a dilute one. Use the minimum amount of hot solvent necessary to fully dissolve the solid.[10] Also, ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize precipitation from the mother liquor.
-
In Column Chromatography: Yield loss can occur if the compound streaks or remains irreversibly adsorbed to the silica gel. This is more likely with highly polar compounds or when the solvent is not polar enough to elute the product efficiently. Performing a small-scale TLC first is essential to ensure the compound moves appropriately. After the run, flushing the column with a very polar solvent (e.g., 10% methanol in DCM) can help recover any material that may have stuck to the column.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol assumes a crude product that is a complex mixture or contains hard-to-remove isomers.
-
TLC Analysis: Dissolve a small sample of the crude material in dichloromethane. Spot it on a silica gel TLC plate and develop the plate in various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 7:3). The ideal system will give your product an Rf value of ~0.3-0.4.[8]
-
Column Packing: Select a column where the silica gel mass is 30-50 times the mass of your crude product. Pack the column using the "slurry method": mix the silica gel with your initial, least polar eluent (e.g., 10% EtOAc/Hexane) to form a thin slurry, then pour it into the column and use gentle air pressure to pack it evenly.
-
Sample Loading: Dissolve your crude product in the minimum amount of dichloromethane or the eluent. Alternatively, for optimal resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent on a rotary evaporator, and carefully add the resulting free-flowing powder to the top of the packed column.[8]
-
Elution: Begin eluting with the solvent system determined by your TLC analysis. Collect fractions and monitor them by TLC. You can gradually increase the polarity of the eluent (gradient elution) if impurities are far apart in polarity from your product.[8]
-
Isolation: Combine the fractions that contain the pure product, and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum to remove any final traces of solvent.[8]
Protocol 2: Purification by Mixed-Solvent Recrystallization
This protocol is effective when no single solvent is ideal but a pair of miscible solvents (one "good," one "bad") works well. A common pair is Ethyl Acetate ("good") and Hexane ("bad").
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to completely dissolve the solid at a gentle boil.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hot hexane dropwise until you see the first signs of persistent cloudiness (turbidity). This indicates you have reached the saturation point.
-
Clarification: Add a few more drops of hot ethyl acetate until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexane.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all solvent.
Section 4: Visual Workflows
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting workflow for recrystallization "oiling out".
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. thieme.de [thieme.de]
- 3. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Heterocyclic Compounds : Synthesis, Chemistry, and Applications [cincinnatistate.ecampus.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. US5859255A - Process for the preparation of fluorinated heterocyclic compounds - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. Unit 4 Pyrazole | PDF [slideshare.net]
- 13. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Pyrazole Synthesis from Dicarbonyls
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the robust yet sometimes challenging synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, a reaction commonly known as the Paal-Knorr pyrazole synthesis.[1] Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and experimental hurdles. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target pyrazole derivatives.
The condensation of a 1,3-dicarbonyl compound with a hydrazine is a cornerstone of heterocyclic chemistry, offering a direct route to the pyrazole core.[2][3] However, the seemingly straightforward nature of this reaction can be deceptive. A number of side reactions can occur, leading to complex product mixtures, low yields, and purification challenges. This guide will help you navigate these common issues.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a mixture of regioisomers. How can I control the regioselectivity?
A1: The formation of regioisomers is arguably the most common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[4][5] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[5]
Controlling Factors:
-
Electronic Effects: The initial attack of the more nucleophilic nitrogen of the hydrazine typically occurs at the more electrophilic carbonyl carbon of the dicarbonyl compound.[5][6] Electron-withdrawing groups on the dicarbonyl will activate the adjacent carbonyl group to nucleophilic attack.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl group.[5][6]
-
Reaction pH: The acidity of the reaction medium is a critical and often easily adjustable parameter.[6][7] Under acidic conditions, the reactivity of the two nitrogen atoms of the hydrazine can be modulated, potentially reversing the regioselectivity observed under neutral or basic conditions.[5]
-
Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can significantly influence the reaction pathway.[8] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in certain cases.[8]
Troubleshooting Workflow for Regioselectivity Issues:
Caption: Decision workflow for optimizing regioselectivity.
Q2: I am observing significant byproduct formation, making purification difficult. What are the likely side products and how can I avoid them?
A2: Besides regioisomers, other side reactions can complicate your synthesis. The formation of hydrazones and azines from self-condensation of the hydrazine with the carbonyl compounds are common byproducts.[9] Additionally, incomplete cyclization can lead to stable intermediates.
Common Side Products & Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Hydrazone/Enehydrazine Intermediates | Incomplete cyclization of the initial condensation product.[10] | Ensure sufficient reaction time and temperature to drive the cyclization to completion. The use of a catalyst (e.g., acetic acid, nano-ZnO) can facilitate the final dehydration step.[2] |
| Pyrazoline | Incomplete aromatization of the cyclized intermediate.[2] | Addition of a mild oxidizing agent (e.g., air, I₂, DDQ) or performing the reaction at a higher temperature can promote the final aromatization to the pyrazole.[11][12] |
| Azines | Self-condensation of the hydrazine with the dicarbonyl compound.[9] | Use a slight excess of the dicarbonyl compound relative to the hydrazine to minimize self-condensation. Careful control of stoichiometry is key. |
| N-N Bond Cleavage Products | Under certain conditions, particularly with transition metal catalysts or harsh reagents, the N-N bond of the pyrazole ring or hydrazine starting material can cleave, leading to pyrimidines or other nitrogen-containing heterocycles.[13][14] | Avoid harsh reaction conditions and incompatible catalysts unless N-N bond cleavage is the desired outcome. |
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Pyrazole
A low yield is a frequent problem that can arise from several factors, including the stability of your reagents, suboptimal reaction conditions, or competing side reactions.[10]
Potential Causes & Solutions:
-
Degraded Hydrazine: Hydrazine and its derivatives can be susceptible to oxidation.
-
Solution: Use freshly opened or purified hydrazine. Ensure it is stored under an inert atmosphere.
-
-
Suboptimal Reaction Conditions: The reaction may be too slow or not proceeding to completion.
-
Stable Intermediates: The reaction may be stalling at the hydrazone or pyrazoline stage.
-
Solution: As mentioned in the FAQ, ensure conditions are sufficient for the final cyclization and aromatization steps. Post-reaction workup with a mild oxidant can sometimes convert a pyrazoline product to the desired pyrazole.
-
Experimental Protocol: Optimizing Reaction Conditions
-
Catalyst Screening: Set up parallel reactions using your standard conditions with no catalyst, a catalytic amount of acetic acid, and a Lewis acid catalyst (e.g., nano-ZnO).[2]
-
Solvent Screening: In separate experiments, test a range of solvents with varying polarities, such as ethanol, dimethylformamide (DMF), and toluene.
-
Temperature Variation: Run the reaction at room temperature, 50 °C, and reflux to determine the optimal temperature.
-
Monitoring: Monitor all reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product and any byproducts.
Issue 2: Formation of an Inseparable Mixture of Products
This often points to a lack of regioselectivity or the formation of side products with similar polarities to your target compound.
Potential Causes & Solutions:
-
Poor Regioselectivity: As discussed in Q1, this is a primary cause of complex mixtures.
-
Solution: Revisit the factors controlling regioselectivity. A change in solvent to a fluorinated alcohol can be particularly effective.[8]
-
-
Byproduct Formation: The formation of hydrazones, azines, or other side products.
General Reaction Mechanism and Side Pathways:
Caption: Key pathways in pyrazole synthesis from dicarbonyls.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. name-reaction.com [name-reaction.com]
- 16. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 1-Methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 1-Methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate (CAS 851725-98-9). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important agrochemical intermediate. Our goal is to provide scientifically grounded, actionable advice to help you optimize your reaction outcomes, improve yield and purity, and troubleshoot effectively.
The primary and most industrially relevant synthetic route involves a Knorr-type pyrazole synthesis, which is a cyclocondensation reaction. This pathway typically starts from a β-ketoester, specifically Ethyl 4,4-difluoro-3-oxobutanoate, which is then reacted with an orthoformate, followed by cyclization with methylhydrazine.[1] This multi-step, one-pot, or sequential process is highly effective but can present several challenges, including regioselectivity control, management of side reactions, and purification.
Diagram of the Core Synthetic Pathway
References
Technical Support Center: Navigating the Stability of Difluoromethyl Pyrazole Compounds
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with difluoromethyl pyrazole compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges these compounds may present, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Promise and Pitfalls of the Difluoromethyl Group
The introduction of a difluoromethyl (CF₂H) group into a pyrazole scaffold is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] The CF₂H group can act as a lipophilic hydrogen bond donor, potentially serving as a bioisostere for hydroxyl, thiol, or amine functionalities.[2] However, the unique electronic properties conferred by the fluorine atoms can also introduce specific stability concerns, especially in acidic environments. Understanding these potential liabilities is crucial for robust drug development and accurate experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my difluoromethyl pyrazole compound degrading under acidic conditions?
A1: The stability of a difluoromethyl pyrazole compound in an acidic medium is influenced by several factors, primarily related to the electronic properties of both the pyrazole ring and the difluoromethyl group. While the pyrazole ring itself is an aromatic heterocycle and generally stable, protonation of the pyrazole nitrogen atoms under acidic conditions can significantly alter the electronic distribution within the molecule.
This protonation can increase the electrophilicity of the pyrazole ring, potentially making the difluoromethyl group more susceptible to nucleophilic attack by water or other nucleophiles present in the medium. The C-F bond, while strong, can be cleaved under certain conditions, and acid catalysis can lower the activation energy for such reactions.[3][4] The exact mechanism can be complex and is likely dependent on the specific substitution pattern of your pyrazole ring.
Q2: What are the likely degradation products of my difluoromethyl pyrazole compound in an acidic solution?
A2: While the specific degradation pathway will be compound-dependent, a plausible degradation route involves the hydrolysis of the difluoromethyl group. This could proceed through a stepwise mechanism involving the formation of a hemiaminal-like intermediate, which could further hydrolyze to yield a formyl group (-CHO) or a carboxylic acid group (-COOH) at the position of the original difluoromethyl group, with the concurrent release of fluoride ions.
It is also possible for the pyrazole ring itself to undergo cleavage under harsh acidic conditions, although this is generally less common for aromatic pyrazoles. To definitively identify the degradation products, it is essential to perform a forced degradation study and characterize the resulting impurities using analytical techniques such as LC-MS/MS and NMR.
Q3: How does the substitution pattern on the pyrazole ring affect the stability of the difluoromethyl group?
A3: The electronic nature of the substituents on the pyrazole ring can have a profound impact on the stability of the difluoromethyl group.
-
Electron-withdrawing groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) groups will decrease the electron density of the pyrazole ring. This can make the ring less susceptible to protonation but may increase the electrophilicity of the carbon atom of the difluoromethyl group, potentially making it more prone to nucleophilic attack.
-
Electron-donating groups (EDGs): Substituents like alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups will increase the electron density of the pyrazole ring, making it more easily protonated. This increased basicity could lead to higher concentrations of the protonated, activated form of the molecule, potentially accelerating degradation.[5]
The position of the substituents relative to the difluoromethyl group will also play a critical role due to steric and electronic effects.
Q4: At what pH range should I be concerned about the stability of my difluoromethyl pyrazole compound?
A4: The critical pH range for instability will vary depending on the pKa of your specific compound. As a general guideline, you should exercise caution when working at pH values below the pKa of the pyrazole ring, where a significant portion of the compound will exist in its protonated form. For many pyrazole derivatives, this can be in the range of pH 2-4. However, some compounds may exhibit instability even under mildly acidic conditions (pH 4-6) over extended periods. It is highly recommended to perform a pH stability profile study for your specific compound to determine its stability across a relevant pH range.
Troubleshooting Guides
Issue 1: Unexpected loss of parent compound in an acidic mobile phase during HPLC analysis.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| On-column degradation | 1. Increase the pH of the mobile phase, if chromatographically feasible. 2. Reduce the residence time on the column by using a shorter column or a faster flow rate. 3. Use a less acidic mobile phase additive (e.g., ammonium formate instead of formic acid). | The acidic environment of the mobile phase, especially when combined with the stationary phase, can catalyze the degradation of labile compounds. Minimizing the exposure time and acidity can mitigate this effect. |
| Degradation in the autosampler | 1. Analyze samples immediately after preparation. 2. Keep the autosampler tray cooled. 3. Prepare samples in a mobile phase-like diluent at a neutral pH if possible. | Prolonged exposure to an acidic diluent in the autosampler vial can lead to degradation before the sample is even injected. |
Issue 2: Appearance of unknown peaks in the chromatogram of an acidic formulation.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Acid-catalyzed degradation | 1. Perform a forced degradation study under acidic conditions (see Protocol 1). 2. Use a mass spectrometer (LC-MS) to obtain the mass of the unknown peaks. 3. Isolate the impurities using preparative HPLC for structural elucidation by NMR. | This systematic approach will help to confirm that the new peaks are indeed degradation products and provide crucial information for their identification. |
| Interaction with excipients | 1. Prepare and analyze solutions of the active pharmaceutical ingredient (API) alone in the acidic medium. 2. Analyze placebo formulations under the same conditions. | This will help to differentiate between the intrinsic degradation of the API and potential incompatibilities with formulation excipients. |
Experimental Protocols
Protocol 1: Forced Degradation Study Under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a difluoromethyl pyrazole compound in an acidic environment.
Objective: To intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
Difluoromethyl pyrazole compound
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution for neutralization
-
HPLC grade water, acetonitrile, and methanol
-
Validated HPLC-UV/MS method for the parent compound
Procedure:
-
Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of the acid solution (e.g., 0.1 M HCl).
-
Prepare a control sample by adding an equal volume of water instead of acid.
-
Incubate the samples at a controlled temperature (e.g., 40°C, 60°C, or 80°C).
-
-
Time Points: Withdraw aliquots from the stressed and control samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution to stop the degradation reaction.
-
Analysis:
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using your validated HPLC-UV/MS method.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Monitor the formation of any degradation products and determine their peak areas.
-
Use the mass spectral data to propose structures for the degradation products.
-
Expected Outcome: This study will provide a degradation profile of your compound under acidic stress, which is crucial for developing a stability-indicating method and understanding the degradation pathway.
Protocol 2: HPLC-MS/MS Method for the Analysis of Difluoromethyl Pyrazole Compounds and Their Potential Degradants
Objective: To develop a sensitive and specific analytical method for the simultaneous determination of the parent compound and its degradation products.
| Parameter | Recommendation | Rationale |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic acid in water | Provides a source of protons for good ionization in positive ion mode ESI-MS. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol | Elutes the compounds from the reversed-phase column. |
| Gradient | Start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B). | To ensure the elution of both polar degradation products and the less polar parent compound. |
| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI-MS interfaces. |
| Column Temperature | 30 - 40 °C | To ensure reproducible retention times. |
| MS Detection | Electrospray Ionization (ESI) in both positive and negative ion modes. | To capture a wide range of potential degradation products. |
| MS/MS Analysis | Perform product ion scans on the parent compound and any observed degradation products. | To obtain structural information for identification. |
Visualizations
Proposed Acid-Catalyzed Hydrolysis Pathway
Caption: Proposed degradation pathway of a difluoromethyl pyrazole under acidic conditions.
Experimental Workflow for Stability Assessment
References
Technical Support Center: Identification of Pyrazole-Based Agrochemical Degradation Products
Welcome to the technical support center for the identification of degradation products of pyrazole-based agrochemicals. This resource is designed for researchers, scientists, and professionals in drug development and environmental science. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expertise to troubleshoot your experiments effectively and ensure the trustworthiness of your results. Pyrazole-containing agrochemicals are a critical class of compounds, and understanding their environmental fate is paramount for both efficacy and safety assessments.[1][2] This guide is structured to anticipate the challenges you may face and provide robust, scientifically-grounded solutions.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific problems you might encounter during your research, offering probable causes and actionable solutions.
Question 1: I'm not observing any degradation of my pyrazole agrochemical in my experiment. What could be the issue?
Probable Causes & Solutions:
This is a common issue that can stem from several factors related to your experimental setup and the inherent stability of the compound.
-
Inappropriate Degradation Conditions: Pyrazole-based agrochemicals exhibit varying stability depending on the degradation pathway being studied (e.g., hydrolysis, photolysis, microbial degradation).[3]
-
Hydrolysis: The hydrolytic stability of pyrazole derivatives can be significant, with some compounds showing half-lives of hours to days, often influenced by pH.[4][5] Ensure your buffer pH is appropriate for inducing hydrolysis. A screening study across a range of pH values (e.g., 2, 7, and 12) can be informative.[6]
-
Photolysis: The rate of photodegradation is dependent on the light source and intensity. If you are using simulated sunlight, ensure the spectral output is appropriate. UV irradiation is often much faster.[7][8] The presence of photosensitizers like nitrate, Fe³⁺, or riboflavin can also accelerate photolysis.[7][8]
-
Microbial Degradation: The absence of degradation in soil or water samples may indicate a lack of competent microorganisms.[9][10] Ensure the microbial population is viable and consider using an enriched culture if necessary. The degradation rate is also influenced by soil type, temperature, and humidity.[3][10]
-
-
Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect small amounts of degradation products.
-
Solution: Optimize your LC-MS/MS method for lower limits of detection (LOD) and quantification (LOQ). This includes optimizing electrospray ionization (ESI) conditions and selecting the most sensitive multiple reaction monitoring (MRM) transitions.[11]
-
-
Sample Preparation Inefficiencies: The degradation products might be lost during your sample preparation.
-
Solution: Re-evaluate your extraction and clean-up procedure. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often effective for multi-residue analysis in various matrices.[12] Ensure the chosen solvent is appropriate for the expected polarity of the degradation products.
-
Experimental Workflow for Investigating Lack of Degradation
Caption: Troubleshooting workflow for absence of degradation.
Question 2: My chromatogram shows multiple peaks after the degradation experiment. How can I confidently identify which are the true degradation products?
Probable Causes & Solutions:
Distinguishing degradation products from matrix interferences or artifacts is a critical step.
-
Lack of Control Samples: Without a proper control, it's impossible to differentiate between degradation products and compounds already present in the matrix or introduced during sample preparation.
-
Solution: Always run a "time zero" sample (parent compound in the matrix before degradation begins) and a matrix blank (matrix without the parent compound). This will help you identify interfering peaks.
-
-
In-source Fragmentation vs. True Degradation Products: In mass spectrometry, the parent compound can sometimes fragment within the ion source, creating peaks that mimic degradation products.[13][14]
-
Solution: High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap systems, provides accurate mass measurements.[12][13][14] This allows you to determine the elemental composition of both the parent ion and its fragments, helping to propose structures for potential degradation products.[13][14] Comparing the fragmentation pattern of the parent compound with the mass spectra of the suspected degradation products can reveal structural similarities.
-
-
Isomeric Degradation Products: Degradation processes like photoisomerization can produce isomers with the same mass but different structures, which may co-elute or have very similar retention times.[7]
-
Solution: Optimize your chromatographic separation. Using a longer column, a shallower gradient, or a different stationary phase can help resolve isomers. Tandem mass spectrometry (MS/MS) is crucial here, as isomers will often have different fragmentation patterns.
-
Data Interpretation Strategy
| Feature | Parent Compound | Potential Degradation Product | Matrix Interference |
| Accurate Mass | Matches theoretical mass | Mass shift corresponds to a plausible chemical transformation (e.g., hydroxylation, demethylation) | Does not correlate with expected transformations |
| Isotopic Pattern | Characteristic pattern | Pattern changes predictably with elemental composition changes | Unrelated isotopic pattern |
| MS/MS Spectrum | Known fragmentation | Shares common fragment ions with the parent compound | Different fragmentation pattern |
| Presence in Samples | Decreases over time | Appears or increases over time | Present in matrix blank and/or time zero sample |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the identification of pyrazole agrochemical degradation products.
FAQ 1: What are the most common degradation pathways for pyrazole-based agrochemicals?
Pyrazole amide insecticides, for example, can undergo photolysis, hydrolysis, and microbial degradation.[3] Common transformations include:
-
Cleavage of C-N bonds: This can break the amide linkage or other parts of the molecule.[7]
-
Hydroxylation: The addition of a hydroxyl (-OH) group is a common metabolic reaction.[7]
-
Demethylation/Dealkylation: Removal of methyl or other alkyl groups.[7]
-
Dehalogenation: Removal of halogen atoms like chlorine or fluorine.[7][15]
-
Photoisomerization: Rearrangement of the molecular structure upon exposure to light.[7]
Generalized Degradation Pathway for a Pyrazole Agrochemical
Caption: Common degradation pathways for pyrazole agrochemicals.
FAQ 2: Which analytical techniques are best suited for identifying unknown degradation products?
A combination of techniques is often necessary for unambiguous identification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse for detecting and quantifying pesticides and their metabolites.[11][12] High-resolution systems like LC-TOF/MS or LC-Orbitrap/MS are invaluable for identifying unknowns by providing accurate mass data, which helps in determining elemental formulas.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: When sufficient quantities of a degradation product can be isolated and purified, NMR is the gold standard for definitive structure elucidation.[16][17][18] Techniques like ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC provide detailed information about the molecule's carbon-hydrogen framework and connectivity.[17][18][19]
Synergistic Analytical Workflow
Caption: Integrated workflow for degradation product identification.
Experimental Protocols
Protocol 1: General Sample Preparation using a Modified QuEChERS Method
This protocol is a starting point and should be optimized for your specific matrix and analyte.
-
Homogenization: Weigh 10 g of your homogenized sample (e.g., soil, plant material) into a 50 mL centrifuge tube.[20]
-
Extraction: Add 10 mL of acetonitrile. Vortex for 1 minute.[20]
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Shake vigorously for 1 minute.[20]
-
Centrifugation: Centrifuge at ≥ 5000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) - Clean-up: Transfer the supernatant to a d-SPE tube containing an appropriate sorbent (e.g., PSA for removing fatty acids, C18 for non-polar interferences, GCB for pigments). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Analysis: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.[20]
Protocol 2: Structure Elucidation by NMR
This protocol assumes you have isolated and purified at least 10-30 µg of the degradation product.[17]
-
Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆).
-
Data Acquisition: Acquire a standard set of NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher).
-
¹H NMR: Provides information on the number and types of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).[17]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[17]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2-3 bonds), which is key for piecing together the molecular structure.[17]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, aiding in stereochemical assignments.[17]
-
-
Data Analysis: Interpret the spectra to assign all proton and carbon signals and determine the connectivity of the atoms to elucidate the final structure.[18][19]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive screening study of pesticide degradation via oxidation and hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation of the Fungicide Isopyrazam in Aqueous Solution: Kinetics, Photolytic Pathways, and Aquatic Toxicity. | Semantic Scholar [semanticscholar.org]
- 9. Microbial degradation of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. my.ucanr.edu [my.ucanr.edu]
- 11. mdpi.com [mdpi.com]
- 12. Current mass spectrometry strategies for the analysis of pesticides and their metabolites in food and water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. w3.ual.es [w3.ual.es]
- 15. researchgate.net [researchgate.net]
- 16. Agrochemicals | Bruker [bruker.com]
- 17. hyphadiscovery.com [hyphadiscovery.com]
- 18. bionmr.unl.edu [bionmr.unl.edu]
- 19. pharmascigroup.us [pharmascigroup.us]
- 20. mdpi.com [mdpi.com]
Overcoming low reactivity in the amidation of pyrazole-4-carboxylates
Welcome to the technical support center for the amidation of pyrazole-4-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific chemical transformation. The inherent electronic properties of the pyrazole ring can render the carboxylate group at the C4 position less reactive than its carbocyclic or aliphatic counterparts, often leading to low yields or failed reactions. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these synthetic challenges successfully.
Troubleshooting Guide: Overcoming Low Reactivity
This section addresses specific problems you might be encountering in the lab. The answers are designed to provide not just a solution, but also the scientific reasoning behind the recommendation.
Q1: My amidation reaction of a pyrazole-4-carboxylate ester or acid is showing no product formation. Where should I start troubleshooting?
A1: When an amidation reaction fails to yield any product, the primary suspect is insufficient activation of the carboxylic acid or carboxylate. The electron-deficient nature of the pyrazole ring can deactivate the carboxyl group, making it a poor electrophile.
Here is a systematic approach to troubleshoot this issue:
-
Assess Your Activation Method: Standard peptide coupling reagents are the first line of defense. If you are using a carbodiimide like DCC or EDC alone, it may not be potent enough. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) is strongly recommended to form a more reactive activated ester and minimize side reactions.[1][2] For more challenging couplings, stronger activating agents are necessary.
-
Switch to a More Powerful Coupling Reagent: Uronium/aminium or phosphonium-based reagents are generally more effective for unreactive substrates. Consider switching to reagents like HATU, HBTU, or PyBOP. These reagents form highly reactive activated esters (OAt or OBt esters) that can overcome the low electrophilicity of the pyrazole-4-carboxylate.[1] HATU is often considered one of the most efficient coupling reagents due to the anchimeric assistance provided by the pyridine nitrogen in its corresponding HOAt leaving group.
-
Convert to an Acyl Halide: If coupling reagents fail, converting the pyrazole-4-carboxylic acid to a more reactive acyl chloride or fluoride is a robust alternative.[3][4]
-
Acyl Chloride Formation: Use thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF. Be aware that neat SOCl₂ at elevated temperatures might be required for stubborn substrates, but this can also lead to side reactions.[3]
-
Acyl Fluoride Formation: Acyl fluorides are known to be remarkably stable to aqueous hydrolysis while being highly reactive towards amines, and they can resist racemization.[4] Reagents like DAST can be used for this transformation.
-
-
Verify Amine Nucleophilicity: Ensure your amine is not the limiting factor. If you are using an amine salt (e.g., a hydrochloride), it must be neutralized with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to free the nucleophilic lone pair.[5] A common mistake is to forget that one equivalent of base is consumed by the amine salt, so at least two equivalents are needed for the reaction to proceed.
Q2: I'm getting a very low yield (<30%) in my amidation. How can I optimize the reaction conditions?
A2: Low yields are frustrating but often solvable by systematically optimizing the reaction parameters. The key is to enhance the rate of the desired amidation reaction relative to any decomposition or side reactions.
Optimization Workflow Diagram
Caption: A systematic workflow for optimizing low-yield amidation reactions.
Detailed Optimization Steps:
-
Choice of Base: The base is critical, especially with uronium/aminium reagents like HATU and HBTU.[2][6]
-
Use a hindered, non-nucleophilic base like DIPEA or N-methylmorpholine (NMM).
-
Typically, 2-3 equivalents are used: one to deprotonate the carboxylic acid and one to neutralize any amine salts or in-situ generated acids.
-
Avoid an excessive amount of base, which can lead to racemization or decomposition of the coupling reagent.
-
-
Solvent Selection: The solvent must fully solubilize all reactants.
-
Polar aprotic solvents like DMF, NMP, DMAc, or DCM are standard choices.
-
For sluggish reactions, switching to a higher-boiling-point solvent like DMAc or NMP and gently heating the reaction can be beneficial.
-
Crucially, ensure your solvent is anhydrous. Water will hydrolyze your activated intermediate, killing the reaction. Using molecular sieves can be an effective strategy to ensure dryness.[7][8][9][10]
-
-
Temperature Control: Most coupling reactions are run at room temperature or started at 0°C and allowed to warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., 40-50°C) can be effective. However, higher temperatures can also increase the rate of side reactions, so this should be monitored carefully by TLC or LC-MS.
-
Reagent Stoichiometry: A slight excess of the coupling reagent and the amine (e.g., 1.1-1.2 equivalents each relative to the carboxylic acid) is a good starting point. For particularly valuable or difficult amines, using an excess of the activated acid may be necessary.
Q3: My reaction is messy, with multiple side products. What are the common side reactions and how can I prevent them?
A3: A messy reaction profile indicates that side reactions are competing with or out-pacing your desired amidation. Here are the most common culprits and their solutions:
-
N-Acylurea Formation: This is a classic side reaction when using carbodiimides like DCC or EDC.[2] The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.
-
Guanidinylation of the Amine: This is a known side reaction with uronium/aminium-based coupling reagents like HBTU and HATU, where the reagent itself reacts with the amine.
-
Solution: Change the order of addition. Pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine. This ensures the activated ester is formed first, minimizing the opportunity for the free coupling reagent to react with your amine.
-
-
Racemization: If your pyrazole or amine contains a chiral center, racemization can be a concern, especially with over-activation or prolonged reaction times with excess base.
-
Reaction with Pyrazole N-H: If the nitrogen at the N1 position of your pyrazole is unsubstituted, it can be nucleophilic and potentially react.
Frequently Asked Questions (FAQs)
Q4: Which coupling reagents are recommended for pyrazole-4-carboxylates?
A4: The choice of coupling reagent is critical. Due to the reduced reactivity of the carboxylate, more potent reagents are generally preferred over simple carbodiimides.
| Reagent Class | Examples | Recommended for Pyrazole-4-Carboxylates? | Key Considerations |
| Carbodiimides | DCC, EDC | With Additives Only | Low cost, but often inefficient for this substrate class alone. Must be used with HOBt or HOAt to improve efficiency and reduce N-acylurea formation.[2] |
| Uronium/Aminium | HATU, HBTU, HCTU | Highly Recommended | High reactivity and efficiency, forming highly activated esters.[1] HATU is often superior for difficult couplings. Be mindful of potential guanidinylation side reactions. |
| Phosphonium | PyBOP, PyAOP | Highly Recommended | Similar in reactivity to uronium salts and are excellent for routine synthesis. They do not cause guanidinylation, leading to cleaner reactions. |
| Newer Generation | COMU | Recommended | Offers reactivity comparable to HATU but incorporates a non-explosive HOBt/HOAt alternative (Oxyma Pure), enhancing safety and solubility.[2] |
Recommendation: For a starting point, HATU or PyBOP are excellent choices due to their high reactivity and proven efficacy in challenging couplings.
Q5: What is the general mechanism of activation with a uronium reagent like HATU?
A5: Understanding the mechanism helps in troubleshooting. The activation with HATU proceeds as follows:
-
Deprotonation: A non-nucleophilic base (e.g., DIPEA) deprotonates the pyrazole-4-carboxylic acid to form the carboxylate anion.
-
Active Ester Formation: The carboxylate anion attacks the electrophilic carbon of HATU, displacing the HOAt group to form a highly reactive OAt-ester intermediate.
-
Nucleophilic Attack: The primary or secondary amine attacks the carbonyl carbon of the activated ester. The HOAt anion is an excellent leaving group, facilitating this step.
-
Amide Bond Formation: A proton transfer results in the formation of the stable amide bond and the release of the HOAt byproduct.
HATU Activation Mechanism
Caption: Simplified mechanism of carboxylic acid activation and amidation using HATU.
Q6: Are there any catalytic, activator-free methods for this amidation?
A6: Yes, research into direct catalytic amidation methods that avoid stoichiometric coupling reagents is an active area, driven by green chemistry principles.[13] One notable method involves the use of ortho-iodo arylboronic acid catalysts.[7][8][9][10]
-
Mechanism: These catalysts are thought to form an acylborate intermediate with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine.[10]
-
Conditions: The reaction is typically run at room temperature in the presence of molecular sieves to remove the water byproduct.
-
Applicability: This method has been shown to be effective for heteroaromatic carboxylic acids.[7][8][9] For example, 5-methoxy-2-iodophenylboronic acid (MIBA) has been identified as a particularly active catalyst for this transformation.[7][8][9][10]
While promising, these catalytic methods may require more optimization for specific substrates compared to the well-established stoichiometric coupling reagents.
Experimental Protocols
Protocol 1: General Procedure for Amidation using HATU
-
To a solution of the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.2 M), add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Acyl Chloride Formation and Subsequent Amidation
-
Acyl Chloride Formation: To a solution of the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF (1-2 drops).
-
Stir the reaction at room temperature for 1-2 hours or until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude acyl chloride is often used directly in the next step.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.1 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0°C and add the acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with water and brine, then dry, concentrate, and purify as described in Protocol 1.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. bachem.com [bachem.com]
- 3. reddit.com [reddit.com]
- 4. amphoteros.com [amphoteros.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceleration effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Pyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole synthesis. As a Senior Application Scientist, I understand the critical importance of controlling regioselectivity to ensure the efficient and reproducible synthesis of your target molecules. This guide is designed to provide you with in-depth troubleshooting advice, detailed experimental protocols, and a clear understanding of the factors governing the regiochemical outcome of pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it a common issue?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In the context of pyrazole synthesis, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can lead to two different regioisomeric pyrazoles.[1] This happens because the substituted hydrazine has two distinct nitrogen atoms, and either one can initiate the attack on one of the two non-equivalent carbonyl groups of the dicarbonyl compound.[1][2] The resulting mixture of isomers can be challenging to separate, leading to lower yields of the desired product and increased purification costs.[3]
Q2: My pyrazole synthesis is yielding a mixture of regioisomers. What are the key factors that I need to consider to control the outcome?
A2: The regiochemical outcome of the Knorr pyrazole synthesis, the most common method, is influenced by a combination of electronic and steric effects of the reactants, as well as the reaction conditions.[1][2][4]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a significant role. Electron-withdrawing groups (e.g., -CF3) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[1]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can influence the reaction pathway. A bulkier substituent on either the dicarbonyl compound or the hydrazine will favor attack at the less sterically hindered carbonyl group.[1]
-
Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is the major product.[1][2] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[1]
Q3: I'm observing poor regioselectivity. What is the first and most impactful troubleshooting step I can take?
A3: If you are experiencing poor regioselectivity, the most effective initial troubleshooting step is to change the solvent . Standard solvents like ethanol often lead to the formation of regioisomeric mixtures.[1][3] Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , has been shown to dramatically improve regioselectivity, often favoring a single isomer.[1][3]
Q4: How do fluorinated alcohols enhance regioselectivity?
A4: Fluorinated alcohols possess unique properties that influence the reaction mechanism. They can form hemiketals with the more electrophilic carbonyl group of the 1,3-dicarbonyl compound. This reversible formation of a hemiketal intermediate effectively blocks one of the carbonyl groups, directing the nucleophilic attack of the hydrazine to the other, more available carbonyl carbon. This directed attack leads to a significant enhancement in the formation of one regioisomer over the other.[3]
Q5: How can I definitively identify the regioisomers I have synthesized?
A5: The most powerful technique for distinguishing between pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 1H, 13C, and sometimes 19F NMR if fluorinated groups are present.[2][5] Key diagnostic signals include the chemical shifts of the pyrazole ring protons and carbons, as well as the substituents.[6][7] In some cases, Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity between specific protons, confirming the connectivity and thus the isomeric structure. For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of Isomers) | Use of standard solvents (e.g., ethanol, methanol).[3] | Solvent Screening: Switch to a fluorinated alcohol like TFE or HFIP.[1][3] This is the most impactful first step. |
| Reaction temperature is not optimized. | Temperature Optimization: Vary the reaction temperature. Some reactions show improved selectivity at lower or higher temperatures.[8][9] | |
| pH of the reaction is not optimal. | pH Adjustment: Add a catalytic amount of acid (e.g., HCl, H2SO4) or base. The pH can influence which nitrogen atom of the hydrazine is more nucleophilic.[1][10] | |
| Low Reaction Yield | Suboptimal reaction conditions. | Optimize Conditions: Systematically vary solvent, temperature, and reaction time.[4] |
| Instability of the hydrazine reagent. | Use Fresh Reagent: Ensure the hydrazine is pure and not degraded. | |
| Competing side reactions. | Modify Stoichiometry: Using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes improve yields. | |
| Difficulty in Product Purification | Similar polarity of regioisomers. | Improve Regioselectivity First: Focus on optimizing the reaction to favor a single isomer, minimizing the purification challenge. |
| Chromatography Optimization: If a mixture is unavoidable, carefully screen different solvent systems for column chromatography. Sometimes, a change in the stationary phase (e.g., from silica gel to alumina) can be beneficial. | ||
| Crystallization: Attempt to selectively crystallize the desired isomer from a suitable solvent system. |
Visualizing the Path to Regioselectivity
The following diagram illustrates the decision-making process for troubleshooting and improving regioselectivity in pyrazole synthesis.
Caption: Troubleshooting workflow for improving regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols
This protocol provides a starting point for optimizing the regioselectivity of your pyrazole synthesis.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound
-
Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen fluorinated alcohol (TFE or HFIP) to a concentration of approximately 0.1-0.5 M.
-
Hydrazine Addition: While stirring, add the substituted hydrazine (1.0-1.1 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions in fluorinated alcohols are often complete within a few hours at room temperature, but gentle heating may be required for less reactive substrates.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by crystallization.
-
Characterization: Characterize the purified product(s) by NMR spectroscopy to determine the regiochemical outcome.
Data Presentation: The Impact of Solvent on Regioselectivity
The following table summarizes the dramatic effect of solvent choice on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine.
| Entry | R¹ | R² | Solvent | Ratio of Regioisomers (2:3 or 2:4) | Yield (%) | Reference |
| 1 | 2-Furyl | CF₃ | EtOH | 36:64 | 99 | [3] |
| 2 | 2-Furyl | CF₃ | TFE | 85:15 | 99 | [3] |
| 3 | 2-Furyl | CF₃ | HFIP | 97:3 | 98 | [3] |
| 4 | 2-Furyl | CF₂CF₃ | EtOH | 64:36 | 93 | [3] |
| 5 | 2-Furyl | CF₂CF₃ | TFE | 98:2 | 99 | [3] |
| 6 | 2-Furyl | CF₂CF₃ | HFIP | >99:<1 | 99 | [3] |
| 7 | 2-Furyl | CO₂Et | EtOH | 44:56 | 86 | [3] |
| 8 | 2-Furyl | CO₂Et | TFE | 89:11 | 99 | [3] |
| 9 | 2-Furyl | CO₂Et | HFIP | 93:7 | 98 | [3] |
Isomer 2 corresponds to the 5-aryl/furyl pyrazole, while isomers 3 and 4 are the alternative regioisomers.
Visualizing the Reaction Mechanism
The diagram below illustrates the generally accepted mechanism for the Knorr pyrazole synthesis, highlighting the two possible pathways leading to regioisomers.
Caption: Knorr pyrazole synthesis pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
Removal of isomeric impurities from pyrazole synthesis
A Researcher's Guide to Navigating and Overcoming Isomeric Impurities
The Challenge of Isomeric Impurity in Pyrazole Synthesis
The synthesis of pyrazoles, a cornerstone in pharmaceutical and agrochemical research, frequently encounters a significant hurdle: the formation of isomeric impurities. The Knorr pyrazole synthesis, a widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, often yields a mixture of regioisomers, particularly when using unsymmetrical dicarbonyls or substituted hydrazines.[1][2][3] This lack of regioselectivity arises from the two possible sites of initial nucleophilic attack by the hydrazine on the dicarbonyl compound, leading to products that can be difficult to separate.[4]
Controlling the formation of these isomers is paramount, as different isomers can exhibit vastly different biological activities and physical properties. This guide provides a comprehensive resource to understand, control, and eliminate these unwanted byproducts.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during pyrazole synthesis and purification:
Q1: My pyrazole synthesis produced a mixture of regioisomers. What are the key factors that influence this?
A1: The regiochemical outcome of your synthesis is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions.[4] Electron-withdrawing groups on the 1,3-dicarbonyl can activate a specific carbonyl group to nucleophilic attack.[4] Similarly, bulky substituents on either the dicarbonyl or the hydrazine can sterically direct the reaction to the less hindered carbonyl.[4] Reaction parameters such as solvent, temperature, and pH can also significantly impact the isomeric ratio.[3]
Q2: How can I improve the regioselectivity of my pyrazole synthesis to favor one isomer?
A2: Several strategies can be employed to enhance regioselectivity. The choice of solvent can be critical; for instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in certain reactions.[5][6] Modifying the reaction conditions, such as adjusting the pH, can also alter the nucleophilicity of the hydrazine nitrogens and influence the direction of the initial attack.[4]
Q3: What are the most effective methods for separating a mixture of pyrazole isomers?
A3: The most common and effective methods for separating pyrazole isomers are column chromatography and fractional recrystallization.[7] Column chromatography, using silica gel or alumina, with a carefully selected eluent system, is a versatile technique for separating isomers with different polarities.[8][9] Fractional recrystallization can be successful if the isomers have significantly different solubilities in a particular solvent.[10] In more challenging cases, selective derivatization to alter the physical properties of one isomer can facilitate separation.[7]
Q4: How can I use NMR spectroscopy to distinguish between 3-substituted and 5-substituted pyrazole isomers?
A4: ¹H and ¹³C NMR spectroscopy are powerful tools for isomer differentiation. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the substitution pattern. For unambiguous assignment, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable.[8] NOESY experiments can reveal through-space proximities between protons on the pyrazole ring and adjacent substituents, allowing for definitive structural elucidation.[9]
Q5: My isolated pyrazole product is colored, but it should be colorless. What is the likely cause and how can I fix it?
A5: Colored impurities in pyrazole synthesis often arise from the decomposition or side reactions of the hydrazine starting material, particularly with phenylhydrazine, or oxidation of the product or intermediates.[7] These colored byproducts can often be removed by treating a solution of the crude product with activated charcoal, followed by filtration. Acid-base extraction can also be effective, as pyrazoles can be protonated and extracted into an aqueous acidic phase, leaving non-basic colored impurities behind.[7] Subsequent recrystallization is also a powerful method for removing colored impurities.[10]
Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides and step-by-step protocols for the most common challenges in the purification of pyrazole isomers.
Guide 1: Overcoming Poor Separation in Column Chromatography
Issue: You are attempting to separate pyrazole isomers using column chromatography, but are observing poor resolution (overlapping spots on TLC or co-eluting peaks in flash chromatography).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for optimizing column chromatography.
Protocol 1: Optimized Column Chromatography for Pyrazole Isomer Separation
-
Eluent System Screening:
-
On a TLC plate, spot your crude isomeric mixture.
-
Develop the TLC plate in a series of solvent systems with varying polarities (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol).
-
The ideal eluent system will show good separation between the two isomer spots with Rf values between 0.2 and 0.5.[9]
-
-
Column Preparation:
-
Select a column with an appropriate diameter and length for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, avoiding air bubbles.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin elution with the chosen solvent system, collecting fractions and monitoring the separation by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure isomers.
-
Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the purified products.
-
Guide 2: Effective Isomer Separation by Fractional Recrystallization
Issue: You have a solid mixture of pyrazole isomers and want to attempt separation by recrystallization.
Key Principle: Fractional recrystallization is effective when the two isomers have significantly different solubilities in a chosen solvent.[10]
Protocol 2: Fractional Recrystallization
-
Solvent Selection:
-
In separate small test tubes, test the solubility of your isomeric mixture in a variety of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane) at room temperature and upon heating.[10]
-
The ideal solvent will dissolve the mixture when hot but will result in the precipitation of predominantly one isomer upon cooling.[10]
-
-
First Crystallization:
-
Dissolve the crude mixture in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in the less soluble isomer.
-
-
Subsequent Crystallizations:
-
Recrystallize the first crop of crystals from the same solvent to further increase the purity of the less soluble isomer.
-
Concentrate the filtrate from the first crystallization to induce the precipitation of the more soluble isomer. This second crop can then be recrystallized to enhance its purity.
-
Repeat the process as necessary, monitoring the purity of each fraction by TLC or NMR.
-
Guide 3: Separation via Selective Derivatization
Issue: Your pyrazole isomers are inseparable by chromatography and recrystallization.
Strategy: In some cases, a mixture of isomers can be reacted with a reagent that selectively derivatizes one isomer, altering its physical properties (e.g., polarity, solubility) to allow for easy separation.[7] The derivatizing group can then be removed to yield the pure isomer. Chiral derivatizing agents can be used to separate enantiomers by converting them into diastereomers, which have different physical properties.[11][12]
Protocol 3: General Approach for Separation by Derivatization
-
Selective Reaction:
-
Choose a reagent that is expected to react selectively with a functional group present on one isomer but not the other, or at a significantly different rate.
-
Perform the derivatization reaction on the isomeric mixture.
-
-
Separation of the Derivatized Mixture:
-
Use an appropriate purification technique (e.g., column chromatography, recrystallization, or extraction) to separate the derivatized isomer from the unreacted isomer.
-
-
Cleavage of the Derivatizing Group:
-
Subject the purified, derivatized isomer to a reaction that cleaves the directing group, regenerating the pure isomer.
-
Purify the final product to remove any reagents or byproducts from the cleavage step.
-
Data at a Glance
Table 1: Common Solvents for Pyrazole Recrystallization
| Solvent(s) | Polarity | Notes |
| Ethanol, Methanol, Isopropanol | Protic, Polar | Good for many polar pyrazole derivatives.[10] |
| Acetone, Ethyl Acetate | Aprotic, Polar | Effective for a wide range of pyrazoles. |
| Cyclohexane, Hexane | Non-polar | Suitable for less polar pyrazole derivatives. |
| Water | Protic, Very Polar | Can be used for pyrazoles with highly polar functional groups. |
| Mixed Solvents (e.g., Ethanol/Water, Hexane/Ethyl Acetate) | Variable | Offers fine-tuned solubility for difficult separations.[10] |
Table 2: Comparison of Purification Techniques for Pyrazole Isomers
| Technique | Principle | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption onto a stationary phase | Widely applicable, can separate isomers with small polarity differences.[7][8] | Can be time-consuming and require large volumes of solvent. |
| Fractional Recrystallization | Differences in solubility | Simple, scalable, and can yield highly pure material.[10] | Only effective if isomers have significantly different solubilities.[10] |
| Selective Derivatization | Chemical modification to alter physical properties | Can separate otherwise inseparable isomers.[7] | Requires additional reaction and purification steps. |
Visualizing the Workflow
Caption: General workflow for pyrazole synthesis and isomer purification.
References
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Pyrazole Esters for Biological Testing
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyrazole esters in biological assays. Pyrazole-based compounds are a cornerstone in medicinal chemistry, forming the scaffold for numerous approved drugs.[1][2] However, their often-hydrophobic nature and planar structure can lead to poor aqueous solubility, creating significant hurdles for in vitro and in vivo testing.[3][4]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address these issues. Our approach is rooted in explaining the fundamental principles behind each technique, enabling you to make informed decisions for your specific pyrazole ester.
Frequently Asked Questions (FAQs)
Section 1: Initial Stock Solution & Dilution Problems
Question 1: What is the best starting solvent for preparing a high-concentration stock solution of my pyrazole ester?
Answer: The standard first choice is Dimethyl Sulfoxide (DMSO) .[5] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar compounds. For early-stage discovery, compounds are often available as stock solutions in DMSO.[6]
-
Causality: DMSO's high polarity and aprotic nature allow it to disrupt the crystal lattice forces of solid compounds and form stable solutions.
-
Best Practice: Always use anhydrous, high-purity DMSO to prevent compound degradation. Prepare stock solutions at a high, known concentration (e.g., 10-50 mM) to minimize the final volume added to your aqueous assay buffer.[7][8] Ensure the compound is fully dissolved before storage.
Question 2: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?
Answer: This common phenomenon is known as "crashing out." It occurs because the pyrazole ester is poorly soluble in the final aqueous environment once the highly effective organic solvent (DMSO) is significantly diluted.
Here are the primary strategies to resolve this, starting with the simplest:
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, typically well below 1% , as higher concentrations can be cytotoxic or interfere with the assay itself.[5] Before attempting more complex methods, determine the maximum tolerable DMSO concentration in your system and ensure your dilutions do not exceed it.
-
Use a Co-Solvent System: Instead of relying solely on DMSO, a mixture of solvents can better maintain solubility upon aqueous dilution.[5][9] This is a highly effective and widely used technique.[9]
-
Employ Serial Dilutions: Avoid making a single, large dilution from a high-concentration DMSO stock directly into the buffer. Instead, perform a series of intermediate dilutions in buffer that already contains a low percentage of DMSO.
-
Gentle Warming and Mixing: Briefly warming the aqueous medium (e.g., to 37°C) and vortexing while adding the DMSO stock can sometimes improve dispersion and prevent immediate precipitation.[5]
Section 2: Advanced Solubilization Strategies
Question 3: Lowering the DMSO concentration isn't enough. What other solvents or excipients can I try?
Answer: If DMSO optimization fails, several other excipients can be employed. The choice depends on the physicochemical properties of your specific pyrazole ester and the tolerance of your biological assay.[10]
-
Alternative Co-solvents: Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (PEGs, such as PEG 400) are common alternatives or additions to DMSO.[10][11][12] They work by reducing the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds.[10]
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Solutol® HS 15 can be very effective.[11][12][13] Above a certain concentration (the critical micelle concentration), surfactants form micelles that encapsulate the hydrophobic pyrazole ester, keeping it dispersed in the aqueous phase.[10][14]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface.[11][15] They can form "inclusion complexes" with pyrazole esters, where the hydrophobic drug molecule is held within the cavity, while the hydrophilic exterior ensures the entire complex remains soluble in water.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used derivatives with enhanced solubility and safety profiles.[11][16]
Question 4: My pyrazole ester has an acidic or basic functional group. Can I use pH modification?
Answer: Absolutely. For ionizable compounds, pH adjustment is one of the most powerful and preferred methods for enhancing solubility.[12][14]
-
Mechanism: The solubility of a compound is typically lowest at its isoelectric point and increases as it becomes charged. By adjusting the pH of the buffer, you can shift the equilibrium towards the more soluble, ionized form of the molecule.[13]
-
For Weakly Acidic Compounds: Increasing the pH to a value at least 2 units above the pKa will deprotonate the acidic group, forming a more soluble anionic salt.
-
For Weakly Basic Compounds: Decreasing the pH to a value at least 2 units below the pKa will protonate the basic group, forming a more soluble cationic salt.[19]
-
-
Implementation: You can incorporate pH-modifying agents (buffers, organic acids like citric acid, or bases) directly into your formulation.[13][20][21] This creates a "microenvironment" around the compound particle where the pH is optimal for dissolution.[20]
-
Self-Validation: It is critical to ensure the final pH of your assay is compatible with your biological system (e.g., cells, enzymes). Always run a vehicle control with the pH-adjusted buffer to confirm it does not independently affect the experimental outcome.
Troubleshooting & Workflow Guide
This flowchart provides a logical progression for troubleshooting solubility issues with your pyrazole ester.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. solvescientific.com.au [solvescientific.com.au]
- 7. fastercapital.com [fastercapital.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. ijpbr.in [ijpbr.in]
- 10. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 11. Solubilizer Excipients - Protheragen [protheragen.ai]
- 12. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. senpharma.vn [senpharma.vn]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. [wisdomlib.org]
- 18. gpsrjournal.com [gpsrjournal.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Standardization of ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE
Introduction
ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE is a fluorinated heterocyclic compound belonging to the pyrazole class. Pyrazole scaffolds are of significant interest in medicinal chemistry and agrochemical research due to their wide range of biological activities, including anti-inflammatory, anticancer, and insecticidal properties.[1][2][3] The introduction of a difluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block for drug discovery and development professionals.
Given its potential role in synthesis and as a precursor to active pharmaceutical ingredients (APIs), the establishment of a robust and validated analytical standard is of paramount importance. An analytical standard of known identity, purity, and strength is the cornerstone of reliable and reproducible scientific research. It ensures the accuracy of quantitative analyses, the validity of structure-activity relationship (SAR) studies, and compliance with regulatory requirements.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into data interpretation, providing a self-validating framework for its standardization.
Physicochemical Profile and Reference Standard
The first step in any analytical endeavor is to understand the fundamental properties of the molecule. This knowledge informs the selection of appropriate analytical techniques. For instance, a compound's predicted boiling point and thermal stability are critical for developing Gas Chromatography (GC) methods, while its solubility and UV absorbance are key for High-Performance Liquid Chromatography (HPLC).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 851725-98-9 | [4] |
| Molecular Formula | C₈H₁₀F₂N₂O₂ | [4] |
| Molecular Weight | 204.18 g/mol | [4] |
| Predicted Boiling Point | 83-85 °C | [4] |
| Predicted Density | 1.30 ± 0.1 g/cm³ | [4] |
| Predicted pKa | -1.26 ± 0.10 | [4] |
| Predicted LogP | 1.53 | [4] |
A reliable analytical standard should be sourced from a reputable supplier that provides a Certificate of Analysis (CoA) with detailed characterization data. Commercially, this compound is available from suppliers such as Frontier Specialty Chemicals and SynQuest Laboratories with purities typically ranging from 97-98%.[4] It is crucial to distinguish a well-characterized reference standard from a bulk reagent, as the latter may contain significant impurities or isomers that could compromise experimental results. The synthesis of pyrazoles, for example, can often result in the formation of regioisomers which require robust analytical methods for separation and quantification.[5]
Chromatographic Purity and Identity Assessment
Chromatography is the workhorse for assessing the purity of an analytical standard by separating the main component from any impurities, including isomers and degradation products. Employing two orthogonal chromatographic techniques (e.g., GC and HPLC) provides a more comprehensive and trustworthy purity profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality & Expertise: The predicted low boiling point and good thermal stability of the target compound make it an excellent candidate for GC analysis.[4] Coupling GC with a Mass Spectrometry (MS) detector provides two orthogonal pieces of information: the retention time (a characteristic of the compound under specific conditions) and the mass spectrum (a fingerprint of its molecular structure and fragmentation). This combination is highly effective for both identifying and quantifying volatile and semi-volatile compounds like pyrazole derivatives.[5]
Protocol 1: GC-MS Purity Assessment
-
Sample Preparation: Accurately weigh and dissolve the standard in ethyl acetate to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a GC system equipped with a mass spectrometer.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.[5] This non-polar column is chosen for its versatility and robustness in separating a wide range of analytes.
-
Injector: 250 °C, Split mode (20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min. This program ensures good separation of early-eluting solvents from the analyte and effectively cleans the column of late-eluting impurities.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Determine purity by calculating the peak area percentage of the main component in the Total Ion Chromatogram (TIC). Confirm identity by comparing the acquired mass spectrum to the expected fragmentation pattern. The molecular ion [M]⁺ should be observed at m/z 204, with characteristic fragments arising from the loss of the ethyl ester group and fragmentation of the pyrazole ring.[1]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality & Expertise: RP-HPLC is a powerful orthogonal technique to GC, particularly for identifying non-volatile or thermally labile impurities that would not be detected by GC. Using a C18 column, which separates compounds based on their hydrophobicity, is a standard and robust starting point for moderately polar molecules like pyrazole esters.[6] A Diode Array Detector (DAD) is superior to a simple UV detector as it provides spectral data across a range of wavelengths, allowing for peak purity assessment and offering clues to the identity of unknown impurities.
Protocol 2: RP-HPLC Purity Assessment
-
Sample Preparation: Dissolve the standard in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Instrumentation: Utilize an HPLC system with a Diode Array Detector (DAD).
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Formic acid is used as a modifier to improve peak shape and ensure consistent ionization if the eluent is directed to an MS detector.
-
Gradient: Start at 40% B, hold for 2 min; ramp to 95% B over 15 min; hold for 3 min; return to 40% B and equilibrate for 5 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, monitor at 220 nm and 254 nm. Collect spectra from 200-400 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Determine purity by area percent at an appropriate wavelength (e.g., λmax). Verify peak purity using the DAD software to ensure no co-eluting impurities are present.
Comparative Summary of Chromatographic Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-DAD) |
| Principle | Separation based on volatility and column interaction; MS detection based on mass-to-charge ratio. | Separation based on polarity/hydrophobicity; DAD detection based on UV-Vis absorbance. |
| Applicability | Suitable for volatile and thermally stable compounds. | Broadly applicable, especially for non-volatile and thermally labile compounds. |
| Pros | High resolution; provides structural information (mass spectrum); excellent for isomer separation.[5] | Versatile; non-destructive; allows for peak purity analysis with DAD; easy fraction collection. |
| Cons | Requires analyte to be volatile; potential for thermal degradation. | Lower resolution than capillary GC; can consume larger volumes of solvents. |
| Best For | Assessing volatile impurities and confirming identity via fragmentation. | Assessing non-volatile impurities and providing an orthogonal purity value. |
Spectroscopic Structural Confirmation
While chromatography assesses purity, spectroscopy provides definitive confirmation of the molecular structure. A combination of NMR and HRMS is the gold standard for unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Expertise: NMR is the most powerful tool for determining molecular structure. For this compound, a suite of experiments is recommended:
-
¹H NMR: To identify all proton environments and their connectivity through spin-spin coupling.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
¹⁹F NMR: This is particularly crucial for fluorinated compounds.[7][8] It provides a clean spectrum with a high signal-to-noise ratio, directly probing the chemical environment of the difluoromethyl group.[8]
Table 2: Predicted NMR Spectral Features
| Nucleus | Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) |
| ¹H | -CH₂- (Ethyl) | ~4.3 | Quartet (q) | J(H,H) ≈ 7 Hz |
| -CH₃ (Ethyl) | ~1.3 | Triplet (t) | J(H,H) ≈ 7 Hz | |
| N-CH₃ | ~3.9 | Singlet (s) | - | |
| Pyrazole H-3 | ~8.0 | Singlet (s) | - | |
| -CHF₂ | ~6.8 | Triplet (t) | J(H,F) ≈ 55 Hz | |
| ¹³C | C=O | ~160 | - | - |
| Pyrazole C's | ~110-150 | - | - | |
| -CHF₂ | ~115 | Triplet (t) | J(C,F) ≈ 240 Hz | |
| O-CH₂ | ~60 | - | - | |
| N-CH₃ | ~40 | - | - | |
| -CH₃ (Ethyl) | ~14 | - | - | |
| ¹⁹F | -CHF₂ | ~ -110 to -125 | Doublet (d) | J(F,H) ≈ 55 Hz |
Note: Predicted shifts are estimates and can vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS)
Causality & Expertise: While standard MS (as in GC-MS) provides nominal mass, HRMS provides the exact mass of an ion to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula, serving as a final, powerful confirmation of the compound's identity.
-
Expected Data: For C₈H₁₀F₂N₂O₂, the theoretical exact mass for the protonated molecule [M+H]⁺ is 205.0786 . An experimentally determined mass within ±5 ppm of this value provides extremely high confidence in the assigned molecular formula.
Integrated Analytical Strategy for Standardization
A single analytical technique is insufficient to fully characterize a reference standard. True trustworthiness is achieved by integrating orthogonal methods into a self-validating system. The purity value obtained from GC should be concordant with the value from HPLC. The structure confirmed by NMR must match the elemental composition determined by HRMS and the molecular weight observed by GC-MS.
Conclusion
The analytical standardization of this compound requires a multi-faceted approach that leverages the strengths of several orthogonal techniques. Purity should be rigorously assessed using both GC-MS and RP-HPLC to ensure a comprehensive profile of volatile and non-volatile impurities. Definitive structural identity must be confirmed through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, supported by exact mass determination via HRMS. By following this integrated and self-validating strategy, researchers, scientists, and drug development professionals can establish a high-quality analytical standard, ensuring the integrity and reproducibility of their scientific work.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijcpa.in [ijcpa.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Synthesized Pyrazole Structures by 2D NMR
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmacophores. Its prevalence in blockbuster drugs and clinical candidates speaks to its versatile binding capabilities and favorable physicochemical properties. However, the synthesis of substituted pyrazoles, particularly from unsymmetrical precursors, often presents a critical challenge: regioselectivity. The formation of isomeric products is a common outcome, necessitating unambiguous structural confirmation to ensure that the desired molecule is advancing through the discovery pipeline.[1][2]
This guide provides an in-depth, experience-driven approach to validating the structure of synthesized pyrazole compounds, with a focus on leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will move beyond simple data reporting and delve into the causality behind experimental choices, establishing a self-validating workflow that ensures the highest degree of confidence in your structural assignments.
The Challenge: Differentiating Pyrazole Regioisomers
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can theoretically yield two distinct pyrazole regioisomers. Distinguishing between these isomers is paramount, as their biological activities can differ significantly. While 1D ¹H and ¹³C NMR provide initial fingerprints of a compound, they often fall short in providing the definitive connectivity information needed to assign the correct regiochemistry. This is where the suite of 2D NMR experiments becomes indispensable.[3][4]
The 2D NMR Toolkit: A Symphony of Correlations
A well-designed 2D NMR strategy provides a comprehensive map of the molecular structure, revealing through-bond and through-space correlations that are invisible in 1D spectra. The four key experiments for pyrazole structure validation are:
-
HSQC (Heteronuclear Single Quantum Coherence): This is the foundational experiment that correlates each proton directly to the carbon it is attached to. It provides a clear picture of all C-H one-bond connections.[5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): The workhorse of structural elucidation, HMBC reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). These long-range correlations are the key to piecing together the molecular puzzle and definitively establishing the connectivity of substituents to the pyrazole core.[5][7]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out spin systems within substituents.[6][8]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. For pyrazoles, a NOESY or ROESY is the ultimate arbiter for confirming regiochemistry by observing a through-space correlation between a substituent on the N1-position and a proton on the C5-position of the pyrazole ring.[9][10]
A Self-Validating Experimental Workflow
To ensure the integrity of your structural assignment, it is crucial to employ a workflow where the results of each experiment corroborate the others. The following step-by-step process provides a robust framework for validating your synthesized pyrazole.
Caption: A self-validating workflow for pyrazole structure elucidation using 2D NMR.
Detailed Experimental Protocol: Acquiring High-Quality 2D NMR Data
The quality of your data is paramount for confident structural assignment. The following is a generalized protocol for acquiring the necessary 2D NMR spectra on a modern NMR spectrometer.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified pyrazole compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved and free of any particulate matter.
2. 1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess sample concentration and purity.
-
Acquire a ¹³C{¹H} NMR spectrum.
3. 2D NMR Parameter Setup (General Guidelines):
-
HSQC: Use a standard, gradient-selected HSQC pulse sequence. Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover all relevant signals.
-
HMBC: Employ a gradient-selected HMBC pulse sequence. The key parameter to optimize is the long-range coupling delay, which is typically set to correspond to a J-coupling of 8-10 Hz.[5]
-
COSY: A standard gradient-selected COSY (gCOSY) experiment is usually sufficient.
-
NOESY/ROESY: For NOESY, a mixing time of 500-800 ms is a good starting point for small molecules. For ROESY, a spin-lock time of 200-400 ms is typically used.
4. Data Processing:
-
Apply appropriate window functions (e.g., sine-bell or exponential) to both dimensions to improve signal-to-noise and resolution.
-
Perform Fourier transformation and phase correction.
-
Calibrate the spectra using the residual solvent signal.
Case Study: Differentiating 1,3,5- and 1,5,3-Trisubstituted Pyrazole Isomers
Let's consider the synthesis of a pyrazole from the reaction of 1-phenyl-1,3-butanedione with methylhydrazine. This reaction can produce two regioisomers: 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole.
| Isomer | Expected Key HMBC Correlations | Expected Key NOESY Correlation |
| 1,5-Dimethyl-3-phenyl-1H-pyrazole | N-CH ₃ → C5 & C3C5-CH ₃ → C5 & C4H 4 → C3, C5, & C(ipso-phenyl) | N-CH ₃ ↔ C5-CH ₃ |
| 1,3-Dimethyl-5-phenyl-1H-pyrazole | N-CH ₃ → C5 & C3C3-CH ₃ → C3 & C4H 4 → C3, C5, & C(ipso-phenyl) | N-CH ₃ ↔ H (ortho-phenyl) |
Data Interpretation:
-
HSQC: Will confirm the direct attachment of the pyrazole H4 proton to its corresponding carbon and the protons of the methyl groups to their respective carbons.
-
HMBC: This is where the isomers are differentiated.
-
In the 1,5-dimethyl-3-phenyl isomer, the protons of the N-CH₃ group will show a correlation to the C5 carbon, and the protons of the C5-CH₃ will also show a correlation to the C5 carbon.
-
In the 1,3-dimethyl-5-phenyl isomer, the protons of the N-CH₃ group will show a correlation to the C5 carbon, while the protons of the C3-CH₃ will show a correlation to the C3 carbon.
-
-
NOESY: This experiment provides the definitive confirmation.
-
For the 1,5-dimethyl-3-phenyl isomer, a clear NOE cross-peak will be observed between the N-CH₃ protons and the C5-CH₃ protons, as they are spatially proximate.
-
For the 1,3-dimethyl-5-phenyl isomer, an NOE will be observed between the N-CH₃ protons and the ortho-protons of the C5-phenyl ring.
-
Caption: Key NOESY correlations for differentiating pyrazole regioisomers. Note: Images in the diagram are placeholders.
By systematically applying this 2D NMR workflow, you can move beyond ambiguity and achieve definitive, publication-quality structural validation of your synthesized pyrazole compounds. This rigorous approach not only ensures the scientific integrity of your work but also accelerates the drug discovery process by guaranteeing that the correct molecules are being advanced.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthetic Routes of Pyrazole-4-Carboxylates
Introduction: The Central Role of Pyrazole-4-Carboxylates in Modern Chemistry
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in pharmaceuticals, agrochemicals, and materials science.[1] Within this class, pyrazole-4-carboxylates stand out as particularly valuable building blocks. Their unique substitution pattern allows for extensive functionalization, making them critical intermediates in the synthesis of a wide array of bioactive molecules, including anti-inflammatory agents, hypoglycemic drugs, and potential fungicides.[1][2] The strategic placement of the carboxylate group at the C4 position provides a versatile handle for further chemical modification while influencing the electronic properties of the pyrazole ring.
Given their importance, the efficient and regioselective synthesis of these compounds is a paramount concern for researchers in both academic and industrial settings. Over the decades, the synthetic chemist's toolkit has expanded from classical condensation reactions to sophisticated multicomponent and C-H activation strategies. This guide provides an in-depth comparison of the primary synthetic routes to pyrazole-4-carboxylates, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of each method's strengths and limitations.
Route 1: The Knorr Pyrazole Synthesis: A Time-Honored Workhorse
First reported by Ludwig Knorr in 1883, this reaction remains one of the most fundamental and widely used methods for pyrazole synthesis.[3] The classical approach involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][5] For the synthesis of pyrazole-4-carboxylates, a β-ketoester derivative containing a suitable leaving group at the α-position is the key starting material.
Mechanism and Rationale
The reaction proceeds via a two-stage condensation-cyclization-dehydration sequence. Initially, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl group (typically the ketone) of the 1,3-dicarbonyl equivalent to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl (the ester), leading to a heterocyclic intermediate which then dehydrates to form the stable, aromatic pyrazole ring.
The choice of starting material is critical for achieving the desired 4-carboxylate substitution. A common precursor is an ethoxymethylene derivative of a β-ketoester, such as diethyl 2-(ethoxymethylene)-3-oxobutanoate. Here, the ethoxymethylene group serves as a masked aldehyde, ensuring the formation of the pyrazole with the carboxylate at the C4 position.
Caption: Knorr synthesis workflow for pyrazole-4-carboxylates.
Advantages and Limitations
-
Advantages: The primary strengths of the Knorr synthesis are its operational simplicity, the use of readily available and inexpensive starting materials, and generally high yields.[4] It is a robust and scalable reaction, making it suitable for large-scale industrial production.
-
Limitations: The main drawback is the potential for poor regioselectivity.[6] When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine), a mixture of two regioisomeric pyrazoles is often formed, which can be difficult to separate.[7] Recent studies have shown that the choice of solvent can dramatically influence the regiochemical outcome; for instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly improve selectivity in favor of a single isomer by modulating the protonation state of the hydrazine and the reactivity of the carbonyl groups.[7]
Representative Experimental Protocol: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
-
Reagents: Diethyl 2-acetyl-3-oxobutanedioate (1 eq.), methylhydrazine (1.1 eq.), ethanol, glacial acetic acid (catalytic).
-
Procedure: To a solution of diethyl 2-acetyl-3-oxobutanedioate in ethanol in a round-bottom flask, add a catalytic amount of glacial acetic acid.
-
Slowly add methylhydrazine to the mixture at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by TLC.
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Route 2: 1,3-Dipolar Cycloaddition: Precision in Ring Construction
The [3+2] cycloaddition reaction between a diazo compound and an alkyne is a powerful and highly convergent method for constructing the pyrazole ring. This approach offers excellent control over the substitution pattern, making it particularly attractive for synthesizing specifically functionalized pyrazole-4-carboxylates.
Mechanism and Rationale
This reaction falls under the category of Huisgen cycloadditions. The key components are a 1,3-dipole (the diazo compound) and a dipolarophile (the alkyne). For the target molecule, ethyl diazoacetate (EDA) is the ideal 1,3-dipole, as it directly installs the required carboxylate group onto the resulting ring.[8] The reaction with a terminal or internal alkyne proceeds through a concerted pericyclic transition state to yield the pyrazole ring directly.
The regioselectivity is governed by the electronic properties of the substituents on both the diazo compound and the alkyne. Electron-withdrawing groups on the alkyne (dipolarophile) react with the nucleophilic carbon of the diazo compound, leading to predictable outcomes.[9]
Caption: 1,3-Dipolar cycloaddition pathway to pyrazole-4-carboxylates.
Advantages and Limitations
-
Advantages: The primary advantage is the exceptional control over regioselectivity, often leading to a single product isomer.[10] The reaction is convergent and can tolerate a wide range of functional groups on the alkyne partner.
-
Limitations: The main safety concern is the handling of diazo compounds like ethyl diazoacetate, which are potentially explosive and toxic.[8] While EDA is commercially available, its synthesis and use require careful handling and adherence to safety protocols. Furthermore, electron-poor diazo compounds can be sluggish to react, sometimes requiring catalysis (e.g., Lewis acids) or heating.[8][9]
Representative Experimental Protocol: Synthesis of Ethyl 3-phenyl-1H-pyrazole-4-carboxylate
-
Reagents: Ethyl diazoacetate (1 eq.), phenylacetylene (1.2 eq.), xylene.
-
Procedure (Caution: Perform in a well-ventilated fume hood with a blast shield): To a solution of phenylacetylene in xylene, carefully add ethyl diazoacetate dropwise at room temperature.
-
Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 140 °C).
-
Maintain the reflux for 12-24 hours, monitoring the consumption of the diazo compound by TLC (a characteristic yellow spot).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure pyrazole-4-carboxylate.
Route 3: Multicomponent Reactions (MCRs): The Path to Efficiency and Diversity
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, represent a highly efficient strategy for building molecular complexity.[11] Several MCRs have been developed for the synthesis of polysubstituted pyrazoles, including pyrazole-4-carboxylates, often by cleverly combining the principles of the Knorr synthesis into a one-pot process.[12][13]
Mechanism and Rationale
A common MCR for pyrazole-4-carboxylates involves the one-pot reaction of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and a hydrazine.[14] The reaction typically proceeds through a domino sequence:
-
Knoevenagel Condensation: The aldehyde reacts with the active methylene group of the β-ketoester to form an α,β-unsaturated dicarbonyl intermediate.
-
Michael Addition: The hydrazine adds to the unsaturated intermediate in a conjugate fashion.
-
Cyclization/Dehydration: The resulting intermediate undergoes intramolecular cyclization and dehydration, analogous to the final steps of the Knorr synthesis, to yield the pyrazole product.
This approach is prized for its high atom economy and operational simplicity, as it avoids the isolation of intermediates.[15]
Caption: Workflow for a three-component synthesis of pyrazoles.
Advantages and Limitations
-
Advantages: MCRs offer outstanding efficiency, reducing reaction times, solvent usage, and purification steps. They are ideally suited for generating libraries of compounds for drug discovery screening.[13]
-
Limitations: Developing and optimizing a new MCR can be challenging, as the reaction conditions must be compatible with all three (or more) components and all intermediate steps. Side reactions can be problematic, sometimes leading to lower yields or complex product mixtures that require careful purification.
Representative Experimental Protocol: One-Pot Synthesis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate
-
Reagents: Benzaldehyde (1 eq.), ethyl acetoacetate (1 eq.), phenylhydrazine (1 eq.), [bmim][FeCl4] (magnetic ionic liquid catalyst).[14]
-
Procedure: In a reaction vessel, mix benzaldehyde, ethyl acetoacetate, and phenylhydrazine.
-
Add the catalyst, [bmim][FeCl4] (e.g., 10 mol%).
-
Heat the solvent-free mixture at 80-100 °C with stirring, while bubbling a slow stream of oxygen through the mixture.[14]
-
Monitor the reaction by TLC. Upon completion (typically 1-2 hours), cool the mixture.
-
Add ethyl acetate to dissolve the product mixture.
-
Use a strong magnet to hold the ionic liquid catalyst to the side of the vessel and decant the solution containing the product. The catalyst can be washed and reused.[14]
-
Wash the organic solution with water, dry over sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from isopropanol to obtain the pure pyrazole.[14]
Route 4: C-H Functionalization: The Modern Approach to Diversification
Instead of building the pyrazole ring from acyclic precursors, C-H functionalization strategies start with a pre-formed pyrazole and selectively install a functional group at a specific C-H bond. This is a powerful tool for late-stage modification of complex molecules.[16] While direct C4-carboxylation via C-H activation is an emerging field, a more established strategy involves using the C4-ester as a removable blocking group to direct functionalization to the C5 position.
Concept and Rationale
The electronic nature of the pyrazole ring makes the C5 proton the most acidic and thus susceptible to deprotonation and subsequent functionalization, especially when an electron-withdrawing group is present at C4.[16] Palladium-catalyzed direct arylation is a prime example. An ester at the C4 position can effectively block this site and electronically activate the C5 position for C-H activation, leading to highly regioselective C5-arylation.
This strategy is invaluable for creating derivatives that would be difficult to access through traditional ring-forming reactions. The C4-ester can then be hydrolyzed and decarboxylated if the parent C4-unsubstituted pyrazole is the final target.
Advantages and Limitations
-
Advantages: This approach offers unparalleled efficiency for late-stage diversification. It allows for the modification of complex, value-added pyrazoles without the need for a complete de novo synthesis. This is a significant advantage in medicinal chemistry for structure-activity relationship (SAR) studies.
-
Limitations: These reactions often rely on expensive transition-metal catalysts (e.g., palladium, rhodium).[17] The substrate scope can be limited by the need for specific directing or activating groups, and achieving perfect regioselectivity can be challenging without such groups.
Representative Experimental Protocol: Pd-Catalyzed C5-Arylation of Ethyl 1-methylpyrazole-4-carboxylate
-
Reagents: Ethyl 1-methylpyrazole-4-carboxylate (1 eq.), aryl bromide (e.g., 4-bromobenzonitrile, 1.5 eq.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), potassium acetate (KOAc, 2 eq.), dimethylacetamide (DMA).
-
Procedure: To an oven-dried Schlenk tube, add ethyl 1-methylpyrazole-4-carboxylate, the aryl bromide, Pd(OAc)₂, and KOAc.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous DMA via syringe.
-
Seal the tube and heat the reaction mixture to 150 °C in an oil bath for 18-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel chromatography to yield the C5-arylated product.
Comparative Summary of Synthetic Routes
| Feature | Knorr Synthesis | 1,3-Dipolar Cycloaddition | Multicomponent Reaction (MCR) | C-H Functionalization |
| Regioselectivity | Variable; often poor without specific substrates or conditions.[7] | Excellent; highly predictable.[10] | Good to Excellent; dependent on the specific MCR pathway.[12] | Excellent; controlled by directing/blocking groups. |
| Substrate Scope | Broad; relies on accessible 1,3-dicarbonyls. | Broad; relies on accessible alkynes. | Very Broad; high potential for diversity.[13] | Moderate; dependent on catalyst and directing group tolerance. |
| Atom Economy | Good | Excellent | Excellent; minimal waste products.[11] | Moderate; often requires stoichiometric base/oxidant. |
| Scalability | Excellent; widely used in industry. | Moderate; limited by safety of diazo compounds. | Good; well-suited for library synthesis and scale-up. | Moderate; catalyst cost can be a factor on large scale. |
| Key Advantage | Simplicity, cost-effective, scalable.[4] | Precision and regiochemical control. | High efficiency and convergence.[14] | Ideal for late-stage diversification.[16] |
| Key Limitation | Regioisomer formation.[6] | Handling of hazardous diazo reagents.[8] | Complex optimization. | Catalyst cost, limited to functionalizing existing rings. |
Conclusion and Future Outlook
The synthesis of pyrazole-4-carboxylates is a mature field with a diverse array of reliable methods. The choice of the optimal route is dictated by the specific goals of the researcher.
-
For large-scale, cost-effective production of a simple pyrazole-4-carboxylate, the Knorr synthesis remains the undisputed champion due to its simplicity and low-cost starting materials.
-
When absolute regiochemical control is necessary for a complex target, the 1,3-dipolar cycloaddition offers unparalleled precision, provided the necessary safety precautions for handling diazo compounds are implemented.
-
For the rapid generation of a diverse library of analogues for screening purposes, multicomponent reactions provide the most efficient and elegant solution, maximizing structural diversity from simple building blocks.
-
Finally, for the late-stage modification of a complex, pre-existing pyrazole core, C-H functionalization is the state-of-the-art strategy, enabling chemists to make previously inaccessible derivatives with surgical precision.
The future of pyrazole synthesis will likely focus on developing more sustainable and catalytic versions of these classic transformations, expanding the scope of C-H activation to include direct C4-carboxylation, and discovering novel multicomponent reactions that further streamline the path to these invaluable heterocyclic compounds.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
- 14. sid.ir [sid.ir]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazole Fungicide Precursors: ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE and its Alternatives
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Central Role of the Pyrazole Scaffold in Modern Fungicides
The pyrazole ring system is a cornerstone in the development of modern agricultural fungicides. Its versatile structure has been ingeniously exploited to create a class of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides. These compounds act by disrupting the fungal respiratory chain at complex II, a mode of action that has proven effective against a broad spectrum of devastating plant pathogens.[1] The efficacy of these fungicides is profoundly influenced by the nature of the substituents on the pyrazole ring. This guide provides an in-depth comparison of key pyrazole precursors, with a focus on ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE, a pivotal building block for some of the most successful commercial fungicides. We will delve into the synthetic pathways, comparative performance data of the resulting fungicides, and the critical role of specific structural motifs.
The Precursor of Choice: this compound
This compound has emerged as a preferred precursor in the synthesis of several leading SDHI fungicides, including Bixafen, Fluxapyroxad, and Penthiopyrad.[2] The presence of the difluoromethyl (CHF2) group at the C-5 position is particularly significant. This group is known to enhance the metabolic stability and binding affinity of the final fungicide molecule to the target enzyme.[3]
Synthetic Pathway Overview
The synthesis of this key precursor typically involves a multi-step process, often starting from readily available materials. A common strategy involves the cyclization of a functionalized β-ketoester with methylhydrazine.
Caption: General synthetic route to SDHI fungicides from the target precursor.
Comparative Analysis of Pyrazole Precursors
The choice of precursor significantly impacts the synthetic efficiency and the biological activity of the final fungicide. Here, we compare this compound with two other important classes of pyrazole precursors: those bearing a trifluoromethyl (CF3) group and those with a chloro (Cl) substituent.
Precursor Comparison Table
| Precursor | Key Features | Resulting Fungicides (Examples) | Synthetic Considerations |
| This compound | - Difluoromethyl group enhances metabolic stability and binding. | Bixafen, Fluxapyroxad | Synthesis can involve multiple steps with potential for isomer formation.[4] |
| ETHYL 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE | - Trifluoromethyl group is a strong electron-withdrawing group, influencing electronic properties. | Penthiopyrad | Synthesis often proceeds with good yields.[5][6] |
| ETHYL 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLATE | - Chloro substituent can influence lipophilicity and binding interactions. | Synthesis is generally straightforward from commercially available starting materials.[7] |
Performance Data of Derived Fungicides
The ultimate measure of a precursor's utility lies in the performance of the fungicides derived from it. The following table summarizes the in vitro efficacy (EC50 values) of fungicides synthesized from the compared precursors against various fungal pathogens. Lower EC50 values indicate higher fungicidal activity.
Fungicidal Activity (EC50 in µg/mL) of Derived Fungicides
| Fungicide (Precursor Base) | Alternaria solani | Botrytis cinerea | Rhizoctonia solani | Sclerotinia sclerotiorum | Reference |
| Bixafen (CHF2) | - | - | 0.103 | - | [8] |
| Fluxapyroxad (CHF2) | - | - | 0.033 | - | [8] |
| Penthiopyrad (CF3) | 0.38 | - | - | - | [9] |
| Boscalid (Cl) | 0.33 | - | 0.741 | - | [8][9] |
| Novel Pyrazole-Thiazole Carboxamide (6d) (CF3) | - | - | - | - | [10] |
| Novel Pyrazole Carboxamide (8j) | 3.06 | - | - | - | [11] |
| Novel Isoxazolol Pyrazole Carboxylate (7ai) | 2.24 | - | 0.37 | - | [12] |
Note: EC50 values can vary depending on the specific isolate and experimental conditions. This table provides a comparative overview based on available literature.
Structure-Activity Relationship (SAR) Insights
The nature of the substituent at the C3 and C5 positions of the pyrazole ring plays a crucial role in determining the fungicidal activity.
Caption: Key structural elements influencing the activity of pyrazole fungicides.
Studies have shown that small, lipophilic, and electron-withdrawing groups at the C3 position, such as difluoromethyl and trifluoromethyl, generally lead to higher fungicidal activity.[13] The substituent at the C5 position also modulates the overall properties of the molecule, with chloro and methyl groups being common.
Experimental Protocols
Synthesis of this compound
This protocol is a synthesized representation from multiple sources and should be adapted and optimized for specific laboratory conditions.
Step 1: Halogenation of 1,3-dimethylpyrazole
-
To a solution of 1,3-dimethylpyrazole (1.0 eq) in a suitable solvent (e.g., ethanol), add a halogenating agent such as bromine (1.0 eq) dropwise at a controlled temperature (e.g., 5-10 °C).[4]
-
Stir the reaction mixture for several hours until the reaction is complete, as monitored by GC or TLC.
-
Work up the reaction mixture to isolate the 4-halo-1,3-dimethylpyrazole intermediate.
Step 2: Bromination and Hydrolysis
-
React the 4-halo-1,3-dimethylpyrazole (1.0 eq) with a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN).
-
Follow this with hydrolysis using hexamethylenetetramine to yield 4-halo-1-methyl-1H-pyrazole-3-carbaldehyde.[4]
Step 3: Fluorination
-
Treat the aldehyde intermediate with a fluorinating agent to introduce the difluoromethyl group, affording 4-halo-3-difluoromethyl-1-methylpyrazole.[4]
Step 4: Carboxylation
-
React the fluorinated intermediate with a Grignard reagent followed by quenching with carbon dioxide, or through other carboxylation methods, to introduce the carboxylic acid ethyl ester group at the C4 position.[4]
-
Purify the final product, this compound, using techniques such as column chromatography or recrystallization.
In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incorporate the test compound into a molten agar medium (e.g., Potato Dextrose Agar - PDA) at various concentrations.
-
Pour the amended agar into Petri dishes and allow to solidify.
-
Place a mycelial plug of the target fungus onto the center of each agar plate.
-
Incubate the plates at an appropriate temperature until the mycelial growth in the control plate (without the test compound) reaches the edge of the plate.
-
Measure the diameter of the fungal colony in each plate and calculate the percentage of inhibition relative to the control.
-
Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the logarithm of the compound concentration.[12]
Conclusion
This compound stands out as a highly valuable precursor in the synthesis of modern SDHI fungicides. The resulting fungicides, such as Bixafen and Fluxapyroxad, exhibit exceptional efficacy against a broad range of fungal pathogens. While alternative precursors bearing trifluoromethyl or chloro substituents also lead to potent fungicides, the difluoromethyl group often imparts a favorable combination of metabolic stability and binding affinity. The choice of precursor will ultimately depend on a variety of factors, including the target pathogen, desired spectrum of activity, and synthetic feasibility. This guide provides a foundation for researchers and drug development professionals to make informed decisions in the design and synthesis of the next generation of pyrazole-based fungicides.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 5. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ndsu.edu [ndsu.edu]
- 10. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Ethyl 1-Methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate Analogs
In the dynamic landscape of agrochemical and pharmaceutical research, the pyrazole scaffold stands out as a cornerstone for the development of novel bioactive molecules. Its derivatives have demonstrated a remarkable breadth of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2][3] This guide provides a comparative analysis of the biological activities of analogs of ethyl 1-methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate, a representative of the versatile pyrazole-4-carboxylate chemical class. By examining the structure-activity relationships (SAR) and presenting supporting experimental data, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation compounds.
The Pyrazole-4-Carboxylate Core: A Privileged Scaffold
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is a key constituent in numerous commercial pesticides and pharmaceuticals.[2] The electronic properties and steric arrangement of the pyrazole ring allow for diverse substitutions, enabling fine-tuning of the molecule's biological target specificity and overall performance. The this compound core, in particular, combines several key features: a methylated nitrogen at position 1, a difluoromethyl group at position 5, and a carboxylate ester at position 4. Each of these substituents plays a crucial role in defining the molecule's interaction with biological targets.
Comparative Biological Activities of Analogs
The biological activity of pyrazole-4-carboxylate analogs is profoundly influenced by the nature of the substituents at various positions of the pyrazole ring and modifications of the carboxylate moiety. The following sections delve into the fungicidal, herbicidal, and insecticidal activities of these analogs, supported by experimental data from peer-reviewed studies.
Fungicidal Activity: Targeting Succinate Dehydrogenase
A significant number of pyrazole carboxamide derivatives exhibit potent fungicidal activity by inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain.[4][5][6] This inhibition disrupts the fungal pathogen's energy production, leading to its death.
The conversion of the ethyl ester of our core compound to a carboxamide is a critical step to impart SDH-inhibiting properties. The nature of the amine substituent in the resulting carboxamide is a key determinant of fungicidal potency and spectrum.
Table 1: Comparative Fungicidal Activity of Pyrazole-Thiazole Carboxamide Analogs against Rhizoctonia cerealis
| Compound ID | R Group on Thiazole | EC50 (μg/mL)[7] |
| 6d | 2,4-difluorophenyl | 5.11 |
| 6j | 2-fluorophenyl | 8.14 |
| Fluxapyroxad | (commercial standard) | 11.93 |
| Thifluzamide | (commercial standard) | 22.12 |
As evidenced in Table 1, modifications on the phenyl ring attached to the thiazole carboxamide moiety significantly impact fungicidal efficacy. For instance, compounds 6d and 6j demonstrated superior in vitro activity against Rhizoctonia cerealis compared to the commercial fungicides fluxapyroxad and thifluzamide.[7] This highlights the importance of the electronic and steric properties of the substituent on the amide nitrogen.
Furthermore, in vivo studies have shown that optimized pyrazole-thiazole carboxamides can provide excellent protection against various fungal pathogens. For example, compound 6j exhibited 80% and 90% inhibition of Rhizoctonia solani and Puccinia sorghi, respectively, at a concentration of 10 μg/mL.[7]
Herbicidal Activity: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
Pyrazole derivatives have also emerged as a promising class of herbicides, with many acting as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][8] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherol, which are essential for photosynthesis and antioxidant defense in plants.
The structural features of pyrazole-based HPPD inhibitors often include a benzoyl group at the 4-position of the pyrazole ring. The substitution pattern on this benzoyl moiety is critical for herbicidal activity.
Table 2: Post-emergence Herbicidal Activity of Pyrazole Amide Derivatives
| Compound ID | Weed Species | Inhibition (%) at 150 g ai/ha[2] |
| 6ba | Digitaria sanguinalis | ~75 |
| Amaranthus retroflexus | ~60 | |
| Setaria viridis | ~90 | |
| 6bj | Digitaria sanguinalis | >80 |
| Amaranthus retroflexus | >80 | |
| Setaria viridis | >80 |
The data in Table 2 illustrates that pyrazole amide derivatives can exhibit potent, broad-spectrum herbicidal activity.[2] Structure-activity relationship studies have revealed that electron-withdrawing groups on the aryl ring of the amide can enhance herbicidal efficacy.[1]
Insecticidal Activity: Diverse Modes of Action
The insecticidal activity of pyrazole derivatives is perhaps the most diverse, with different analogs targeting various sites in the insect nervous system and metabolic pathways.[9][10][11] For instance, some pyrazole amides act as mitochondrial complex I electron transport inhibitors, while others modulate GABA-gated chloride channels.[3]
The design of insecticidal pyrazole compounds often involves the introduction of specific toxophores. For example, the incorporation of a hydrazone substructure into a pyrazole amide scaffold has yielded compounds with broad-spectrum insecticidal activity.[9]
Table 3: Insecticidal Activity of Pyrazole Amide Derivatives Containing Hydrazone Substructures
| Target Insect | Concentration (mg/L) | Activity Level[9] |
| Plutella xylostella | 5 | Notable Control |
| Helicoverpa armigera | 10 | Notable Control |
| Culex pipiens pallens | 0.25 | Notable Control |
| Spodoptera litura | 20 | Notable Control |
The results indicate that these pyrazole derivatives are effective against a range of lepidopteran and dipteran pests.[9] Computational modeling, such as Comparative Molecular Field Analysis (CoMFA), has suggested that bulky and negatively charged groups at the 4-position of the benzene ring in the hydrazone moiety can enhance insecticidal activity.[9]
Experimental Protocols: A Self-Validating System
The reliability of biological activity data hinges on robust and standardized experimental protocols. Below are representative methodologies for assessing the fungicidal, herbicidal, and insecticidal activities of pyrazole analogs.
In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This assay provides a quantitative measure of a compound's intrinsic ability to inhibit fungal growth.
Workflow: In Vitro Fungicidal Assay
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Efficacy of Pyrazole-Derived Fungicides
Introduction: The relentless arms race between agricultural productivity and phytopathogenic fungi has driven the development of novel, highly effective fungicides. Among these, derivatives of pyrazole carboxamide have emerged as a cornerstone of modern disease management strategies.[1] These compounds, renowned for their broad-spectrum activity, are instrumental in safeguarding global food security.[1] This guide provides an in-depth, evidence-based comparison of the efficacy of prominent pyrazole-derived fungicides, grounded in experimental data and mechanistic insights. Our focus will be on the succinate dehydrogenase inhibitor (SDHI) class, which constitutes a significant portion of the pyrazole fungicide landscape.[1][2]
The Core Mechanism: Targeting Fungal Respiration
Pyrazole carboxamide fungicides primarily act by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as complex II, a critical component of the fungal mitochondrial respiratory chain.[1][3] This enzyme is a key player in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides obstruct the transfer of electrons from succinate to ubiquinone.[1][4] This disruption leads to a cascade of catastrophic cellular events, including the inhibition of ATP synthesis, the accumulation of reactive oxygen species (ROS), and a breakdown of cellular metabolism, ultimately resulting in fungal cell death.[1]
The following diagram illustrates the mechanism of action of pyrazole carboxamide fungicides as SDHIs.
Caption: Pyrazole carboxamide fungicides inhibit the SDH enzyme, disrupting the TCA cycle and electron transport, leading to ATP depletion and ROS accumulation, ultimately causing fungal cell death.
Comparative Efficacy: A Data-Driven Analysis
The in vitro efficacy of fungicides is a critical determinant of their potential field performance. The half-maximal effective concentration (EC50) is a standard metric used to quantify the potency of a fungicide, representing the concentration required to inhibit 50% of fungal growth. The following tables summarize the comparative in vitro efficacy of several key pyrazole-derived fungicides against various economically important fungal pathogens.
Table 1: Comparative Efficacy (EC50 in µg/mL) Against Sclerotinia sclerotiorum
| Fungicide | EC50 (µg/mL) | Reference(s) |
| Fluxapyroxad | 0.021 - 0.095 | [5] |
| Boscalid | 0.0383 - 1.23 | [5] |
| Benzovindiflupyr | 0.011 | [6][7] |
Table 2: Comparative Efficacy (EC50 in µg/mL) Against Colletotrichum gloeosporioides
| Fungicide | EC50 (µg/mL) | Reference(s) |
| Benzovindiflupyr | 0.08 - 1.11 | [8][9] |
| Penthiopyrad | 0.45 - 3.17 | [8][9] |
| Fluopyram | Did not inhibit growth | [8][9] |
| Isofetamid | Did not inhibit growth | [8] |
| Fluxapyroxad | Did not inhibit growth | [8][9] |
Table 3: Comparative Efficacy (EC50 in µg/mL) Against Rhizoctonia solani
| Fungicide | EC50 (µg/mL) | Reference(s) |
| SCU2028 (Novel Pyrazole Carboxamide) | 0.022 | [3][10] |
| Thifluzamide (Commercial Standard) | Equivalent to SCU2028 | [3][10] |
| SCU3038 (Novel Pyrazole Carboxamide) | 0.016 | [11] |
| Fluxapyroxad | 0.033 | [11] |
| Compound E1 (Novel Pyrazole Carboxamide) | 1.1 | [12] |
| Boscalid | 2.2 | [12] |
Table 4: Comparative Efficacy (EC50 in mg/L) Against Podosphaera xanthii (Cucumber Powdery Mildew)
| Fungicide | Protective Activity (EC50) | Curative Activity (EC50) | Reference(s) |
| Isopyrazam | 0.04 | 0.05 | [13] |
| Hexaconazole | Higher than Isopyrazam | Not specified | [13] |
| Difenoconazole | Higher than Isopyrazam | Not specified | [13] |
| Pyraclostrobin | Higher than Isopyrazam | Not specified | [13] |
| Kresoxim-methyl | Higher than Isopyrazam | Not specified | [13] |
| Azoxystrobin | Higher than Isopyrazam | Not specified | [13] |
Experimental Protocols for Efficacy Assessment
The reliability of comparative efficacy data is contingent upon robust and standardized experimental methodologies. Below are detailed protocols for in vitro and in vivo assessment of fungicide performance.
In Vitro Mycelial Growth Inhibition Assay
This assay determines the direct inhibitory effect of a fungicide on the vegetative growth of a fungus.
Objective: To determine the EC50 value of a fungicide against a target fungal pathogen.
Materials:
-
Pure culture of the target fungus
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Fungicide stock solution of known concentration
-
Sterile petri dishes, pipettes, and other standard microbiology lab equipment
-
Incubator
Protocol:
-
Fungicide-Amended Media Preparation:
-
Prepare a stock solution of the test fungicide in a suitable solvent (e.g., acetone).
-
Autoclave the growth medium (e.g., PDA) and cool it to approximately 50-55°C.
-
Add the fungicide stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the solvent should also be prepared.
-
Pour the amended media into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a fresh, actively growing culture of the target fungus, take a mycelial plug (typically 5 mm in diameter) from the leading edge of the colony.
-
Place the mycelial plug, mycelium-side down, onto the center of each fungicide-amended and control plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.
-
Determine the EC50 value by performing a probit or logistic regression analysis of the inhibition data.
-
The following diagram illustrates the in vitro mycelial growth inhibition assay workflow.
Caption: Workflow for determining fungicide efficacy through in vitro mycelial growth inhibition.
In Vivo Plant-Based Bioassay
This assay evaluates the protective and/or curative activity of a fungicide in a whole-plant system, providing a more realistic assessment of its potential field performance.
Objective: To assess the in vivo efficacy of a fungicide in preventing or treating a plant disease.
Materials:
-
Healthy, susceptible host plants of uniform age and size
-
Spore suspension of the target fungal pathogen of a known concentration
-
Fungicide formulation
-
Spray application equipment
-
Controlled environment growth chamber or greenhouse
Protocol:
-
Plant Preparation:
-
Grow host plants to a suitable developmental stage (e.g., 2-4 true leaves).
-
-
Fungicide Application (Protective Assay):
-
Prepare different concentrations of the fungicide formulation.
-
Apply the fungicide to the plants until runoff, ensuring thorough coverage. A control group should be sprayed with water or a blank formulation.
-
Allow the fungicide to dry on the plant surfaces.
-
-
Inoculation:
-
Prepare a spore suspension of the pathogen at a concentration known to cause consistent disease symptoms.
-
Inoculate the treated and control plants with the spore suspension, typically 24-48 hours after fungicide application for a protective assay.
-
-
Fungicide Application (Curative Assay):
-
Inoculate healthy plants with the pathogen spore suspension.
-
Apply the fungicide at different concentrations 24-48 hours after inoculation.
-
-
Incubation:
-
Place the inoculated plants in a growth chamber or greenhouse with conditions of temperature, humidity, and light that are optimal for disease development.
-
-
Disease Assessment:
-
After a suitable incubation period (e.g., 7-14 days), assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected).
-
-
Data Analysis:
-
Calculate the percentage of disease control for each fungicide treatment relative to the untreated control.
-
Statistical analysis (e.g., ANOVA) should be performed to determine significant differences between treatments.
-
Field Performance and Spectrum of Activity
While laboratory assays provide valuable initial data, field trials are the ultimate test of a fungicide's efficacy. Several of the discussed pyrazole-derived fungicides have demonstrated excellent performance in field settings.
-
Bixafen: Has shown broad-spectrum activity against key pathogens in wheat and barley, including Septoria tritici, Puccinia triticina, and Pyrenophora teres.[14] It is often used in mixtures with other fungicides to enhance performance and manage resistance.[14]
-
Isopyrazam: A broad-spectrum foliar fungicide effective against a wide range of pathogens including those affecting wheat, barley, and bananas.[15] It exhibits high affinity for the cuticular wax of leaves, providing long-lasting protection.[16]
-
Benzovindiflupyr: Registered for the control of a broad range of fungal diseases such as blight, mildew, rust, and leaf spot on crops like corn and soybeans.[17] It can be applied via foliar spray or soil application.[17]
-
Penthiopyrad: Demonstrates broad-spectrum activity and is particularly effective against anthracnose.[18] It has been evaluated for use on various crops, including avocados.[19]
-
Fluxapyroxad: Exhibits improved mobility and distribution in plants compared to earlier SDHI fungicides.[18] It provides very good control of dollar spot and is labeled for numerous other diseases on turfgrass.[18]
Resistance Management
The single-site mode of action of SDHI fungicides places them at a medium to high risk for the development of fungicide resistance.[5] To ensure the long-term efficacy of these valuable tools, a robust resistance management strategy is crucial. This includes:
-
Using fungicides in a preventative manner.
-
Mixing or alternating SDHI fungicides with fungicides that have a different mode of action.
-
Adhering to the recommended application rates and number of applications per season as specified by the Fungicide Resistance Action Committee (FRAC).[2][20][21][22]
Conclusion
Fungicides derived from pyrazole intermediates, particularly the SDHI class, represent a powerful and versatile tool in the management of fungal plant diseases. Their high intrinsic activity and broad spectrum of control have made them indispensable in modern agriculture. However, a thorough understanding of their comparative efficacy, mechanism of action, and the principles of resistance management is paramount for their judicious and sustainable use. The experimental data and protocols outlined in this guide provide a framework for the informed selection and application of these critical crop protection agents.
References
- 1. benchchem.com [benchchem.com]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. js.ugd.edu.mk [js.ugd.edu.mk]
- 5. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Efficacy and Baseline Sensitivity of Succinate-Dehydrogenase-Inhibitor Fungicides for Management of Colletotrichum Crown Rot of Strawberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. fao.org [fao.org]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. mda.state.mn.us [mda.state.mn.us]
- 18. extension.psu.edu [extension.psu.edu]
- 19. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 20. frac.info [frac.info]
- 21. scribd.com [scribd.com]
- 22. Crop Protection Network [cropprotectionnetwork.org]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Regioisomers
Introduction: The Regioisomeric Challenge in Pyrazole Chemistry
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents.[1] Its synthesis, often proceeding through the condensation of a 1,3-dicarbonyl compound with a hydrazine, frequently yields a mixture of regioisomers, such as 1,3- and 1,5-disubstituted or 1,3,5- and 1,5,3-trisubstituted products. The precise spatial arrangement of substituents—the regiochemistry—is critical, as it profoundly dictates the molecule's three-dimensional shape, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile.[2]
Consequently, the unambiguous structural elucidation of these regioisomers is not merely an academic exercise but a critical step in any research and development pipeline. While X-ray crystallography provides definitive structural proof in the solid state, it is not always feasible or high-throughput.[3] Therefore, a robust and reliable spectroscopic strategy is paramount. This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate pyrazole regioisomers, grounded in both theoretical principles and practical, field-proven insights. We will explore the causality behind the spectral differences and provide self-validating protocols to ensure confidence in your structural assignments.
The Decisive Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is unequivocally the most powerful and definitive tool for distinguishing pyrazole regioisomers in solution. The chemical environment of each nucleus is exquisitely sensitive to the placement of substituents on the heterocyclic ring.
¹H NMR: The First Line of Inquiry
The chemical shifts of the pyrazole ring protons are highly diagnostic. In a common scenario involving N1-substituted pyrazoles, the key distinction lies in the electronic and spatial effects of the N1-substituent on the adjacent protons at the C3 and C5 positions.
Causality: The substituent at the N1 position exerts a direct through-space anisotropic effect on the proton at C5. In contrast, the proton at C3 is more distant, and its chemical shift is primarily influenced by through-bond electronic effects. This spatial discrepancy is the foundation of their differentiation. For instance, an N1-aryl group will typically deshield the adjacent H5 proton more significantly than the remote H3 proton.
¹³C NMR: Corroborating the Carbon Skeleton
¹³C NMR spectroscopy provides complementary data that reinforces the assignment made from the proton spectrum. The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are reliable indicators of the substitution pattern.[4][5]
Causality: The electronegativity and electronic nature of the substituents directly modulate the electron density around the ring carbons. The carbon attached to the N1-substituent (C5 in a 1,5-isomer) will experience a different electronic environment compared to the C3 carbon, leading to distinct chemical shifts. As a general trend, the C5 carbon in 1,5-disubstituted pyrazoles often appears at a different chemical shift compared to the C3 carbon in the corresponding 1,3-isomer.[5]
| Nucleus | Typical Chemical Shift (ppm) in 1,3-Disubstituted Isomer | Typical Chemical Shift (ppm) in 1,5-Disubstituted Isomer | Rationale for Difference |
| H5 | More upfield | More downfield | Anisotropic deshielding from the adjacent N1-substituent. |
| H3 | More downfield | More upfield | Less direct influence from the N1-substituent. |
| C5 | Varies | Varies, but distinct from C3 of the other isomer | Direct attachment to the N1-substituent alters the electronic environment. |
| C3 | Varies, but distinct from C5 of the other isomer | Varies | Influenced primarily by its own substituent and the adjacent N2 atom. |
Note: Absolute chemical shifts are highly dependent on the specific substituents and the deuterated solvent used. The relative difference is the key diagnostic feature.[6]
2D NMR (NOESY/ROESY): The Unambiguous Proof
When ¹H and ¹³C data are ambiguous, two-dimensional Nuclear Overhauser Effect (NOE) spectroscopy provides the definitive answer. This technique detects correlations between protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[7]
The Core Principle: For an N1-substituted pyrazole, a NOE correlation will be observed between the protons of the N1-substituent and the proton on the adjacent ring carbon.
-
1,5-Regioisomer: A clear NOE cross-peak will be present between the N1-substituent protons and the H5 proton.
-
1,3-Regioisomer: No such correlation will be observed. Instead, a correlation might be seen with the H3 proton if the substituent is sterically positioned to allow it, but the key N1-substituent/H5 correlation will be absent.
The following diagram illustrates this decisive relationship.
Caption: Decisive NOE correlation for pyrazole regioisomer assignment.
Experimental Protocol: NMR Analysis for Regioisomer Determination
This protocol outlines a self-validating system using orthogonal NMR experiments.
1. Sample Preparation: a. Weigh 5-10 mg of the pyrazole sample. b. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure complete dissolution.[6] c. Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition: a. ¹H NMR: Acquire a standard high-resolution ¹H spectrum. Ensure adequate signal-to-noise by adjusting the number of scans (typically 16-64). b. ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve a good signal-to-noise ratio.[6] c. 2D NOESY (or ROESY): i. Use standard pulse programs available on the spectrometer (e.g., noesygpph). ii. Set the mixing time (d8) to an appropriate value, typically between 500-800 ms, to allow for NOE buildup. iii. Acquire a sufficient number of scans per increment to achieve clear cross-peaks.
3. Data Processing and Analysis: a. Process all spectra using appropriate software (e.g., MestReNova, TopSpin). b. Assign ¹H and ¹³C Spectra: Use chemical shifts, coupling constants, and multiplicities to assign all signals as completely as possible. c. Analyze NOESY Spectrum: Look for the critical cross-peak correlating the N1-substituent protons with either the H3 or H5 proton of the pyrazole ring to make the definitive assignment.[7]
Supporting Spectroscopic Techniques
While NMR is the primary tool, Mass Spectrometry and Infrared Spectroscopy provide valuable, complementary data that can support the structural assignment.
Mass Spectrometry (MS): Differentiated Fragmentation
Regioisomers, being distinct molecules, can exhibit different fragmentation patterns in the mass spectrometer, although these differences can sometimes be subtle.
Causality: The fragmentation pathway is dictated by the weakest bonds and the stability of the resulting fragment ions. The proximity of two substituents in one isomer might enable a concerted or rearrangement-based fragmentation that is sterically impossible in the other, leading to unique fragment ions or different relative abundances of common fragments.[8][9] For example, a common fragmentation pathway for pyrazoles involves the loss of N₂ or HCN. The substituent's position can influence the propensity of these and other fragmentation channels.[8]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-EI):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., Methanol, Acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).[10]
-
Utilize Electron Impact (EI) ionization at 70 eV, which provides reproducible fragmentation patterns ideal for library comparison and structural analysis.
-
Analyze the resulting spectrum for the molecular ion (M⁺) and the pattern of fragment ions, comparing the spectra of the two isolated isomers.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy probes the vibrational modes of a molecule. While it is often insufficient on its own to distinguish complex regioisomers, it can provide supporting evidence and confirm the presence of key functional groups.
Causality: The position of a substituent alters the electronic distribution and symmetry of the pyrazole ring, which can cause subtle shifts in the frequencies of characteristic ring stretching (C=C, C=N) and bending vibrations.[11][12] For N-unsubstituted pyrazoles, the N-H stretching frequency is also sensitive to the electronic effects of other ring substituents.[13][14]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (if present) | 3100 - 3500 | Often broad due to hydrogen bonding. Position is sensitive to electronic effects.[6][13] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp peaks characteristic of the pyrazole ring protons. |
| C=N / C=C Stretch | 1400 - 1650 | A complex series of bands in the fingerprint region that can differ subtly between isomers.[11] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR:
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.[10]
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
The Characterization Workflow: A Validated Approach
A robust strategy for characterizing potential pyrazole regioisomers involves a logical, multi-technique workflow that builds a self-consistent and irrefutable structural assignment.
Caption: Recommended workflow for pyrazole regioisomer characterization.
Conclusion: Certainty Through Orthogonal Methods
The challenge of pyrazole regioisomerism is a common but solvable problem in chemical and pharmaceutical development. While a single spectrum can provide clues, true scientific rigor and trustworthiness come from a holistic and orthogonal approach. A definitive assignment hinges on the intelligent application of NMR spectroscopy, particularly 2D NOESY experiments, which directly probe the spatial relationships that define regiochemistry. This primary data, when supported by corroborating evidence from mass spectrometry and IR spectroscopy, creates a self-validating data package that ensures the correct molecular structure is carried forward into further research, saving invaluable time and resources. For absolute confirmation, especially for regulatory filings or seminal publications, single-crystal X-ray diffraction remains the ultimate arbiter of structure.[2]
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 2. benchchem.com [benchchem.com]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE
As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, including its safe and compliant disposal. The meticulous management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Ethyl 1-methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate, a fluorinated pyrazole derivative.
Core Directive: Hazard Profile and Foundational Safety Principles
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This compound must be treated as a hazardous substance due to its classification and the potential risks associated with its handling and disposal.[1][2]
The foundational principle for this compound is absolute avoidance of environmental release. Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sewer system.[3] The presence of the difluoromethyl group places it in the category of halogenated organic compounds, which often exhibit environmental persistence.[3]
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed[1][2] | Standard laboratory attire (lab coat, closed-toe shoes) |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] | Chemical-resistant gloves (e.g., nitrile) |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2] | Chemical safety goggles or a face shield |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2] | Use within a certified chemical fume hood |
The Regulatory Framework: Adherence to the Resource Conservation and Recovery Act (RCRA)
In the United States, the disposal of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] RCRA establishes a "cradle-to-grave" framework, which means the generator of the waste is legally responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[7][8]
As a generator, your core responsibilities include:
-
Hazardous Waste Determination: Correctly identifying if your waste is hazardous.[7][9] Given the data, this compound waste should be managed as hazardous.
-
Proper Management: Ensuring waste is correctly segregated, labeled, and stored.
-
Manifest Tracking: Using a manifest system to track the waste from your facility to a licensed Treatment, Storage, and Disposal Facility (TSDF).[9]
-
Record Keeping: Maintaining all records related to waste generation and disposal.[5]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to ensure safety and compliance. The primary disposal route for this compound is through a licensed hazardous waste management company.[10][11]
Step 1: Waste Characterization and Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.[11]
-
Solid Waste:
-
Collect unadulterated, expired, or unused solid this compound in a dedicated container.
-
Contaminated consumables (e.g., weighing papers, pipette tips, gloves, bench paper) must also be collected as solid hazardous waste.
-
-
Liquid Waste:
-
Solutions containing the compound must be collected in a separate container for halogenated organic liquid waste .[3]
-
Crucially, do not mix this waste stream with non-halogenated organic solvents. Mixing different waste categories can complicate the disposal process and increase costs.
-
-
Aqueous Waste:
-
Any aqueous solutions containing this compound must be collected as hazardous aqueous waste. Do not dispose of them down the drain.
-
Step 2: Container Selection and Labeling
-
Container Choice: Use only containers that are in good condition, compatible with the chemical, and possess a secure, tight-fitting lid.[3]
-
Labeling: All waste containers must be clearly and accurately labeled. The label must include, at a minimum:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "this compound" and any other constituents with their approximate concentrations.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date when waste was first added to the container (accumulation start date).
-
Step 3: On-Site Accumulation and Storage
-
Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area within the laboratory.
-
This area should be secure, under the control of laboratory personnel, and away from ignition sources or incompatible materials.
-
Utilize secondary containment (e.g., a larger bin or tray) to capture any potential leaks.
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[12]
-
Provide a detailed inventory of the waste, including chemical names and quantities.
-
Follow their specific instructions for preparing the waste for transport. One common recommendation is incineration at a permitted facility, often after mixing with a combustible solvent.[2]
Spill Management Protocol
Immediate and correct response to a spill is vital to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow to the room if it is safe to do so.
-
Don PPE: Wear the appropriate PPE as listed in Table 1, including a respirator if ventilation is inadequate.
-
Containment: For a solid spill, carefully sweep or scoop the material into a hazardous waste container. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[12] Use non-sparking tools for cleanup.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water, followed by a solvent rinse like ethanol), collecting all cleaning materials as hazardous waste.
-
Dispose: Label the container with the spill debris as hazardous waste and manage it according to the protocol in Section 3.[12]
Decontamination of Empty Containers
An "empty" container that held this compound is not safe for regular trash or recycling until properly decontaminated.
-
The best practice is to rinse the container at least three times with a suitable solvent (e.g., acetone or ethanol).[3]
-
The first rinseate is considered acutely hazardous and MUST be collected and disposed of as hazardous liquid waste. [3] Subsequent rinseates should also be collected as hazardous waste.
-
Only after thorough decontamination can the container be considered for recycling or disposal as non-hazardous waste, in accordance with your institution's policies.
Disposal Workflow and Rationale
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams. The central logic is the immediate classification of the material as hazardous and its subsequent segregation based on its physical form and chemical nature (halogenated).
Caption: Disposal workflow for this compound waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. youtube.com [youtube.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
